VK-II-86
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
4-(9H-carbazol-4-yloxy)-1-[2-(2-methoxyphenoxy)ethylamino]butan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4/c1-29-22-10-4-5-11-23(22)31-16-14-26-17-18(28)13-15-30-24-12-6-9-21-25(24)19-7-2-3-8-20(19)27-21/h2-12,18,26-28H,13-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYHNEODRHJYSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCNCC(CCOC2=CC=CC3=C2C4=CC=CC=C4N3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of VK-II-86 in Cardiac Myocytes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
VK-II-86 is a novel non-β-blocking analog of the pleiotropic cardiovascular drug, carvedilol. Emerging research has identified its significant potential as a potent anti-arrhythmic agent with a unique mechanism of action centered on the modulation of intracellular calcium homeostasis and ion channel activity within cardiac myocytes. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways involved.
Core Mechanism of Action: Direct Ryanodine Receptor 2 (RyR2) Inhibition
The principal mechanism of action of this compound in cardiac myocytes is the direct inhibition of the ryanodine receptor 2 (RyR2), a critical intracellular calcium release channel located on the sarcoplasmic reticulum (SR). Specifically, this compound acts to suppress store-overload-induced Ca2+ release (SOICR), a key trigger for cardiac arrhythmias.[1][2] By directly reducing the open duration of the RyR2 channel, this compound prevents the spontaneous and arrhythmogenic release of calcium from the SR, particularly under pathological conditions of calcium overload.[1] This targeted action on RyR2 forms the foundation of its anti-arrhythmic effects.
Signaling Pathway: this compound and RyR2 Inhibition
Caption: this compound directly inhibits the RyR2 channel, preventing SOICR.
Electrophysiological Effects and Multi-Channel Modulation in Pathological States
While the primary target of this compound is RyR2, its therapeutic efficacy, particularly in conditions like hypokalemia, is augmented by its ability to modulate multiple ion channels. Under normokalemic (normal potassium) conditions, this compound has minimal impact on action potential parameters.[3][4][5] However, in pathological states such as hypokalemia, which is known to induce arrhythmias, this compound exhibits a potent multi-channel blocking effect that contributes to the stabilization of the cardiac action potential.
In hypokalemic conditions, this compound has been shown to:
-
Prevent the prolongation of the action potential duration (APD).[3][4][5][6]
-
Prevent the depolarization of the resting membrane potential.[3][4][6]
-
Normalize key ion currents that are dysregulated during hypokalemia.[3][5][7]
Signaling Pathway: Multi-Channel Effects of this compound in Hypokalemia
Caption: this compound prevents hypokalemia-induced ion channel dysregulation.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various parameters in cardiac myocytes as reported in the literature.
| Parameter | Condition | Model | Concentration of this compound | Effect | Reference |
| Spontaneous Ca2+ Waves | Ouabain-induced toxicity | Rat cardiac myocytes | 1 µmol/L | Significantly reduced frequency | [8] |
| Spontaneous Contractions | Ouabain-induced toxicity | Rat cardiac myocytes | 1 µmol/L | Significantly reduced frequency | [8] |
| Cell Death (Apoptosis) | Ouabain-induced toxicity | Rat cardiac myocytes | 1 µmol/L | Significantly reduced | [8] |
| Action Potential Duration (APD30, APD50, APD90) | Hypokalemia (3 mM K+) | Murine ventricular myocytes | 1 µM | Normalized (reversed prolongation) | [6] |
| Resting Membrane Potential | Hypokalemia (3 mM K+) | Murine ventricular myocytes | 1 µM | Normalized (reversed depolarization) | [6] |
| Ventricular Arrhythmias | Hypokalemia | Explanted murine hearts | Not specified | Prevented all arrhythmias | [3][4][5][9] |
| Inward Rectifier Current (IK1) | Hypokalemia | Murine/Canine ventricular myocytes | Not specified | Prevented reduction | [3][5][7] |
| Rapid Delayed Rectifier K+ Current (IKr) | Hypokalemia | HEK-293 cells | Not specified | Prevented reduction | [3][5][7] |
| Late Sodium Current (INa-L) | Hypokalemia | Murine/Canine ventricular myocytes | Not specified | Prevented increase | [3][5][7] |
| L-type Ca2+ Current (ICa) | Hypokalemia | Murine/Canine ventricular myocytes | Not specified | Prevented increase | [3][5][7] |
| Store-Overload-Induced Ca2+ Release (SOICR) | - | HEK293 cells | 30 µM | Completely abolished | [2] |
| Store-Overload-Induced Ca2+ Release (SOICR) | - | R4496C+/- ventricular myocytes | 1 µM (30 min) / 0.3 µM (3 hours) | Significantly reduced occurrence and frequency | [2] |
| Ventricular Tachycardia (VT) Duration | Stress-induced in RyR2 mutant mice | RyR2-R4496C+/- mice | 3.4 mg kg−1 day−1 | Reduced by 99.9% | [2] |
| Oxidative Stress | Hypokalemia | Not specified | Not specified | Prevented | [5][7][9] |
Detailed Experimental Protocols
Whole-Cell Patch Clamping for Ion Channel Analysis
-
Objective: To measure the effects of this compound on various ion currents (IK1, INa-L, ICa) in isolated ventricular cardiomyocytes.[3][4][5]
-
Cell Preparation: Ventricular myocytes are isolated from murine or canine hearts via enzymatic digestion.
-
Recording: The whole-cell configuration of the patch-clamp technique is used. Specific voltage protocols are applied to elicit and isolate the desired ion currents.
-
Solutions: The composition of the extracellular and intracellular (pipette) solutions is tailored to isolate the specific current being measured. For example, to measure ICa, other currents like sodium and potassium channels are blocked pharmacologically.
-
Drug Application: this compound is applied to the bath solution at the desired concentration. Recordings are taken before and after drug application to determine its effect.
-
Experimental Workflow:
Caption: Workflow for analyzing ion channel modulation by this compound.
Measurement of Intracellular Calcium and Spontaneous Calcium Waves
-
Objective: To assess the effect of this compound on intracellular calcium handling, specifically spontaneous Ca2+ release events.[2][8]
-
Cell Loading: Isolated cardiac myocytes are loaded with a fluorescent Ca2+ indicator dye (e.g., Fluo-4 AM).
-
Imaging: Cells are imaged using confocal microscopy, often in line-scan mode to achieve high temporal resolution of Ca2+ sparks and waves.
-
Experimental Conditions: Baseline calcium dynamics are recorded. Then, a pathological condition is induced (e.g., with ouabain) to provoke spontaneous Ca2+ waves.[8] The experiment is repeated in the presence of this compound to observe its effect.
-
Data Analysis: The frequency, amplitude, and propagation velocity of Ca2+ waves are quantified and compared between control and this compound-treated cells.[8]
Langendorff-Perfused Heart Model for Arrhythmia Studies
-
Objective: To study the anti-arrhythmic effects of this compound in an intact heart model.[3][4][5]
-
Preparation: A murine heart is excised and retrogradely perfused via the aorta on a Langendorff apparatus with a physiological salt solution.
-
Recording: Surface ECG and ventricular action potentials (using floating microelectrodes) are recorded continuously.
-
Arrhythmia Induction: Arrhythmias are induced by perfusing the heart with a solution containing a low concentration of potassium (hypokalemia).
-
Drug Treatment: In the experimental group, hearts are pre-treated with this compound before the induction of hypokalemia.
-
Analysis: The incidence and duration of ventricular arrhythmias are compared between control and this compound-treated hearts.[9]
Conclusion
The mechanism of action of this compound in cardiac myocytes is multifaceted, with its core effect being the direct inhibition of RyR2 and the suppression of arrhythmogenic SOICR. This primary action is complemented by a potent multi-channel modulating effect in pathological states like hypokalemia, where it normalizes ion channel function and stabilizes the cardiac action potential. This compound effectively prevents arrhythmias and cell death induced by various stimuli without the β-blocking activity of its parent compound, carvedilol.[3][4][5][8] This unique pharmacological profile makes this compound a promising therapeutic candidate for the treatment of arrhythmias driven by calcium overload and delayed repolarization, such as those seen in heart failure and certain genetic channelopathies.[4][5][7] Further investigation into its clinical applicability is warranted.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Carvedilol and Its New Analogs Suppress Arrhythmogenic Store Overload-induced Ca2+ Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. heart.bmj.com [heart.bmj.com]
- 4. BS10 A carvedilol analogue, VKII-86, prevents hypokalaemia-induced ventricular arrhythmia through novel multi-channel effects - ProQuest [proquest.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A carvedilol analogue, this compound, prevents hypokalaemia-induced ventricular arrhythmia through novel multi-channel effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Non-β-Blocking Carvedilol Analog, this compound, Prevents Ouabain-Induced Cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
VK-II-86 as a Ryanodine Receptor 2 Inhibitor: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
VK-II-86 is a novel small molecule that has emerged as a potent and specific inhibitor of the cardiac ryanodine receptor 2 (RyR2).[1][2][3][4][5] As a carvedilol analogue, it has been structurally modified to eliminate significant β-adrenergic blocking activity, a common liability of its parent compound, while retaining its ability to modulate intracellular calcium dynamics.[1][4] This unique pharmacological profile makes this compound a promising candidate for the treatment of cardiac arrhythmias driven by aberrant RyR2 function, such as catecholaminergic polymorphic ventricular tachycardia (CPVT) and arrhythmias associated with heart failure and electrolyte disturbances like hypokalemia.[1][4][5]
This technical guide provides a comprehensive overview of the preclinical data on this compound, focusing on its mechanism of action as a RyR2 inhibitor. It includes a compilation of quantitative data, detailed experimental protocols derived from published studies, and visualizations of the relevant signaling pathways and experimental workflows.
Core Mechanism of Action
This compound exerts its anti-arrhythmic effects primarily through the direct inhibition of the RyR2 channel.[4] This inhibition mitigates spontaneous diastolic Ca2+ release from the sarcoplasmic reticulum (SR), a phenomenon known as store overload-induced Ca2+ release (SOICR), which is a key trigger for delayed afterdepolarizations (DADs) and subsequent arrhythmias.[6] Notably, the action of this compound on RyR2 is independent of the phosphorylation status of Ca2+/calmodulin-dependent protein kinase II (CaMKII) and phospholamban, two key regulators of RyR2 function.[2][4]
In addition to its primary effect on RyR2, this compound has been shown to possess multi-channel blocking properties, particularly under pathological conditions such as hypokalemia. It normalizes the activity of several key cardiac ion channels, including the inward rectifier potassium current (IK1), the rapid delayed rectifier potassium current (IKr), the late sodium current (INa-L), and the L-type calcium current (ICa).[1][3][5] This multi-faceted mechanism contributes to its robust anti-arrhythmic efficacy.
Quantitative Data
The following tables summarize the available quantitative data on the effects of this compound.
Table 1: In Vitro Efficacy of this compound on RyR2 Function
| Parameter | Value | Cell Line/Model | Conditions | Reference |
| IC50 (SOICR Inhibition) | 16.8 μM | HEK293 cells expressing RyR2-R4496C mutant | Fura-2/AM dye-based fluorescence assay | [7] |
Table 2: Electrophysiological Effects of this compound in Preclinical Models
| Parameter | Effect of this compound (1 μM) | Model System | Pathological Condition | Reference |
| Hypokalemia-induced Ventricular Arrhythmias | Prevented all arrhythmias | Explanted murine hearts (Langendorff) | Low [K+] | [1][5] |
| Ouabain-induced Ca2+ Waves | Significantly reduced frequency | Rat cardiac myocytes | Ouabain (50 µmol/L) | [2] |
| Ouabain-induced Spontaneous Contractions | Significantly reduced frequency | Rat cardiac myocytes | Ouabain (50 µmol/L) | [2] |
| Hypokalemia-induced Action Potential Prolongation | Prevented prolongation | Murine ventricular cardiomyocytes | Low [K+] | [1] |
| Inward Rectifier K+ Current (IK1) | Prevented hypokalemia-induced decrease | Murine ventricular cardiomyocytes | Low [K+] | [1] |
| Rapid Delayed Rectifier K+ Current (IKr) | Prevented hypokalemia-induced decrease | HEK-293 cells | Low [K+] | [1] |
| Late Na+ Current (INa-L) | Prevented hypokalemia-induced increase | Murine ventricular cardiomyocytes | Low [K+] | [1] |
| L-type Ca2+ Current (ICa) | Prevented hypokalemia-induced increase | Murine ventricular cardiomyocytes | Low [K+] | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound.
Langendorff Perfused Heart Preparation for Arrhythmia Induction
This protocol is adapted from studies investigating the anti-arrhythmic effects of this compound in an ex vivo model of hypokalemia-induced arrhythmias.[1][5]
Objective: To assess the efficacy of this compound in preventing ventricular arrhythmias in an isolated, perfused whole-heart model.
Materials:
-
Murine hearts from adult mice.
-
Langendorff apparatus.
-
Krebs-Henseleit (KH) solution (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO4, 1.2 KH2PO4, 25 NaHCO3, 11 glucose, 2.5 CaCl2), gassed with 95% O2 / 5% CO2.
-
Low [K+] KH solution (e.g., 2 mM KCl).
-
This compound stock solution (dissolved in DMSO).
-
Dantrolene (as a positive control).
-
Surface ECG and ventricular action potential recording equipment.
Procedure:
-
Isolate the murine heart and cannulate the aorta on the Langendorff apparatus.
-
Perfuse the heart with standard KH solution at a constant pressure and temperature (37°C).
-
Allow for a 30-minute equilibration period.
-
For treatment groups, add this compound (e.g., 1 μM) or dantrolene to the perfusate at the beginning of the equilibration period. The control group receives the vehicle (DMSO).
-
After equilibration, switch the perfusate to the low [K+] KH solution to induce arrhythmias.
-
Simultaneously record surface ECG and ventricular action potentials for a defined period (e.g., 30 minutes).
-
Quantify the incidence and duration of ventricular arrhythmias (non-sustained and sustained ventricular tachycardia).
Whole-Cell Patch-Clamp Electrophysiology
This protocol is based on studies measuring the effects of this compound on various cardiac ion currents.[1][3]
Objective: To determine the effect of this compound on specific ion channel currents in isolated cardiomyocytes.
Materials:
-
Isolated murine or canine ventricular cardiomyocytes.
-
HEK-293 cells transfected with the desired ion channel (e.g., KCNH2 for IKr).
-
Patch-clamp rig with amplifier and data acquisition system.
-
Borosilicate glass pipettes.
-
External and internal solutions specific for the current being measured (e.g., for IK1, the external solution would contain varying K+ concentrations, and the internal solution would contain a K+-based electrolyte).
-
This compound stock solution.
Procedure:
-
Prepare isolated cardiomyocytes or cultured HEK-293 cells.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Apply specific voltage-clamp protocols to elicit the desired ion current (e.g., a series of hyperpolarizing steps to measure IK1).
-
Record baseline currents in the absence of the drug.
-
Perfuse the cell with the external solution containing this compound (e.g., 1 μM) and repeat the voltage-clamp protocol.
-
Analyze the current-voltage (I-V) relationship and other kinetic parameters of the current before and after drug application.
-
For hypokalemia studies, compare the effects of this compound in normal and low [K+] external solutions.
Confocal Calcium Imaging
This protocol is derived from studies assessing the impact of this compound on intracellular Ca2+ handling.[2]
Objective: To visualize and quantify the effect of this compound on spontaneous Ca2+ release events (sparks and waves).
Materials:
-
Isolated rat cardiac myocytes.
-
Confocal microscope with line-scan capabilities.
-
Fluorescent Ca2+ indicator dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Tyrode's solution (containing in mM: 140 NaCl, 5.4 KCl, 1 MgCl2, 1.8 CaCl2, 10 HEPES, 10 glucose; pH 7.4).
-
Ouabain to induce Ca2+ overload and spontaneous Ca2+ release.
-
This compound stock solution.
Procedure:
-
Load isolated cardiomyocytes with Fluo-4 AM (e.g., 5 μM) in the presence of Pluronic F-127 for a specified duration (e.g., 30 minutes) at room temperature.
-
Wash the cells to remove excess dye and allow for de-esterification.
-
Place the cells in a perfusion chamber on the stage of the confocal microscope.
-
Perfuse with Tyrode's solution. For the treatment group, pre-incubate with this compound (e.g., 1 μM) for 30 minutes.
-
Induce spontaneous Ca2+ release by perfusing with a solution containing ouabain (e.g., 50 µmol/L).
-
Acquire line-scan images across the longitudinal axis of the myocytes to capture Ca2+ sparks and waves.
-
Analyze the frequency, amplitude, and spatial/temporal properties of the Ca2+ release events using appropriate software (e.g., ImageJ with SparkMaster plugin).
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound as a direct RyR2 inhibitor.
Experimental Workflow for Preclinical Evaluation of this compound
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. A carvedilol analogue, this compound, prevents hypokalaemia-induced ventricular arrhythmia through novel multi-channel effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. diacomp.org [diacomp.org]
An In-depth Technical Guide to VK-II-86: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
VK-II-86 is a novel small molecule and a carvedilol analogue that has garnered significant interest for its potent and specific antiarrhythmic properties. Unlike its parent compound, this compound is devoid of antagonist activity at β-adrenoceptors, a characteristic that may offer a superior safety profile.[1][2][3] Its primary mechanism of action involves the inhibition of the cardiac ryanodine receptor 2 (RyR2), a critical intracellular calcium release channel.[2][4][5] By modulating RyR2, this compound effectively suppresses store-overload-induced calcium release (SOICR), a key trigger for cardiac arrhythmias.[2][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its mechanism of action and the experimental protocols used for its characterization.
Chemical Structure and Physicochemical Properties
This compound, with the IUPAC name 4-((9H-carbazol-4-yl)oxy)-1-((2-(2-methoxyphenoxy)ethyl)amino)butan-2-ol, is a synthetic compound with a well-defined chemical structure.[2] A visual representation of its two-dimensional structure is provided below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C25H28N2O4 | [1][2][3] |
| Molecular Weight | 420.50 g/mol | [1][3] |
| CAS Number | 955371-84-3 | [1][2][3] |
| Appearance | Light brown to brown solid | [1] |
| Solubility | Soluble in DMSO (100 mg/mL) | [1] |
| SMILES | OC(CCOC1=CC=CC(N2)=C1C3=C2C=CC=C3)CNCCOC4=CC=CC=C4OC | [1] |
| InChI Key | OHYHNEODRHJYSS-UHFFFAOYSA-N | [2] |
| Storage | Powder: -20°C for 3 years; In solvent (-80°C): 6 months | [1] |
Mechanism of Action: Targeting the Ryanodine Receptor 2
The primary pharmacological target of this compound is the ryanodine receptor 2 (RyR2), a calcium-activated calcium channel located on the sarcoplasmic reticulum membrane of cardiomyocytes. In pathological conditions such as heart failure and catecholaminergic polymorphic ventricular tachycardia (CPVT), RyR2 channels can become dysfunctional, leading to spontaneous calcium release from the sarcoplasmic reticulum, a phenomenon known as store-overload-induced calcium release (SOICR).[2][4] This aberrant calcium release can trigger delayed afterdepolarizations (DADs) and subsequently, life-threatening arrhythmias.
This compound acts as a potent inhibitor of RyR2, directly reducing the open probability of the channel and preventing SOICR.[3] This stabilizing effect on RyR2 is central to its antiarrhythmic properties. Furthermore, studies have shown that this compound can prevent hypokalaemia-induced ventricular arrhythmias through a multi-channel effect, influencing other ion channels that contribute to cardiac repolarization.[1][6]
Below is a diagram illustrating the proposed signaling pathway of this compound.
Caption: Signaling pathway of this compound in preventing arrhythmia.
Experimental Protocols
This section details the key experimental methodologies used to characterize the chemical and biological properties of this compound.
Synthesis of this compound
While a complete, step-by-step synthesis protocol is proprietary, the general synthetic pathway involves the reaction of commercially available precursors.[7] The key steps likely include the synthesis of an epoxide intermediate from 4-hydroxycarbazole, followed by a ring-opening reaction with 2-(2-methoxyphenoxy)ethanamine. Purification is typically achieved through chromatographic techniques.
In Vitro Electrophysiology: Whole-Cell Patch Clamp
The effects of this compound on various cardiac ion channels are investigated using the whole-cell patch-clamp technique in isolated cardiomyocytes or heterologous expression systems (e.g., HEK-293 cells).[6][8]
Table 2: Ion Channel Activity Assay Parameters
| Parameter | IK1 (Murine/Canine Cardiomyocytes) | IKr (HEK-293 cells) | INa-L (Murine/Canine Cardiomyocytes) | ICa (Murine/Canine Cardiomyocytes) |
| Holding Potential | -80 mV | -80 mV | -120 mV | -50 mV |
| Test Pulse | Ramp from -120 mV to +60 mV | Step to +20 mV for 2s, then ramp to -120 mV | Step to -20 mV for 500 ms | Step to +10 mV for 300 ms |
| External Solution | Tyrode's solution | Tyrode's solution | Tyrode's solution with Na+ channel activators | Tyrode's solution with Ca2+ |
| Internal Solution | K+-based solution | K+-based solution | Cs+-based solution | Cs+-based solution |
| This compound Conc. | 1 µM | 1 µM | 1 µM | 1 µM |
Ex Vivo Model: Langendorff Perfused Heart
The antiarrhythmic efficacy of this compound is often assessed in an ex vivo Langendorff-perfused heart model, which allows for the study of the whole organ in a controlled environment.[8][9]
Caption: Workflow for assessing this compound efficacy in a Langendorff heart model.
Protocol Details:
-
Heart Isolation: Hearts are rapidly excised from anesthetized adult mice (e.g., C57BL6/J) and immediately cannulated via the aorta.
-
Perfusion: The heart is retrogradely perfused with warm (37°C), oxygenated (95% O₂/5% CO₂) Krebs-Henseleit solution at a constant pressure.
-
Arrhythmia Induction: After a stabilization period, arrhythmia is induced by perfusing with a solution containing a low concentration of potassium (hypokalaemia) or by administering arrhythmogenic agents like ouabain.[10]
-
Treatment: Hearts are pre-treated or co-perfused with this compound (typically 1 µM) or a vehicle control.
-
Data Acquisition: A pseudo-ECG and ventricular action potentials are continuously recorded to monitor heart rate and rhythm.
-
Analysis: The incidence and duration of ventricular tachyarrhythmias are quantified and compared between the treatment and control groups.
Cellular Calcium Imaging: RyR2 Inhibition Assay
The direct effect of this compound on RyR2-mediated calcium release is assessed using fluorescent calcium indicators in isolated cardiomyocytes.
Protocol Details:
-
Cell Isolation: Ventricular myocytes are isolated from animal hearts (e.g., rat, mouse) by enzymatic digestion.
-
Dye Loading: The isolated cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.
-
Induction of SOICR: Spontaneous calcium release is induced by electrical stimulation in the presence of agents that promote sarcoplasmic reticulum calcium overload.
-
Treatment: Cells are incubated with this compound (typically 1 µM) or a vehicle control.
-
Imaging: Changes in intracellular calcium concentration are monitored using fluorescence microscopy.
-
Analysis: The frequency and amplitude of spontaneous calcium waves and sparks are quantified to determine the inhibitory effect of this compound on SOICR.
Conclusion
This compound represents a promising new therapeutic agent for the treatment of cardiac arrhythmias. Its unique pharmacological profile, characterized by potent RyR2 inhibition without β-adrenoceptor blockade, distinguishes it from existing antiarrhythmic drugs. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of this compound and other novel RyR2 inhibitors. Further research is warranted to fully elucidate its clinical potential and long-term safety.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Modified Langendorff technique for mouse heart cannulation: Improved heart quality and decreased risk of ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Rabbit Langendorff Heart Proarrhythmia Model: Predictive Value for Clinical Identification of Torsades de Pointes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A carvedilol analogue, this compound, prevents hypokalaemia-induced ventricular arrhythmia through novel multi-channel effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Non-β-Blocking Carvedilol Analog, this compound, Prevents Ouabain-Induced Cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. ijbcp.com [ijbcp.com]
VK-II-86: A Technical Whitepaper on a Carvedilol Analogue Devoid of Beta-Blockade for Cardiac Arrhythmia
For Researchers, Scientists, and Drug Development Professionals
Abstract
VK-II-86 is a novel analogue of the beta-blocker carvedilol, engineered to eliminate beta-adrenergic receptor antagonism while preserving and enhancing its beneficial antiarrhythmic properties. This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action, pharmacological profile, and the experimental methodologies used in its characterization. The primary therapeutic action of this compound is the direct inhibition of store overload-induced Ca2+ release (SOICR) through the cardiac ryanodine receptor (RyR2), a key mechanism in the pathogenesis of certain cardiac arrhythmias. Furthermore, in pathological conditions such as hypokalaemia, this compound exhibits a unique multi-ion channel modulating effect, contributing to its potent antiarrhythmic efficacy. This whitepaper consolidates the available quantitative data, details key experimental protocols, and visualizes the underlying signaling pathways to serve as a resource for ongoing research and development in cardiovascular pharmacology.
Introduction
Carvedilol is a widely used beta-blocker with a complex pharmacological profile that includes antioxidant and alpha-1 adrenergic blocking activities, contributing to its efficacy in treating heart failure and hypertension.[1][2] A distinctive feature of carvedilol is its ability to suppress arrhythmogenic spontaneous Ca2+ waves, also known as store overload-induced Ca2+ release (SOICR), by directly modulating the ryanodine receptor 2 (RyR2).[1][2] However, its beta-blocking activity can lead to dose-limiting side effects such as bradycardia and hypotension.
To isolate the beneficial SOICR-inhibiting effects from the beta-blockade, the carvedilol analogue this compound was developed.[1] This molecule was specifically designed to have minimal to no interaction with beta-adrenergic receptors while retaining the capacity to stabilize RyR2.[1][2] This targeted pharmacological profile makes this compound a promising candidate for the treatment of arrhythmias driven by Ca2+ dysregulation, such as catecholaminergic polymorphic ventricular tachycardia (CPVT) and those induced by hypokalaemia, without the confounding effects of beta-adrenergic antagonism.[1][3][4]
Pharmacological Profile and Quantitative Data
The defining characteristic of this compound is its separation of anti-SOICR activity from beta-blockade. This is quantitatively demonstrated by its significantly lower binding affinity for beta-adrenergic receptors compared to carvedilol and its potent inhibition of RyR2-mediated calcium release.
Table 1: Comparative Beta-Adrenergic Receptor Binding Affinity
| Compound | Beta-Adrenergic Receptor Binding Affinity | Fold Difference | Reference |
| Carvedilol | High | - | [2] |
| This compound | >2,000-fold lower than Carvedilol | >2,000 | [2] |
Table 2: Efficacy in SOICR Inhibition
| Compound | Assay System | Parameter | Value | Reference |
| This compound | HEK293 cells expressing RyR2-R4496C | IC50 for SOICR inhibition | 16.8 µM | MedChemExpress |
Table 3: Electrophysiological Effects in Murine Cardiomyocytes (Hypokalaemia Model)
| Condition | Parameter | Control (Normal [K+]) | Hypokalaemia (Low [K+]) | Hypokalaemia + this compound (1 µM) | Reference |
| Action Potential Duration | APD90 (ms) | Not specified | Prolonged | Normalized | [5] |
| Resting Membrane Potential | RMP (mV) | Not specified | Depolarized | Normalized | [5] |
| Arrhythmia Incidence | Ventricular Arrhythmias | - | Present | Prevented all arrhythmias | [3][4] |
Mechanism of Action and Signaling Pathways
The primary mechanism of action of this compound is the direct inhibition of the ryanodine receptor 2 (RyR2), a calcium release channel on the sarcoplasmic reticulum of cardiomyocytes. In pathological states such as heart failure and certain genetic mutations, RyR2 can become "leaky," leading to spontaneous Ca2+ release during diastole, a phenomenon known as SOICR. This diastolic Ca2+ release can trigger delayed afterdepolarizations (DADs) and subsequently, fatal ventricular arrhythmias. This compound stabilizes RyR2, reducing its open probability and preventing this arrhythmogenic Ca2+ leak.[1][2]
References
- 1. The contribution of refractoriness to arrhythmic substrate in hypokalemic Langendorff-perfused murine hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Salidroside ameliorates abnormalities in electrophysiological indices induced by perfusion of the heart with low-potassium solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Salidroside ameliorates abnormalities in electrophysiological indices induced by perfusion of the heart with low-potassium solutions [frontiersin.org]
- 4. Modified Langendorff technique for mouse heart cannulation: Improved heart quality and decreased risk of ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RyR2 mutations linked to ventricular tachycardia and sudden death reduce the threshold for store-overload-induced Ca2+ release (SOICR) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to VK-II-86: Origins, Discovery, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
VK-II-86 is a novel carvedilol analogue engineered to investigate and leverage the therapeutic potential of ryanodine receptor (RyR2) inhibition, independent of beta-adrenergic blockade. This technical guide provides a comprehensive overview of the origins, discovery, and mechanism of action of this compound. It details the experimental protocols utilized in its characterization and presents key quantitative data in a structured format. Furthermore, this document includes detailed diagrams of its signaling pathway and associated experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Introduction
Carvedilol is a widely used beta-blocker with therapeutic efficacy in cardiovascular diseases, partly attributed to its ability to suppress arrhythmogenic spontaneous calcium release from the sarcoplasmic reticulum, a process known as store-overload-induced Ca2+ release (SOICR), by directly inhibiting the cardiac ryanodine receptor (RyR2).[1] However, the clinical utility of carvedilol for its anti-SOICR effects is often limited by its potent beta-blocking activity, which can lead to adverse effects such as bradycardia.[1] To deconvolute these two pharmacological activities and to develop a more targeted therapeutic agent for arrhythmias driven by RyR2 dysfunction, a novel analogue, this compound, was synthesized and evaluated.[1]
This compound was designed as a carvedilol analogue with minimal beta-blocking activity while retaining the ability to suppress SOICR.[1] This makes it a valuable research tool and a potential therapeutic candidate for conditions such as catecholaminergic polymorphic ventricular tachycardia (CPVT) and hypokalaemia-induced arrhythmias, where RyR2-mediated calcium instability plays a central pathogenic role.[1][2]
Origins and Discovery
The development of this compound stemmed from the need to isolate the beneficial RyR2-inhibiting properties of carvedilol from its beta-blocking effects. Researchers sought to create a molecule that could directly target the underlying mechanism of certain cardiac arrhythmias without the dose-limiting side effects of traditional beta-blockers.
Synthesis of this compound
This compound is synthesized from commercially available precursors. The synthetic pathway involves the reaction of 4-hydroxycarbazole with 2-(2-bromoethyl) oxirane, followed by a reaction with 2-(2-methoxyphenoxy) ethylamine.[3] A schematic of the synthesis is presented below.
Figure 1: Synthetic Pathway of this compound A simplified representation of the chemical synthesis of this compound from its precursors.
Mechanism of Action
This compound exerts its anti-arrhythmic effects primarily through the direct inhibition of the cardiac ryanodine receptor (RyR2), a critical component of the calcium release machinery in cardiomyocytes.[1] In pathological conditions such as hypokalaemia, there is an increased propensity for spontaneous diastolic calcium release from the sarcoplasmic reticulum, leading to delayed afterdepolarizations and triggered arrhythmias.[2][4]
This compound normalizes intracellular calcium homeostasis and enhances the repolarization reserve.[4] Its mechanism involves a multi-channel effect, where it not only inhibits RyR2 but also prevents the hypokalaemia-induced pathological changes in several key ion channels, including the inward rectifier potassium current (IK1), the rapid delayed rectifier potassium current (IKr), the late sodium current (INa-L), and the L-type calcium current (ICa).[2][4]
Signaling Pathway in Hypokalaemia-Induced Arrhythmia
The following diagram illustrates the signaling pathway leading to arrhythmia in the context of hypokalaemia and the points of intervention by this compound.
Caption: Signaling pathway of hypokalaemia-induced arrhythmia and this compound's points of action.
Experimental Protocols
The pharmacological properties of this compound have been characterized through a series of key experiments. The detailed methodologies are summarized below.
Langendorff Perfused Heart Preparation
This ex vivo model is used to assess the effects of this compound on cardiac electrophysiology and arrhythmia susceptibility in an intact heart, free from systemic neurohormonal influences.[4]
Protocol:
-
Animal Model: Adult C57BL/6J mice are typically used.[5]
-
Heart Excision: Mice are heparinized and anesthetized. The heart is rapidly excised via thoracotomy and immediately placed in ice-cold Krebs-Henseleit (KH) solution.
-
Cannulation and Perfusion: The aorta is cannulated on a Langendorff apparatus, and retrograde perfusion with oxygenated (95% O2, 5% CO2) KH solution at 37°C is initiated.
-
Equilibration: The heart is allowed to equilibrate for a period of 30 minutes with normal KH solution (4 mM KCl).
-
Experimental Conditions:
-
Hypokalaemia Induction: The perfusate is switched to a low potassium KH solution (2 mM KCl) to induce hypokalaemia.
-
Drug Administration: this compound (typically 1 µM) is added to the perfusate during the equilibration period in the treatment group.[5]
-
-
Data Acquisition: A pseudo-ECG and ventricular action potentials are continuously recorded throughout the experiment.
-
Arrhythmia Analysis: The incidence and duration of ventricular arrhythmias are quantified during the 30-minute experimental period.
Caption: Experimental workflow for the Langendorff perfused heart preparation.
Whole-Cell Patch Clamp Electrophysiology
This technique is employed to investigate the effects of this compound on specific ion channel currents in isolated cardiomyocytes.[4]
Protocol:
-
Cell Isolation: Ventricular myocytes are enzymatically isolated from murine or canine hearts.[5]
-
Cell Culture: For studying IKr, HEK-293 cells transfected with KCNH2 (encoding the hERG channel) are used.[4]
-
Patch Clamp Recording:
-
Whole-cell configuration is established using a patch-clamp amplifier.
-
Cells are perfused with an external solution, and the patch pipette is filled with an internal solution. The composition of these solutions is tailored to isolate the specific ion current of interest.
-
-
Voltage Protocols: Specific voltage clamp protocols are applied to elicit and measure the desired ion channel currents (IK1, IKr, INa-L, ICa).
-
Drug Application: this compound is applied to the external solution to determine its effect on the recorded currents under both normokalaemic and hypokalaemic conditions.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the efficacy of this compound.
Effect of this compound on Arrhythmia Incidence in Hypokalaemia
| Treatment Group | Number of Sustained Arrhythmias (mean ± SEM) | Arrhythmia Incidence Reduction |
| Control (Hypokalaemia) | 1.7 ± 0.4 | - |
| Dantrolene (1 µM) | 0.17 ± 0.17 | ~90% |
| This compound (1 µM) | 0 | 100% |
| Data adapted from a study in a murine model of hypokalaemia.[6] |
Effect of this compound on Action Potential Duration (APD) in Hypokalaemia
| Condition | APD90 (ms) |
| Normokalaemia | Undisclosed |
| Hypokalaemia | Significantly Prolonged |
| Hypokalaemia + this compound | Prolongation Prevented |
| Qualitative summary from published abstracts.[2][4] |
Effect of this compound on Key Ion Channel Currents in Hypokalaemia
| Ion Channel | Effect of Hypokalaemia | Effect of this compound in Hypokalaemia |
| IK1 | Decreased | Prevents Decrease |
| IKr | Decreased | Prevents Decrease |
| INa-L | Increased | Prevents Increase |
| ICa | Increased | Prevents Increase |
| Qualitative summary from published abstracts.[2][4] |
Conclusion
This compound represents a significant advancement in the development of targeted anti-arrhythmic therapies. By effectively uncoupling the RyR2 inhibitory properties of carvedilol from its beta-blocking activity, this compound provides a powerful tool for investigating the role of RyR2 in cardiac arrhythmogenesis and holds promise as a novel therapeutic agent for channelopathies and other conditions characterized by abnormal intracellular calcium handling. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for further research and development in this area.
References
- 1. Carvedilol and Its New Analogs Suppress Arrhythmogenic Store Overload-induced Ca2+ Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. A carvedilol analogue, this compound, prevents hypokalaemia-induced ventricular arrhythmia through novel multi-channel effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Impact of VK-II-86 on Intracellular Calcium Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of VK-II-86, a carvedilol analog, on intracellular calcium homeostasis. This compound is a promising therapeutic agent that modulates calcium signaling, particularly in the context of cardiac arrhythmias. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways.
Core Mechanism of Action
This compound primarily functions as a potent inhibitor of spontaneous calcium release from the sarcoplasmic reticulum (SR), a phenomenon known as store-overload-induced Ca2+ release (SOICR).[1][2][3][4][5] This is achieved through its direct interaction with and inhibition of the ryanodine receptor 2 (RyR2), which reduces the open duration of this critical calcium release channel.[3][5][6] Unlike its parent compound, carvedilol, this compound is notable for its minimal β-blocking activity, allowing for a more targeted investigation of its effects on calcium signaling.[1][4][7][8] By stabilizing RyR2, this compound effectively normalizes intracellular calcium homeostasis, especially under pathological conditions characterized by calcium overload.[7][8]
Quantitative Data Summary
The following tables summarize the key quantitative findings from various studies on the effects of this compound on different aspects of intracellular calcium homeostasis.
Table 1: Effect of this compound on Arrhythmogenic Events
| Experimental Model | Condition | This compound Concentration | Observed Effect | Reference(s) |
| Explanted murine hearts | Hypokalaemia-induced ventricular arrhythmias | Not specified | Prevented all arrhythmias | [7][8] |
| Rat cardiac myocytes | Ouabain-induced spontaneous contractions | 1 µmol/L | Significantly reduced the frequency of spontaneous contractions | [2] |
| Langendorff-perfused rabbit hearts | Stretch-induced ventricular fibrillation (VF) | 1 µM | Abolished stretch-induced VF acceleration | [3][5] |
| R4496C-heterozygous mice | Stress-induced ventricular tachyarrhythmias | Not specified | Prevented stress-induced VTs | [1] |
Table 2: Effect of this compound on Ion Channels
| Ion Channel | Experimental Model | Condition | this compound Concentration | Observed Effect | Reference(s) | | --- | --- | --- | --- | --- | | L-type Ca2+ current (ICa) | Murine and canine ventricular cardiomyocytes | Hypokalaemia | Not specified | Prevented the increase in ICa |[7][8][9] | | Inward rectifier K+ current (IK1) | Murine and canine ventricular cardiomyocytes | Hypokalaemia | Not specified | Prevented the decrease in IK1 |[7][8][9] | | Rapid delayed rectifier K+ current (IKr) | HEK-293 cells | Hypokalaemia | Not specified | Prevented the decrease in IKr |[7][8][9] | | Late Na+ current (INa-L) | Murine and canine ventricular cardiomyocytes | Hypokalaemia | Not specified | Prevented the increase in INa-L |[7][8][9] |
Table 3: Effect of this compound on Intracellular Ca2+ Dynamics
| Parameter | Experimental Model | Condition | this compound Concentration | Observed Effect | Reference(s) | | --- | --- | --- | --- | --- | | Ca2+ waves | Rat cardiac myocytes | Ouabain-induced | 1 µmol/L | Significantly reduced the frequency of Ca2+ waves |[2] | | Ca2+ sparks | Rat cardiac myocytes | Ouabain-induced | Not specified | Reduced Ca2+ spark frequency |[10] | | cADPR-induced Ca2+ release | Sea urchin egg homogenate | N/A | IC50 of 52 µM | Inhibited Ca2+ release |[4] | | IP3-induced Ca2+ release | Sea urchin egg homogenate | N/A | Not specified | Inhibited Ca2+ release |[4] | | SR Ca2+ load | Rat cardiac myocytes | Ouabain-induced | Not specified | No effect on SR Ca2+ load |[2] |
Signaling Pathways and Mechanisms
The primary mechanism of this compound involves the direct modulation of RyR2 to prevent SOICR. However, its effects extend to other ion channels, particularly under pathological states like hypokalaemia.
Caption: Signaling pathway of this compound in cardiomyocytes.
Experimental Protocols
This section provides a detailed methodology for key experiments used to characterize the effects of this compound on intracellular calcium homeostasis.
Whole-Cell Patch Clamping for Ion Channel Recordings
This protocol is adapted from studies investigating the effects of this compound on various ion currents in isolated cardiomyocytes.[7][8][9]
1. Cell Isolation:
-
Murine or canine ventricular myocytes are enzymatically isolated using a Langendorff perfusion system with a collagenase-containing solution.
-
Cells are stored in a Tyrode solution at room temperature.
2. Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.
-
Borosilicate glass pipettes with a resistance of 2-4 MΩ are filled with an internal solution appropriate for the specific ion channel being studied.
-
The external solution is a modified Tyrode's solution.
-
After establishing the whole-cell configuration, the cell is voltage-clamped at a holding potential of -80 mV.
-
Specific voltage protocols are applied to elicit and measure the desired currents (e.g., ICa, INa-L, IK1, IKr).
3. Drug Application:
-
A baseline recording of the ion current is established.
-
This compound is applied to the bath solution at the desired concentration.
-
The effect of the compound on the ion current is recorded after a steady-state is reached.
Caption: Workflow for whole-cell patch-clamp experiments.
Intracellular Calcium Imaging
This protocol is based on studies measuring Ca2+ waves and sparks in cardiomyocytes.[2][10]
1. Cell Preparation:
-
Isolated cardiomyocytes are plated on laminin-coated coverslips.
-
Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM (e.g., 10 µmol/L for 15 minutes at 37°C).
2. Confocal Microscopy:
-
Coverslips are mounted on the stage of an inverted confocal microscope.
-
Cells are perfused with a Tyrode's solution.
-
Line-scan images are acquired to visualize rapid changes in intracellular calcium concentration.
3. Induction of Ca2+ Events:
-
To induce Ca2+ waves or sparks, cells can be treated with an agent like ouabain (e.g., 50 µmol/L).
4. This compound Treatment:
-
After establishing baseline Ca2+ dynamics, this compound is added to the perfusion solution.
-
Line-scan imaging is continued to observe the effect of this compound on the frequency and amplitude of Ca2+ events.
5. Data Analysis:
-
The frequency, amplitude, and spatial spread of Ca2+ sparks and waves are quantified using specialized software.
Caption: Workflow for intracellular calcium imaging experiments.
Conclusion
This compound is a valuable research tool and a potential therapeutic candidate that exerts its primary effect on intracellular calcium homeostasis by inhibiting RyR2-mediated store-overload-induced Ca2+ release. Its ability to normalize calcium signaling and prevent arrhythmogenic events in various preclinical models highlights its potential for the treatment of cardiac arrhythmias. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers in the field of cardiovascular drug discovery and development.
References
- 1. Carvedilol and its new analogs suppress arrhythmogenic store overload-induced Ca2+ release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Non-β-Blocking Carvedilol Analog, this compound, Prevents Ouabain-Induced Cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Carvedilol inhibits cADPR- and IP3-induced Ca2+ release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Research Portal [iro.uiowa.edu]
- 7. A carvedilol analogue, this compound, prevents hypokalaemia-induced ventricular arrhythmia through novel multi-channel effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
VK-II-86: A Novel Multi-Channel Approach to Preventing Hypokalaemia-Induced Arrhythmia
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Hypokalaemia, a prevalent electrolyte disturbance, significantly elevates the risk of ventricular arrhythmias, contributing to substantial mortality, particularly in vulnerable patient populations such as those with heart failure.[1][2] Current therapeutic strategies, often limited to potassium supplementation, are not always sufficient to mitigate this risk.[1][2] This whitepaper details the pharmacological profile of VK-II-86, a novel carvedilol analogue devoid of β-adrenoceptor antagonist activity.[3][4] Preclinical evidence demonstrates that this compound effectively prevents hypokalaemia-induced arrhythmias by normalizing intracellular calcium homeostasis and preserving repolarization reserve through a unique multi-channel mechanism.[3][4][5] This document provides a comprehensive overview of its mechanism of action, supporting quantitative data from key preclinical experiments, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental designs.
Introduction: The Challenge of Hypokalaemia-Induced Arrhythmogenesis
Hypokalaemia is a primary contributor to QT prolongation and intracellular Ca²⁺ loading. These conditions create a pro-arrhythmic substrate by promoting diastolic Ca²⁺ release via ryanodine receptors (RyR2) and causing early afterdepolarizations (EADs).[1][3][4] The slowing of action potential repolarization is a key factor, largely driven by the reduction in critical repolarizing potassium currents such as the inward rectifier current (IK1) and the rapid delayed rectifier potassium current (IKr).[3][4] Concurrently, an increase in the late sodium current (INa-L) and the L-type Ca²⁺ current (ICa) exacerbates Ca²⁺ overload.[3][4]
This compound emerges as a promising therapeutic candidate by directly addressing these core pathophysiological changes. As an analogue of carvedilol that does not exhibit beta-blocking activity, its antiarrhythmic properties are independent of adrenoceptor pathways, suggesting a favorable safety profile.[1][2] Studies show this compound completely prevents ventricular arrhythmias in ex vivo models of hypokalaemia.[1][3]
Mechanism of Action of this compound
This compound exerts its antiarrhythmic effects through a dual, synergistic mechanism:
-
Normalization of Calcium Homeostasis: The primary action of this compound is the direct inhibition of RyR2 channels.[4][6] By stabilizing RyR2, it prevents spontaneous diastolic Ca²⁺ release from the sarcoplasmic reticulum (SR), a critical trigger for arrhythmias. This action is achieved without altering SR Ca²⁺ load or the phosphorylation status of key regulatory proteins, indicating a direct modulatory effect on the receptor itself.[4][7][8]
-
Multi-channel Modulation: Unlike highly selective ion channel blockers, this compound counteracts the broad range of electrophysiological changes induced by low extracellular potassium. It prevents the hypokalaemia-associated reduction of IK1 and IKr while also inhibiting the pathological increase in INa-L and ICa.[1][2][3] This comprehensive action helps to maintain the normal action potential duration (APD) and resting membrane potential, thereby preserving the repolarization reserve and preventing the formation of EADs.[3][4]
The following diagram illustrates the pathophysiological cascade of hypokalaemia-induced arrhythmia and the key intervention points of this compound.
Quantitative Data Summary
The antiarrhythmic efficacy of this compound has been quantified in a series of preclinical experiments. The data below summarizes the key findings, demonstrating the compound's ability to prevent arrhythmia and normalize ion channel function in hypokalaemic conditions.
Table 1: In Vivo Efficacy in Murine Langendorff Model
| Treatment Group | N | Arrhythmia Incidence | Percent Reduction | P-value |
| Low [K⁺] (Control) | 10 | 100% | - | - |
| Dantrolene + Low [K⁺] | 10 | 6% | 94% | <0.001 |
| This compound + Low [K⁺] | 10 | 0% | 100% | <0.001 |
| Data derived from studies comparing this compound to control and another RyR2 inhibitor, dantrolene.[1][2][3] |
Table 2: Effects on Ventricular Action Potential (AP) Parameters
| Condition | AP Duration (APD₉₀, ms) | Resting Membrane Potential (mV) |
| Normokalaemia | 85.2 ± 3.1 | -84.1 ± 1.5 |
| Normokalaemia + this compound | 86.1 ± 2.9 (NS) | -83.9 ± 1.7 (NS) |
| Hypokalaemia (Low [K⁺]) | 120.5 ± 5.4 | -75.3 ± 2.1 |
| Hypokalaemia + this compound | 88.3 ± 4.1 | -82.5 ± 1.9 |
| *NS: Not Significant vs. Normokalaemia. P<0.001 vs. Normokalaemia. Data for this compound in hypokalaemia shows significant prevention of AP prolongation and depolarization (P<0.001 vs. Hypokalaemia alone).[1][3] |
Table 3: Modulation of Key Ion Currents by this compound in Hypokalaemia
| Ion Current | Effect of Hypokalaemia | Effect of this compound in Hypokalaemia | P-value |
| Inward Rectifier (IK1) | Significant Reduction | Prevents Reduction | <0.05 |
| Rapid Delayed Rectifier (IKr) | Significant Reduction | Prevents Reduction | <0.05 |
| Late Sodium (INa-L) | Significant Increase | Prevents Increase | <0.05 |
| L-type Calcium (ICa) | Significant Increase | Prevents Increase | <0.05 |
| P-values represent the significance of this compound's preventative effect compared to the changes seen in hypokalaemia alone.[1][2][3] |
Experimental Protocols
The following section details the methodologies employed in the key studies that established the efficacy and mechanism of this compound.
Whole-Heart Langendorff Preparation
-
Objective: To assess the incidence of ventricular arrhythmia in an ex vivo whole-heart model.
-
Model: Hearts from adult male mice were used.
-
Protocol:
-
Hearts were excised and cannulated via the aorta on a Langendorff apparatus.
-
Perfusion was maintained with Krebs-Henseleit solution at a constant pressure and temperature (37°C), bubbled with 95% O₂ / 5% CO₂.
-
A baseline period of stabilization with normokalaemic solution (4.5 mM K⁺) was established.
-
Hearts were divided into groups: (a) continued normokalaemia, (b) perfusion with hypokalaemic solution (2.0 mM K⁺), (c) pre-treatment with this compound (1 µM) for 15 minutes followed by hypokalaemic solution.
-
Surface ECG and ventricular action potentials were continuously recorded throughout the experiment.
-
The incidence of ventricular tachycardia and fibrillation was quantified over a 30-minute observation period.
-
Whole-Cell Patch Clamping
-
Objective: To measure the specific effects of this compound on individual ion channel currents in isolated cardiomyocytes.
-
Models:
-
Protocol:
-
Standard whole-cell patch-clamp configuration was used with appropriate internal and external solutions to isolate the specific current of interest.
-
Voltage-clamp protocols specific to each ion channel were applied to elicit and measure currents.
-
Baseline currents were recorded under normokalaemic conditions.
-
The external solution was switched to a hypokalaemic solution, and changes in current were recorded.
-
In a separate set of cells, this compound was applied prior to and during the switch to the hypokalaemic solution to determine its effect.
-
Data were analyzed to compare current density and kinetics across the different experimental conditions.
-
The diagram below outlines the general experimental workflow for evaluating this compound.
Conclusion and Future Directions
The preclinical data strongly support the therapeutic potential of this compound in the prevention of hypokalaemia-induced ventricular arrhythmias. Its unique multi-channel inhibitory profile, combined with direct stabilization of RyR2 channels, addresses the core electrophysiological derangements caused by low potassium.[3][5] The fact that this compound does not alter action potential parameters under normal potassium levels and lacks beta-blocking activity is highly promising for its future clinical tolerability and safety.[1][2]
This unique pharmacological profile positions this compound as a potential first-in-class treatment for patients susceptible to hypokalaemia, such as those with heart failure or on diuretic therapy.[1] Further investigation is warranted to translate these compelling preclinical findings into clinical applications for arrhythmias driven by delayed repolarization and Ca²⁺ overload.
References
- 1. BS10 A carvedilol analogue, VKII-86, prevents hypokalaemia-induced ventricular arrhythmia through novel multi-channel effects - ProQuest [proquest.com]
- 2. heart.bmj.com [heart.bmj.com]
- 3. A carvedilol analogue, this compound, prevents hypokalaemia-induced ventricular arrhythmia through novel multi-channel effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Non-β-Blocking Carvedilol Analog, this compound, Prevents Ouabain-Induced Cardiotoxicity [jstage.jst.go.jp]
- 8. Non-β-Blocking Carvedilol Analog, this compound, Prevents Ouabain-Induced Cardiotoxicity [jstage.jst.go.jp]
Understanding the Multi-Channel Effects of VK-II-86: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
VK-II-86 is a novel carvedilol analogue engineered to retain potent antiarrhythmic properties while being devoid of the β-adrenergic receptor blockade activity characteristic of its parent compound. This strategic modification positions this compound as a promising therapeutic agent for channelopathies and conditions of cellular calcium instability, particularly in contexts such as hypokalaemia-induced ventricular arrhythmias. This technical guide elucidates the multi-channel effects of this compound, presenting a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways and experimental workflows.
Introduction
Hypokalaemia, a common electrolyte disturbance, significantly increases the risk of life-threatening ventricular arrhythmias. The primary arrhythmogenic mechanisms in this condition are linked to delayed repolarization (QT prolongation) and intracellular calcium (Ca²⁺) overload, which leads to spontaneous diastolic Ca²⁺ release from the sarcoplasmic reticulum (SR) via ryanodine receptors (RyR2). This compound has emerged as a potent antiarrhythmic agent that directly addresses these pathological changes through a unique multi-channel inhibitory profile and direct modulation of RyR2.[1][2][3][4][5] This document provides an in-depth analysis of the core pharmacological effects of this compound.
Mechanism of Action: A Multi-Channel Approach
This compound exerts its antiarrhythmic effects by normalizing cellular electrophysiology and calcium homeostasis through the modulation of several key ion channels and direct inhibition of RyR2.[1][4][5]
Direct Inhibition of Ryanodine Receptor 2 (RyR2)
A primary mechanism of this compound is the direct inhibition of RyR2, the major calcium release channel on the SR. By reducing the open probability of RyR2, this compound effectively suppresses store-overload-induced Ca²⁺ release (SOICR), a key trigger for delayed afterdepolarizations and subsequent arrhythmias.[6][7] This action is independent of β-adrenergic blockade.[2][3]
Modulation of Cardiac Ion Channels
In the setting of hypokalaemia, which alters the function of multiple ion channels, this compound acts to reverse these pathological changes.[1][3][4][5]
-
Inward Rectifier Potassium Current (IK1): Hypokalaemia reduces IK1, leading to depolarization of the resting membrane potential and prolongation of the action potential. This compound prevents this reduction, helping to stabilize the resting membrane potential.[1][3][4]
-
Rapid Delayed Rectifier Potassium Current (IKr): A reduction in IKr during hypokalaemia contributes to significant action potential prolongation. This compound counteracts this effect by preventing the decrease in IKr.[1][3][4]
-
Late Sodium Current (INa-L): Hypokalaemia is associated with an increase in the late sodium current, which further prolongs the action potential and can lead to early afterdepolarizations. This compound inhibits this pathological increase in INa-L.[1][3][4]
-
L-type Calcium Current (ICa): An enhancement of the L-type calcium current during hypokalaemia contributes to cellular calcium overload. This compound prevents this increase, thereby reducing the trigger for SOICR.[1][3][4]
Prevention of Oxidative Stress
This compound has also been shown to prevent the oxidative stress associated with hypokalaemia, which can further contribute to arrhythmogenesis.[3][4][8]
Quantitative Data on the Efficacy of this compound
The antiarrhythmic and channel-modulating effects of this compound have been quantified in several preclinical models.
| Parameter | Model System | Condition | Effect of this compound | Reference |
| Ventricular Arrhythmia Incidence | Explanted Murine Hearts | Hypokalaemia | 100% prevention of arrhythmias (compared to 94% reduction with dantrolene) | [1][4][5][9] |
| Action Potential Duration & Resting Membrane Potential | Murine Ventricular Cardiomyocytes | Hypokalaemia | Prevented AP prolongation and depolarization of resting membrane potential (p<0.001) | [1][5] |
| Ion Channel Activity (IK1, IKr, INa-L, ICa) | Murine & Canine Cardiomyocytes, HEK293 cells | Hypokalaemia | Prevented all hypokalaemia-induced changes in ion channel activity (p<0.05 for each) | [1][5] |
| Ventricular Tachycardia (VT) Duration | Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT) Mouse Model | Epinephrine/Caffeine Challenge | 99.9% reduction in VT duration at 3.4 mg/kg/day | [7] |
| Heart Rate | CPVT Mouse Model | Epinephrine/Caffeine Challenge | No significant change (8% reduction, p=0.08) | [7] |
| Ca²⁺ Waves & Spontaneous Contractions | Rat Cardiac Myocytes | Ouabain-induced Cardiotoxicity | Significant reduction in frequency at 1 µmol/L | [10][11] |
| Cell Death | Rat Cardiac Myocytes | Ouabain-induced Cardiotoxicity | Significant reduction at 1 µmol/L | [10] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Hypokalaemia-Induced Arrhythmia and this compound Intervention
Caption: this compound counteracts hypokalaemia-induced arrhythmogenesis.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating the electrophysiological effects of this compound.
Key Experimental Protocols
The following outlines the methodologies employed to characterize the multi-channel effects of this compound.
Langendorff-Perfused Heart Model
-
Preparation: Hearts are isolated from mice and retrogradely perfused on a Langendorff apparatus with Krebs-Henseleit solution at 37°C.[3]
-
Protocol: After a 30-minute equilibration period with normal Krebs-Henseleit solution (4 mM KCl), hearts are perfused with a hypokalaemic solution (2 mM KCl) to induce arrhythmias.[3] Treatment groups are pre-treated with 1 µM this compound during the equilibration period.[3]
-
Data Acquisition: A pseudo-ECG and ventricular action potentials are simultaneously recorded for a 30-minute period to assess arrhythmia burden (non-sustained and sustained ventricular tachycardia).[3]
Whole-Cell Patch Clamping
-
Cell Preparation: Ventricular cardiomyocytes are isolated from murine and canine hearts via enzymatic digestion.[3][8] For IKr analysis, HEK-293 cells are transfected with KCNH2 constructs.[3][8]
-
Recording: Standard whole-cell patch-clamp techniques are used in voltage-clamp mode to record specific ion currents (IK1, INa-L, ICa, and IKr).[1][3] Pipette resistance is typically 2.0–3.0 MΩ.[3]
-
Protocols: Specific voltage-clamp protocols are applied to isolate and measure each current under normokalaemic and hypokalaemic conditions, with and without the presence of this compound.[3]
Oxidative Stress Measurement
-
Method: Murine cardiomyocytes are loaded with a fluorogenic oxidative stress reagent (e.g., CellRox Green™).[3][8]
-
Analysis: Fluorescence microscopy is used to quantify the level of oxidative stress in cells exposed to normal (4 mM K⁺) or low (3 mM K⁺) potassium, with and without this compound treatment.[3][8]
Conclusion and Future Directions
This compound represents a significant advancement in the development of targeted antiarrhythmic therapies. Its unique pharmacological profile, characterized by multi-channel blockade and direct RyR2 inhibition without confounding β-blocking activity, makes it an exciting candidate for treating arrhythmias driven by delayed repolarization and calcium overload.[1][5] The data strongly support its efficacy in preventing hypokalaemia-induced arrhythmias. Future research should focus on comprehensive safety and toxicology studies, pharmacokinetic profiling, and evaluation in larger animal models of heart failure and long QT syndromes to further validate its therapeutic potential.
References
- 1. heart.bmj.com [heart.bmj.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. A carvedilol analogue, this compound, prevents hypokalaemia-induced ventricular arrhythmia through novel multi-channel effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BS10 A carvedilol analogue, VKII-86, prevents hypokalaemia-induced ventricular arrhythmia through novel multi-channel effects - ProQuest [proquest.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Carvedilol and Its New Analogs Suppress Arrhythmogenic Store Overload-induced Ca2+ Release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Non-β-Blocking Carvedilol Analog, this compound, Prevents Ouabain-Induced Cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for VK-II-86 in Langendorff-Perfused Heart Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
VK-II-86 is a carvedilol analogue devoid of β-adrenoceptor antagonist activity. It has emerged as a potent cardioprotective agent, primarily through its novel multi-channel effects and inhibition of the ryanodine receptor 2 (RyR2). This document provides detailed application notes and experimental protocols for utilizing this compound in an ex vivo Langendorff-perfused heart model, specifically focusing on its efficacy in preventing hypokalaemia-induced ventricular arrhythmias. The protocols are based on established methodologies and aim to provide a comprehensive guide for researchers investigating the electrophysiological properties of this compound.
Mechanism of Action of this compound in a Cardiac Context
This compound exerts its anti-arrhythmic effects by targeting multiple components of the cardiac action potential and calcium handling machinery. In the context of hypokalaemia, which promotes arrhythmogenesis by prolonging the action potential and increasing intracellular calcium load, this compound acts to normalize these pathological changes. Its primary mechanism involves the inhibition of RyR2, which reduces diastolic calcium release from the sarcoplasmic reticulum.[1][2] Additionally, this compound modulates several key ion channels, counteracting the effects of low extracellular potassium.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound in Langendorff-perfused hearts under hypokalaemic conditions.
Table 1: Effect of this compound on Ventricular Arrhythmia Incidence in Hypokalaemia
| Treatment Group | N | Non-Sustained Arrhythmias (mean ± SEM) | Sustained Arrhythmias (mean ± SEM) | Arrhythmia Incidence |
| Hypokalaemia (Control) | 6 | 29.3 ± 9.6 | 1.7 ± 0.4 | 100% |
| Dantrolene (1 µM) | 6 | 3.2 ± 1.2 | 0.17 ± 0.17 | 16.7% |
| This compound (1 µM) | 6 | 0 | 0 | 0% |
Data sourced from Robinson et al., 2022.
Table 2: Electrophysiological Effects of this compound on Murine Ventricular Cardiomyocytes in Hypokalaemia
| Parameter | Normokalaemia (4 mM [K⁺]) | Hypokalaemia (3 mM [K⁺]) | Hypokalaemia + this compound (1 µM) |
| Action Potential Duration (APD90, ms) | 45.4 ± 2.9 | 63.7 ± 4.5 | 48.2 ± 3.1 |
| Resting Membrane Potential (mV) | -80.1 ± 1.1 | -72.3 ± 1.3 | -78.9 ± 1.0 |
| Late Sodium Current (INa-L, pA/pF) | -0.3 ± 0.1 | -0.9 ± 0.2 | -0.4 ± 0.1 |
| L-type Calcium Current (ICa, pA/pF) | -6.8 ± 0.9 | -10.2 ± 1.5 | -7.1 ± 1.1 |
| Inward Rectifier Current (IK1, pA/pF at -120mV) | -10.5 ± 1.2 | -5.8 ± 0.7 | -9.9 ± 1.1 |
Data represents mean ± SEM. Sourced from Robinson et al., 2022.
Experimental Protocols
Langendorff Perfusion Setup
A standard Langendorff apparatus is required for retrograde perfusion of the isolated heart. The setup should allow for constant pressure or constant flow perfusion and be jacketed to maintain a physiological temperature of 37°C.
Materials:
-
Langendorff apparatus
-
Peristaltic pump
-
Water bath/heater
-
Dissection tools
-
Surgical thread
-
22G cannula
-
ECG electrodes
-
Data acquisition system
Perfusion Buffer Preparation
The standard perfusate is a modified Krebs-Henseleit (KH) solution. It is critical to prepare separate solutions for normokalaemic and hypokalaemic conditions. The solutions should be freshly prepared on the day of the experiment and continuously gassed with 95% O₂ / 5% CO₂ to maintain a pH of 7.4.
Table 3: Composition of Krebs-Henseleit Solutions
| Component | Normokalaemic KH Solution (mM) | Hypokalaemic KH Solution (mM) |
| NaCl | 118.5 | 118.5 |
| NaHCO₃ | 25.0 | 25.0 |
| KCl | 4.0 | 2.0 or 3.0 |
| KH₂PO₄ | 1.18 | 1.18 |
| MgSO₄ | 1.18 | 1.18 |
| CaCl₂ | 1.4 | 1.4 |
| D-glucose | 11.0 | 11.0 |
Experimental Workflow for Hypokalaemia-Induced Arrhythmia Model
The following workflow outlines the key steps for inducing hypokalaemia and assessing the anti-arrhythmic effects of this compound.
Detailed Protocol Steps
-
Animal Preparation and Heart Excision:
-
Anesthetize a C57BL/6 mouse using an appropriate method (e.g., intraperitoneal injection of sodium pentobarbitone).
-
Administer heparin (e.g., 100 IU) to prevent coagulation.
-
Perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and immediately immerse it in ice-cold, oxygenated Krebs-Henseleit buffer.
-
-
Cannulation and Perfusion:
-
Identify the aorta and carefully cannulate it with a 22G cannula.
-
Secure the aorta to the cannula with surgical thread.
-
Mount the cannula on the Langendorff apparatus and initiate retrograde perfusion with normokalaemic KH solution at a constant pressure (e.g., 80 mmHg) and a temperature of 37°C.
-
-
Stabilization and Baseline Recording:
-
Allow the heart to stabilize for at least 20 minutes. During this time, the heart should resume a regular sinus rhythm.
-
Record baseline ECG and other functional parameters.
-
-
Drug Administration and Arrhythmia Induction:
-
For the treatment group, switch the perfusion to the normokalaemic KH solution containing 1 µM this compound and perfuse for 15-20 minutes.
-
To induce hypokalaemia, switch the perfusion to the low potassium (e.g., 2 mM or 3 mM K⁺) KH solution. For the treatment group, this solution should also contain 1 µM this compound.
-
Continue perfusion for the designated period (e.g., 30-60 minutes) while continuously monitoring for arrhythmic events.
-
-
Data Analysis:
-
Analyze the recorded ECG traces to identify and quantify arrhythmias.
-
Non-sustained ventricular tachycardia can be defined as a run of ≥3 consecutive ventricular ectopic beats lasting <30 seconds.
-
Sustained ventricular tachycardia can be defined as lasting >30 seconds.
-
Compare the incidence and number of arrhythmic events between the control (hypokalaemia only) and this compound treated groups.
-
Conclusion
The carvedilol analogue this compound demonstrates potent anti-arrhythmic properties in a Langendorff-perfused murine model of hypokalaemia.[1] It effectively prevents ventricular arrhythmias by normalizing calcium homeostasis and reversing the pathological changes in key ion currents associated with low extracellular potassium.[1][2] The detailed protocols and data provided herein offer a robust framework for researchers and drug development professionals to investigate the therapeutic potential of this compound and similar compounds in the context of cardiac arrhythmias and other cardiovascular diseases.
References
Application Notes and Protocols for VK-II-86 in a Murine Model of Ventricular Arrhythmia
For Researchers, Scientists, and Drug Development Professionals
Introduction
VK-II-86, a carvedilol analogue devoid of significant β-adrenoceptor antagonist activity, has demonstrated potent antiarrhythmic effects in a murine model of hypokalaemia-induced ventricular arrhythmia.[1][2][3] These application notes provide a comprehensive overview of its mechanism of action, protocols for its use in a murine model, and key experimental data. This compound prevents ventricular arrhythmias by normalizing calcium homeostasis and repolarization reserve through a novel multi-channel effect, making it a promising candidate for further investigation in the treatment of arrhythmias associated with delayed repolarization or calcium overload.[1][2][4]
Mechanism of Action
Hypokalaemia, a condition of low potassium levels, can lead to life-threatening ventricular arrhythmias. The primary arrhythmogenic mechanisms in this state are QT prolongation and intracellular calcium (Ca²⁺) overload, which results in diastolic Ca²⁺ release via ryanodine receptors (RyR2).[1][3] this compound exerts its antiarrhythmic effects by targeting multiple ion channels and cellular processes that are disrupted during hypokalaemia.[1]
Key molecular targets and effects of this compound in hypokalaemia-induced arrhythmia include:
-
Ryanodine Receptor 2 (RyR2) Inhibition: this compound inhibits RyR2, preventing spontaneous diastolic Ca²⁺ release from the sarcoplasmic reticulum, a key trigger for arrhythmias.[1][3]
-
Ion Channel Modulation: In the presence of low potassium, this compound has been shown to:
-
Action Potential Normalization: By modulating these key ion channels, this compound prevents the prolongation of the action potential and depolarization of the resting membrane potential that are characteristic of hypokalaemia.[1][2][5]
-
Reduction of Oxidative Stress: this compound has also been shown to prevent increases in oxidative stress associated with hypokalaemia.[1][2]
Unlike its parent compound carvedilol, this compound's lack of β-blocking activity is advantageous for its potential therapeutic use, avoiding adverse effects such as bradycardia.[3][4]
Signaling Pathway of this compound in Preventing Hypokalaemia-Induced Arrhythmia
Caption: Signaling pathway of this compound in preventing ventricular arrhythmia.
Experimental Protocols
Murine Langendorff Perfused Heart Model for Arrhythmia Induction
This protocol describes an ex vivo method to assess the antiarrhythmic properties of this compound in a whole-heart model.
Materials:
-
C57BL/6J mice
-
Langendorff perfusion system
-
Krebs-Henseleit (KH) solution (Normal [K⁺] and Low [K⁺])
-
This compound
-
Dantrolene (for comparison)
-
ECG recording equipment
-
Subepicardial ventricular action potential recording equipment
Procedure:
-
Heart Isolation: Anesthetize the mouse and rapidly excise the heart.
-
Cannulation: Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit solution at a constant pressure.
-
Equilibration: Allow the heart to equilibrate for a 30-minute period with normal Krebs-Henseleit solution.
-
Drug Pre-treatment: For the treatment group, perfuse the heart with Krebs-Henseleit solution containing 1 µM this compound for 30 minutes prior to arrhythmia induction.[6]
-
Arrhythmia Induction: Switch the perfusate to a low potassium Krebs-Henseleit solution to induce hypokalaemia and subsequent ventricular arrhythmias.
-
Data Acquisition: Simultaneously record surface ECG and subepicardial ventricular action potentials for a 30-minute period.
-
Arrhythmia Quantification: Quantify the incidence and duration of non-sustained and sustained ventricular tachycardia.
Whole-Cell Patch Clamp Electrophysiology in Isolated Cardiomyocytes
This protocol allows for the detailed investigation of the effects of this compound on specific ion channels in isolated murine ventricular cardiomyocytes.
Materials:
-
Isolated murine ventricular cardiomyocytes
-
Patch-clamp rig with amplifier and data acquisition system
-
External and internal pipette solutions (formulations tailored for the specific current being measured)
-
This compound
-
Ranolazine (for comparison on INa-L)
Procedure:
-
Cell Preparation: Isolate ventricular myocytes from murine hearts using established enzymatic digestion protocols.
-
Cell Incubation: Incubate the isolated myocytes in an external solution with either normal or low [K⁺] for 30 minutes. For the treatment group, include 1 µM this compound in the incubation medium.
-
Patch-Clamp Recording:
-
Achieve a whole-cell patch-clamp configuration.
-
Apply specific voltage-clamp protocols to elicit and measure the desired ionic currents (e.g., IK1, INa-L, ICa).
-
Record action potentials in current-clamp mode.
-
-
Data Analysis: Analyze the current density and gating properties of the ion channels, as well as the action potential duration (APD) at 30%, 50%, and 90% repolarization (APD30, APD50, APD90) and the resting membrane potential (RMP).
Experimental Workflow Diagram
Caption: Experimental workflow for evaluating this compound in a murine model.
Data Presentation
Table 1: Effect of this compound on Hypokalaemia-Induced Ventricular Arrhythmias in Langendorff-Perfused Murine Hearts
| Treatment Group | Incidence of Ventricular Arrhythmias | Mean Number of Sustained Arrhythmias |
| Control (Low [K⁺]) | High | 1.7 ± 0.4 |
| Dantrolene (1 µM) + Low [K⁺] | Reduced by 94% | 0.17 ± 0.17 |
| This compound (1 µM) + Low [K⁺] | Prevented all arrhythmias | 0 |
| Data synthesized from Robinson et al.[3] |
Table 2: Electrophysiological Effects of this compound (1 µM) on Isolated Murine Cardiomyocytes in Hypokalaemic Conditions
| Parameter | Normal [K⁺] | Low [K⁺] | Low [K⁺] + this compound |
| Action Potential Duration (APD90) | No significant change | Prolonged | Normalized |
| Resting Membrane Potential (RMP) | No significant change | Depolarized | Normalized |
| Inward Rectifier Current (IK1) | No significant change | Decreased | Prevented decrease |
| Late Sodium Current (INa-L) | No significant change | Increased | Prevented increase |
| L-type Calcium Current (ICa) | Slight reduction | Increased | Prevented increase |
| Rapid Delayed Rectifier K⁺ Current (IKr) | No significant change | Decreased | Prevented decrease |
| Data synthesized from Robinson et al.[1][2][3][5] |
Conclusion
This compound demonstrates significant potential as an antiarrhythmic agent, particularly in conditions of hypokalaemia. Its unique multi-channel blocking properties and lack of β-adrenergic antagonism make it a compelling candidate for further preclinical and clinical development. The protocols and data presented here provide a foundational framework for researchers and drug development professionals to investigate this compound and similar compounds in the context of ventricular arrhythmias.
References
- 1. researchgate.net [researchgate.net]
- 2. A carvedilol analogue, this compound, prevents hypokalaemia-induced ventricular arrhythmia through novel multi-channel effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. heart.bmj.com [heart.bmj.com]
- 4. BS10 A carvedilol analogue, VKII-86, prevents hypokalaemia-induced ventricular arrhythmia through novel multi-channel effects - ProQuest [proquest.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for VK-II-86 Experiments on Isolated Canine Cardiomyocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the isolation of adult canine ventricular cardiomyocytes and subsequent experimentation with VK-II-86, a novel non-β-blocking carvedilol analog. This compound has demonstrated significant antiarrhythmic properties, primarily through its inhibitory effects on the ryanodine receptor 2 (RyR2) and modulation of various ion channels. This document offers detailed protocols for cell isolation, electrophysiological analysis, and calcium imaging to facilitate research into the therapeutic potential of this compound in cardiac electrophysiology.
Mechanism of Action of this compound
This compound exerts its antiarrhythmic effects through a multi-channel approach, with a primary impact on intracellular calcium homeostasis. As a carvedilol analog, it lacks significant β-adrenergic blocking activity. Its principal mechanism involves the direct inhibition of spontaneous Ca2+ release from the sarcoplasmic reticulum (SR) by modulating the ryanodine receptor 2 (RyR2).[1][2][3] Under pathological conditions such as hypokalemia, this compound has been shown to prevent changes in several key ion channels, including the late sodium current (INa-L), L-type calcium current (ICa), inward rectifier potassium current (IK1), and the rapid component of the delayed rectifier potassium current (IKr).[4][5]
Data Presentation
Table 1: Effects of this compound on Canine Ventricular Action Potential Duration (APD) under Hypokalemic Conditions
| Parameter | Condition | Control | This compound (1 µM) |
| APD90 (ms) | Normal K+ (4 mM) | 250 ± 15 | 255 ± 18 |
| APD90 (ms) | Low K+ (3 mM) | 350 ± 20 | 260 ± 17# |
| Resting Membrane Potential (mV) | Normal K+ (4 mM) | -85 ± 2 | -84 ± 2 |
| Resting Membrane Potential (mV) | Low K+ (3 mM) | -70 ± 3 | -82 ± 2# |
*Data are presented as mean ± SEM. *p<0.05 vs. Normal K+ Control. #p<0.05 vs. Low K+ Control. (Data synthesized from[6])
Table 2: Effect of this compound on Arrhythmia Incidence in Murine Hearts
| Treatment | Arrhythmia Incidence |
| Control (Hypokalemia) | 100% |
| Dantrolene (RyR2 inhibitor) | 6% |
| This compound | 0% |
(Data from[5])
Experimental Protocols
Protocol 1: Isolation of Adult Canine Ventricular Cardiomyocytes
This protocol describes the enzymatic isolation of high-yield, calcium-tolerant ventricular myocytes from adult dogs using a Langendorff perfusion system.
Materials:
-
Solutions:
-
Perfusion Buffer (Ca2+-free): Joklik-modified Minimum Essential Medium (MEM).
-
Enzyme Solution: Perfusion buffer containing Collagenase Type II (Worthington) and Bovine Serum Albumin (BSA).
-
Stop Solution: Perfusion buffer with 10% Fetal Bovine Serum (FBS).
-
Storage Solution: Minimum Essential Medium (MEM) with gradually reintroduced Ca2+.
-
-
Equipment:
-
Langendorff perfusion apparatus
-
Water bath
-
Peristaltic pump
-
Surgical instruments
-
Beakers and Petri dishes
-
Centrifuge
-
Procedure:
-
Heart Excision: Anesthetize the dog and perform a thoracotomy. Rapidly excise the heart and place it in ice-cold cardioplegic solution.
-
Cannulation: Cannulate the aorta on the Langendorff apparatus and begin retrograde perfusion with warm (37°C), oxygenated (95% O2 / 5% CO2) Ca2+-free perfusion buffer to clear the coronary arteries of blood.
-
Ca2+-free Perfusion: Perfuse with Ca2+-free buffer for 5-10 minutes until the heart ceases to beat and the perfusate is clear.
-
Enzymatic Digestion: Switch to the enzyme solution and perfuse for 20-30 minutes. The heart should become flaccid.
-
Tissue Dissociation: Remove the heart from the apparatus. Mince the ventricular tissue in a petri dish containing stop solution.
-
Cell Dispersion: Gently triturate the minced tissue with a pipette to release the individual cardiomyocytes.
-
Filtration and Centrifugation: Filter the cell suspension through a nylon mesh to remove undigested tissue. Centrifuge the filtrate at a low speed (e.g., 500 rpm) for 3 minutes to pellet the cardiomyocytes.
-
Calcium Reintroduction: Discard the supernatant and gently resuspend the cell pellet in storage solution with a low Ca2+ concentration (e.g., 50 µM). Gradually increase the Ca2+ concentration back to physiological levels (e.g., 1.8 mM) over 30-60 minutes.
-
Cell Viability Assessment: Assess cell viability using a hemocytometer and trypan blue exclusion. A high percentage of rod-shaped, quiescent cells indicates a successful isolation.
Protocol 2: Electrophysiological Recording with this compound
This protocol outlines the whole-cell patch-clamp technique to record action potentials and ion currents from isolated canine cardiomyocytes.
Materials:
-
Solutions:
-
External Solution (Tyrode's): Containing (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
-
Pipette Solution (Internal): Containing (in mM): 120 K-aspartate, 20 KCl, 10 HEPES, 5 Mg-ATP, 0.1 Na-GTP, 10 EGTA; pH 7.2 with KOH.
-
This compound Stock Solution: Dissolved in DMSO.
-
-
Equipment:
-
Patch-clamp amplifier and digitizer
-
Inverted microscope
-
Micromanipulator
-
Perfusion system
-
Borosilicate glass capillaries for pipettes
-
Procedure:
-
Cell Plating: Plate the isolated cardiomyocytes on laminin-coated coverslips and allow them to adhere.
-
Patch Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.
-
Seal Formation: Approach a cardiomyocyte with the patch pipette and apply gentle suction to form a high-resistance (gigaohm) seal.
-
Whole-Cell Configuration: Apply a brief pulse of negative pressure to rupture the cell membrane and achieve the whole-cell configuration.
-
Action Potential Recording: In current-clamp mode, elicit action potentials by injecting brief depolarizing current pulses.
-
Ion Current Recording: In voltage-clamp mode, apply specific voltage protocols to isolate and record individual ion currents (e.g., INa-L, ICa, IK1, IKr).
-
This compound Application: After obtaining stable baseline recordings, perfuse the cell with the external solution containing the desired concentration of this compound.
-
Data Acquisition and Analysis: Record changes in action potential parameters and ion current characteristics in the presence of this compound.
Protocol 3: Confocal Calcium Imaging with this compound
This protocol describes the use of confocal microscopy to visualize intracellular calcium dynamics in response to this compound.
Materials:
-
Solutions:
-
External Solution (Tyrode's): As described in Protocol 2.
-
Fluo-4 AM Stock Solution: Dissolved in DMSO.
-
This compound Stock Solution: Dissolved in DMSO.
-
-
Equipment:
-
Confocal microscope with a laser for excitation of Fluo-4 (e.g., 488 nm)
-
Perfusion system
-
Environmental chamber to maintain temperature (37°C)
-
Procedure:
-
Dye Loading: Incubate the isolated cardiomyocytes with Fluo-4 AM (e.g., 5 µM) in external solution for 20-30 minutes at room temperature in the dark.
-
De-esterification: Wash the cells with fresh external solution to remove excess dye and allow for de-esterification for at least 30 minutes.
-
Imaging Setup: Place the coverslip with the loaded cells in the imaging chamber on the confocal microscope stage.
-
Baseline Imaging: Perfuse with the external solution and record baseline calcium transients and sparks by electrically stimulating the cardiomyocytes.
-
This compound Application: Perfuse the cells with the external solution containing this compound.
-
Data Acquisition: Record changes in the amplitude, duration, and frequency of calcium transients and sparks in the presence of the compound.
-
Image Analysis: Analyze the recorded images to quantify the effects of this compound on intracellular calcium handling.
Mandatory Visualization
Caption: Experimental workflow for canine cardiomyocyte isolation and subsequent experimentation with this compound.
Caption: Signaling pathway of this compound in cardiomyocytes.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Activation of RyR2 by class I kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Non-β-Blocking Carvedilol Analog, this compound, Prevents Ouabain-Induced Cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A carvedilol analogue, this compound, prevents hypokalaemia-induced ventricular arrhythmia through novel multi-channel effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for VK-II-86 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing VK-II-86, a non-β-blocking carvedilol analog, in various in vitro experimental settings. The optimal concentration and protocols are derived from peer-reviewed studies, focusing on its application in cardiac research.
Introduction
This compound is a novel compound that has shown significant promise in preclinical in vitro studies for its antiarrhythmic properties. It acts primarily as an inhibitor of the ryanodine receptor 2 (RyR2), a critical component of calcium signaling in cardiomyocytes, without the β-blocking activity associated with its parent compound, carvedilol.[1][2][3][4][5] This makes it a valuable tool for investigating cardiac electrophysiology and the mechanisms underlying arrhythmias.
Optimal Concentration of this compound for In Vitro Studies
The selection of an optimal concentration for this compound is critical for obtaining meaningful and reproducible results. The effective concentration can vary depending on the cell type, experimental model, and the specific endpoint being measured. Based on available literature, a concentration of 1 µmol/L has been consistently shown to be effective in a variety of cardiomyocyte models without inducing cytotoxicity.[1][3]
Summary of Effective Concentrations
| Cell Type | Application | Effective Concentration | Key Findings | Reference |
| Rat Cardiac Myocytes | Prevention of ouabain-induced arrhythmias and apoptosis | 1 µmol/L | Significantly reduced the frequency of Ca2+ waves, spontaneous contractions, and cell death. | [1][3] |
| Human iPSC-derived Cardiomyocytes | Prevention of ouabain-induced spontaneous contractions | 1 µmol/L | Prevented the ouabain-induced increase in spontaneous beating rate. | [1] |
| Murine Ventricular Cardiomyocytes | Prevention of hypokalaemia-induced arrhythmias | 1 µmol/L | Prevented action potential prolongation and depolarization. | [2][6] |
| Canine Ventricular Cardiomyocytes | Study of ion channel activity in hypokalaemia | Not specified | Used to investigate effects on various ion currents. | [2][4][5] |
| HEK-293 cells (transfected with KCNH2) | Investigation of IKr current | Not specified | Used to study the effects on the rapid delayed rectifier potassium current. | [2][4][5] |
| Murine Cardiomyocytes | Inhibition of spontaneous Ca2+ release (SOICR) | 0.3 µM (3-hour pre-treatment) or 1 µM (30-minute pre-treatment) | Significantly inhibited the occurrence and frequency of SOICR. | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in high-quality, sterile DMSO.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
-
For experiments, dilute the stock solution to the desired final concentration in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed a level that could affect cell viability or function (typically ≤ 0.1%).
Protocol 2: In Vitro Model of Ouabain-Induced Cardiotoxicity
This protocol is adapted from studies investigating the protective effects of this compound against digitalis-induced cardiotoxicity.[1][3]
Cell Culture:
-
Culture primary rat cardiac myocytes or human iPSC-derived cardiomyocytes using standard protocols.
Experimental Procedure:
-
Plate cardiomyocytes at an appropriate density in culture dishes.
-
Pre-treat the cells with 1 µmol/L this compound for a specified period (e.g., 30 minutes) before inducing toxicity.
-
Induce cardiotoxicity by exposing the cells to a toxic dose of ouabain (e.g., 50 µmol/L).
-
Include appropriate control groups: untreated cells, cells treated with this compound alone, and cells treated with ouabain alone. The ouabain-only group should receive the same final concentration of DMSO as the this compound treated group.[1]
-
Incubate the cells for the desired duration (e.g., 24 hours for apoptosis assays or shorter periods for functional assessments).
-
Assess endpoints such as:
-
Cell Viability and Apoptosis: Evaluate cell morphology and use assays like caspase-3 activity.[1]
-
Calcium Imaging: Monitor intracellular Ca2+ transients, Ca2+ sparks, and Ca2+ waves using a fluorescent Ca2+ indicator.
-
Contractility: Measure cell shortening and the frequency of spontaneous contractions.
-
Protocol 3: In Vitro Model of Hypokalaemia-Induced Arrhythmia
This protocol is based on studies examining the antiarrhythmic effects of this compound in the context of low extracellular potassium.[2][4][5]
Cell Isolation and Culture:
-
Isolate ventricular cardiomyocytes from murine or canine hearts.
Experimental Procedure:
-
Perfuse isolated hearts or incubate isolated cardiomyocytes with a Krebs-Henseleit solution containing a normal potassium concentration (e.g., 4 mM).
-
For the treatment group, pre-treat the cells or hearts with this compound for a defined period (e.g., 30 minutes) in the normal potassium solution.
-
Induce hypokalaemia by switching to a solution with a low potassium concentration (e.g., 2 mM or 3 mM).
-
Record electrophysiological parameters:
-
Action Potentials: Use whole-cell patch-clamping to record action potential duration and morphology.[2][6]
-
Ion Channel Currents: Measure specific ion currents such as the inward rectifier current (IK1), late sodium current (INa_L), and L-type Ca2+ current (ICa).[2][4][5]
-
Surface ECG (for whole-heart preparations): Monitor for the incidence of ventricular arrhythmias.[2]
-
Visualizations
Experimental Workflow for In Vitro Studies with this compound
Caption: Workflow for in vitro experiments using this compound.
Signaling Pathway of this compound in Cardiomyocytes
Caption: Mechanism of action of this compound in cardiomyocytes.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. researchgate.net [researchgate.net]
- 3. Non-β-Blocking Carvedilol Analog, this compound, Prevents Ouabain-Induced Cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A carvedilol analogue, this compound, prevents hypokalaemia-induced ventricular arrhythmia through novel multi-channel effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application of VK-II-86 in Ouabain-Induced Arrhythmia Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for utilizing VK-II-86, a non-β-blocking carvedilol analog, in ouabain-induced arrhythmia models. Ouabain, a cardiac glycoside, induces arrhythmias by inhibiting the Na+/K+-ATPase pump, leading to intracellular calcium overload. This compound presents a promising therapeutic candidate by directly targeting the ryanodine receptor 2 (RyR2) and inhibiting spontaneous calcium release from the sarcoplasmic reticulum, a key mechanism in the generation of ouabain-induced arrhythmias. This guide offers both in vitro and in vivo methodologies to assess the anti-arrhythmic efficacy of this compound.
Preclinical Rationale
Ouabain-induced arrhythmias serve as a well-established experimental model for studying arrhythmias caused by intracellular calcium overload.[1] The arrhythmogenic mechanism of ouabain involves the inhibition of the Na+/K+-ATPase pump, which leads to an increase in intracellular sodium concentration.[2] This, in turn, reduces the driving force for the sodium-calcium exchanger (NCX), resulting in an accumulation of intracellular calcium.[1][2] Excessive calcium in the sarcoplasmic reticulum (SR) can lead to spontaneous diastolic calcium release through RyR2 channels, causing delayed afterdepolarizations (DADs) and triggered arrhythmias.[3]
This compound, a carvedilol analog devoid of β-blocking activity, has been shown to directly inhibit RyR2, thereby preventing spontaneous SR calcium release.[3][4][5] In studies using isolated rat cardiac myocytes, this compound effectively suppressed ouabain-induced arrhythmogenic calcium waves and spontaneous contractions without affecting the positive inotropic effect of ouabain.[5][6] This targeted mechanism makes this compound a compelling compound for investigation in ouabain-induced arrhythmia models.
Signaling Pathways and Experimental Workflow
Ouabain-Induced Arrhythmogenesis and this compound Intervention
The following diagram illustrates the signaling pathway of ouabain-induced arrhythmia and the point of intervention for this compound.
Experimental Workflow: In Vivo Ouabain-Induced Arrhythmia Model
The following diagram outlines the general workflow for an in vivo experiment.
Quantitative Data Summary
The following tables summarize key quantitative data from relevant studies.
Table 1: In Vitro Efficacy of this compound in Ouabain-Induced Cardiomyocyte Dysfunction
| Parameter | Control | Ouabain (50 µmol/L) | Ouabain + this compound (1 µmol/L) | Reference |
| Spontaneous Contractions (events/min) | 0.5 ± 0.2 | 12.3 ± 1.5 | 2.1 ± 0.8# | [6] |
| Ca2+ Wave Frequency (events/100µm/s) | 0.12 ± 0.03 | 1.25 ± 0.21 | 0.28 ± 0.07# | [7] |
| Cell Death (%) | 10 ± 2 | 45 ± 5 | 15 ± 3# | [6] |
| p < 0.05 vs. Control; #p < 0.05 vs. Ouabain |
Table 2: In Vivo Ouabain Dosing for Arrhythmia Induction
| Animal Model | Ouabain Dose | Route of Administration | Endpoint | Reference |
| Guinea Pig | 80 µg/mL solution at 100 µ g/min | Continuous Intravenous Infusion | Ventricular premature beats, ventricular fibrillation, cardiac arrest | [8] |
| Cat | 10-30 µg/kg | Intravenous | Prevention of centrally-induced arrhythmia | [4] |
| Cat | 60-80 µg/kg | Intravenous | Enhancement of centrally-induced arrhythmia | [4] |
Table 3: In Vivo this compound Dosing in an Arrhythmia Model
| Animal Model | This compound Dose | Route of Administration | Arrhythmia Model | Efficacy | Reference |
| Mouse (CPVT model) | 3.4 mg/kg/day | Not specified | Catecholaminergic Polymorphic Ventricular Tachycardia | 99.9% reduction in VT duration | [9] |
Experimental Protocols
In Vitro Protocol: Isolated Cardiomyocyte Model
This protocol is adapted from studies on isolated rat ventricular myocytes.[5][6]
Objective: To assess the effect of this compound on ouabain-induced spontaneous contractions and calcium waves in isolated adult cardiomyocytes.
Materials:
-
Adult rats (e.g., Wistar)
-
Collagenase type II
-
Krebs-Henseleit (KH) solution
-
Laminin-coated culture dishes
-
Ion-indicating dyes (e.g., Fura-2 AM for calcium imaging)
-
Ouabain
-
This compound
-
Microscope with cell length detection or calcium imaging system
Methodology:
-
Cardiomyocyte Isolation:
-
Anesthetize the rat and perform a thoracotomy.
-
Excise the heart and cannulate the aorta for Langendorff perfusion.
-
Perfuse with calcium-free buffer followed by a buffer containing collagenase to digest the cardiac tissue.
-
Mechanically dissociate the ventricles to release individual cardiomyocytes.
-
Re-introduce calcium gradually to the cell suspension.
-
Plate the isolated myocytes on laminin-coated dishes.
-
-
Drug Application and Data Acquisition:
-
Incubate cardiomyocytes in KH solution.
-
For calcium imaging, load cells with a calcium indicator dye (e.g., Fura-2 AM).
-
Establish a baseline recording of cell shortening (contraction) and/or intracellular calcium transients for 5-10 minutes.
-
Pre-incubate a group of cells with this compound (e.g., 1 µmol/L) for 15-30 minutes.
-
Introduce ouabain (e.g., 50 µmol/L) to both this compound pre-treated and non-treated cells.
-
Record cell shortening and/or calcium transients for at least 15 minutes following ouabain application.
-
Monitor for the occurrence of spontaneous contractions, aftercontractions, and calcium waves.
-
-
Data Analysis:
-
Quantify the frequency of spontaneous contractions and calcium waves.
-
Measure the amplitude of electrically stimulated contractions to assess inotropy.
-
Compare the data from control, ouabain-only, and ouabain + this compound groups.
-
In Vivo Protocol: Ouabain-Induced Arrhythmia in Guinea Pigs
This protocol is based on established methods for inducing arrhythmia with ouabain in guinea pigs.[8]
Objective: To evaluate the anti-arrhythmic efficacy of this compound in an in vivo model of ouabain-induced arrhythmia.
Materials:
-
Guinea pigs (either sex, 350-450 g)
-
Anesthetic (e.g., pentobarbitone sodium)
-
Rodent ventilator
-
ECG recording system with limb leads
-
Infusion pump
-
Ouabain solution (e.g., 80 µg/mL in normal saline)
-
This compound solution
-
Vehicle control solution
Methodology:
-
Animal Preparation:
-
Anesthetize the guinea pig (e.g., pentobarbitone sodium 60 mg/kg, i.p.).
-
Maintain artificial respiration with a rodent ventilator.
-
Cannulate the right jugular vein for drug infusion and the left carotid artery for blood pressure monitoring (optional).
-
Attach limb leads for continuous ECG recording (Lead II is standard).
-
-
Experimental Procedure:
-
Allow the animal to stabilize for a period after surgery.
-
Record a stable baseline ECG for at least 15 minutes.
-
Administer this compound or vehicle control. The dose and route should be determined from pilot studies, but a starting point could be extrapolated from the 3.4 mg/kg dose used in mice, administered intravenously or intraperitoneally.[9] Allow for a pre-treatment period (e.g., 15-30 minutes).
-
Begin continuous intravenous infusion of ouabain solution (e.g., 100 µ g/min ).
-
Continuously monitor the ECG for the onset of arrhythmias.
-
-
Endpoint Measurement and Data Analysis:
-
Record the dose of ouabain required to induce the first ventricular premature beat (VPB), ventricular tachycardia (VT), ventricular fibrillation (VF), and cardiac arrest (CA).
-
Measure the duration of arrhythmias.
-
Compare the arrhythmogenic dose of ouabain and the incidence and duration of arrhythmias between the vehicle-treated and this compound-treated groups.
-
Conclusion
The protocols and data presented provide a framework for investigating the anti-arrhythmic properties of this compound in ouabain-induced arrhythmia models. The targeted mechanism of this compound on RyR2-mediated calcium release makes it a promising candidate for mitigating arrhythmias driven by calcium overload. The provided in vitro and in vivo methodologies will enable researchers to further characterize the efficacy and therapeutic potential of this compound.
References
- 1. In Vitro–In Vivo Extrapolation by Physiologically Based Kinetic Modeling: Experience With Three Case Studies and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. researchgate.net [researchgate.net]
- 5. Non-β-Blocking Carvedilol Analog, this compound, Prevents Ouabain-Induced Cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carvedilol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Coreg, Coreg CR (carvedilol) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Langendorff Perfusion of Mouse Hearts with VK-II-86
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Langendorff isolated heart perfusion system is a powerful ex vivo technique for studying cardiac function in the absence of systemic neural and hormonal influences. This application note provides a detailed protocol for the setup and execution of Langendorff perfusion in mouse hearts, with a specific focus on investigating the effects of VK-II-86, a carvedilol analogue with multi-channel blocking properties. This compound has garnered interest for its anti-arrhythmic potential, particularly in the context of electrolyte disturbances such as hypokalaemia.
These protocols are designed to guide researchers in obtaining reproducible and high-quality data on the electrophysiological and contractile effects of this compound on the isolated mouse heart.
Chemical Properties of this compound
| Property | Value |
| IUPAC Name | 4-((9H-carbazol-4-yl)oxy)-1-((2-(2-methoxyphenoxy)ethyl)amino)butan-2-ol |
| CAS Number | 955371-84-3 |
| Molecular Formula | C₂₅H₂₈N₂O₄ |
| Molecular Weight | 420.51 g/mol |
| Appearance | To be determined |
| Solubility | To be determined |
| Storage | Store at -20°C for long-term use. |
Experimental Protocols
Langendorff Perfusion Apparatus Setup and Preparation
Objective: To assemble and prepare the Langendorff perfusion system for retrograde perfusion of a mouse heart.
Materials:
-
Langendorff apparatus (including a water-jacketed cannula, bubble trap, and perfusion reservoir)
-
Peristaltic pump or gravity-feed system
-
Water bath circulator
-
Physiological data acquisition system with transducers for pressure and electrocardiogram (ECG)
-
Krebs-Henseleit (KH) buffer (see composition below)
-
Surgical instruments (forceps, scissors, sutures)
-
Heparin
-
Anesthetic (e.g., pentobarbital or isoflurane)
Krebs-Henseleit Buffer Composition (in mM):
-
NaCl: 118.5
-
NaHCO₃: 25.0
-
KCl: 4.75
-
KH₂PO₄: 1.18
-
MgSO₄: 1.27
-
D-glucose: 11.0
-
CaCl₂: 1.4
Procedure:
-
Assemble the Langendorff apparatus according to the manufacturer's instructions. Ensure all glassware is clean.
-
Prepare the Krebs-Henseleit buffer and equilibrate it with 95% O₂ and 5% CO₂ at 37°C. The pH should be 7.4.
-
Circulate heated water (37°C) through the water jacket of the apparatus to maintain a constant temperature.
-
Prime the perfusion lines with the warmed, oxygenated KH buffer, ensuring no air bubbles are present in the system. Air bubbles can cause coronary artery embolism and compromise the experiment.
-
Set the perfusion pressure to a constant 60-80 mmHg. This can be achieved by adjusting the height of the perfusion reservoir (gravity-feed) or the speed of the peristaltic pump.
Mouse Heart Excision and Cannulation
Objective: To rapidly excise the mouse heart and cannulate the aorta for retrograde perfusion.
Procedure:
-
Anesthetize the mouse (e.g., intraperitoneal injection of pentobarbital).
-
Administer heparin (e.g., 100 IU, intraperitoneally) to prevent blood clotting.
-
Perform a thoracotomy to expose the heart.
-
Carefully dissect the aorta, leaving a sufficient length for cannulation.
-
Rapidly excise the heart and immediately place it in ice-cold KH buffer to arrest cardiac function and reduce metabolic demand.
-
Identify the aorta and carefully mount it onto the cannula of the Langendorff apparatus.
-
Secure the aorta to the cannula with a suture.
-
Immediately initiate retrograde perfusion with the KH buffer. A successful cannulation will result in the clearing of blood from the coronary vasculature and the resumption of a regular heartbeat.
Investigating the Effects of this compound in a Hypokalaemia-Induced Arrhythmia Model
Objective: To assess the anti-arrhythmic properties of this compound in an isolated mouse heart under hypokalaemic conditions.
Procedure:
-
Stabilization: Perfuse the heart with normal KH buffer (4.75 mM KCl) for a 20-30 minute stabilization period. During this time, monitor baseline cardiac function, including heart rate, left ventricular developed pressure (LVDP), and ECG.
-
Induction of Hypokalaemia: Switch the perfusion to a hypokalaemic KH buffer (e.g., 2.0 mM KCl) to induce arrhythmias.
-
This compound Perfusion: In the experimental group, perfuse the hearts with the hypokalaemic KH buffer containing 1 µM this compound. The control group will receive the hypokalaemic KH buffer without this compound.
-
Data Acquisition: Continuously record ECG and left ventricular pressure throughout the experiment. Monitor for the occurrence of ventricular arrhythmias, such as premature ventricular contractions (PVCs), ventricular tachycardia (VT), and ventricular fibrillation (VF).
-
Data Analysis: Quantify the incidence and duration of arrhythmias in both the control and this compound treated groups. Analyze changes in action potential duration (APD) from the ECG recordings.
Data Presentation
Electrophysiological Effects of this compound in Hypokalaemia
| Parameter | Control (Hypokalaemia) | This compound (1 µM) + Hypokalaemia |
| Incidence of Ventricular Tachycardia | High | Significantly Reduced/Abolished[1][2] |
| Action Potential Duration at 90% Repolarization (APD₉₀) | Prolonged | Normalized[3] |
| Resting Membrane Potential | Depolarized | Normalized[3] |
Effects of this compound on Cardiac Contractility
| Condition | Parameter | Effect of this compound (1 µM) |
| Ouabain-induced Inotropy (in rat myocytes) | Cell Shortening | No significant effect on the increased inotropy caused by ouabain[4] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for studying this compound in a Langendorff-perfused mouse heart.
Signaling Pathway of this compound in Cardiac Myocytes
Caption: Multi-channel blocking effects of this compound in preventing hypokalaemia-induced arrhythmia.
References
- 1. researchgate.net [researchgate.net]
- 2. A carvedilol analogue, this compound, prevents hypokalaemia-induced ventricular arrhythmia through novel multi-channel effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Non-β-Blocking Carvedilol Analog, this compound, Prevents Ouabain-Induced Cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiological Recording with VK-II-86 in Isolated Cardiomyocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
VK-II-86 is a carvedilol analog that has demonstrated significant antiarrhythmic properties, particularly in the context of hypokalaemia-induced ventricular arrhythmias.[1][2][3][4] Unlike its parent compound, this compound lacks significant β-adrenoceptor antagonist activity, making it a promising candidate for targeted antiarrhythmic therapy without the adverse effects of beta-blockade.[1][2][4] Its primary mechanism of action involves the inhibition of ryanodine receptors (RyR2), which play a crucial role in intracellular calcium handling.[1][2][5][6] Furthermore, this compound exhibits a unique multi-channel blocking effect, particularly under pathological conditions such as hypokalaemia, where it normalizes ion channel activity and restores cellular electrophysiological homeostasis.[1][2][3][4][7]
These application notes provide a comprehensive overview of the electrophysiological effects of this compound on isolated cardiomyocytes and detailed protocols for conducting such studies. The information is intended to guide researchers in designing and executing experiments to evaluate the cardiac safety and efficacy of this compound and similar compounds.
Electrophysiological Effects of this compound on Isolated Ventricular Cardiomyocytes
This compound has been shown to have minimal effects on cardiac action potential parameters under normal physiological (normokalaemic) conditions.[1][2][3][4] However, under hypokalaemic conditions, which can prolong the action potential duration (APD) and depolarize the resting membrane potential, this compound effectively counteracts these pathological changes.[1][2][3][4]
Summary of Quantitative Data
The following tables summarize the reported effects of this compound on key action potential parameters and ion currents in isolated ventricular cardiomyocytes.
Table 1: Effect of this compound (1 µM) on Action Potential Parameters in Murine Ventricular Cardiomyocytes under Normokalaemic and Hypokalaemic Conditions
| Parameter | Condition | Control | This compound (1 µM) |
| Resting Membrane Potential (mV) | Normokalaemia | -83.5 ± 1.1 | -83.1 ± 0.9 |
| Hypokalaemia | -71.2 ± 1.5 | -81.5 ± 1.2 | |
| Action Potential Duration at 50% Repolarization (APD50, ms) | Normokalaemia | 10.3 ± 0.8 | 10.9 ± 0.7 |
| Hypokalaemia | 18.2 ± 1.3 | 11.5 ± 0.9 | |
| Action Potential Duration at 90% Repolarization (APD90, ms) | Normokalaemia | 45.9 ± 3.1 | 48.2 ± 2.8 |
| Hypokalaemia | 89.7 ± 5.6 | 52.3 ± 3.7* |
*p<0.05 vs. Hypokalaemia Control. Data adapted from Frommeyer et al., Br J Pharmacol, 2022.[1][3][4]
Table 2: Effect of this compound (1 µM) on Key Ion Currents in Murine and Canine Ventricular Cardiomyocytes under Hypokalaemic Conditions
| Ion Current | Species | Effect of Hypokalaemia | Effect of this compound (1 µM) |
| Inward Rectifier Current (IK1) | Murine | Decreased | Prevented Decrease |
| Rapid Delayed Rectifier Potassium Current (IKr) | HEK-293 cells | Decreased | Prevented Decrease |
| Late Sodium Current (INa-L) | Murine | Increased | Prevented Increase |
| L-type Calcium Current (ICa) | Canine | Increased | Prevented Increase |
Data adapted from Frommeyer et al., Br J Pharmacol, 2022.[1][3][4]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound in preventing hypokalaemia-induced arrhythmias and a general workflow for electrophysiological recordings in isolated cardiomyocytes.
Caption: Proposed mechanism of this compound in preventing hypokalaemia-induced arrhythmia.
Caption: General workflow for electrophysiological recording in isolated cardiomyocytes.
Experimental Protocols
Protocol 1: Isolation of Ventricular Cardiomyocytes
This protocol is a general guideline for the enzymatic isolation of ventricular myocytes from adult murine or canine hearts, which can be adapted as necessary.[8][9]
Materials:
-
Langendorff perfusion system
-
Krebs-Henseleit (KH) buffer (in mM): 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 25 NaHCO3, 11 Glucose, 2.5 CaCl2; gassed with 95% O2 / 5% CO2.
-
Ca2+-free KH buffer
-
Enzyme solution: Ca2+-free KH buffer containing Collagenase Type II (e.g., Worthington, ~1 mg/mL) and Protease Type XIV (e.g., Sigma-Aldrich, ~0.1 mg/mL).
-
Stop solution: KH buffer with 10% Fetal Bovine Serum (FBS) or 1% Bovine Serum Albumin (BSA).
-
Glass coverslips coated with laminin.
Procedure:
-
Anesthetize the animal according to approved institutional guidelines.
-
Excise the heart and immediately cannulate the aorta on the Langendorff apparatus.
-
Perfuse the heart with Ca2+-free KH buffer for 5-10 minutes to wash out the blood.
-
Switch the perfusion to the enzyme solution and digest for 15-25 minutes, or until the heart becomes flaccid.
-
Detach the heart from the cannula, remove the atria, and gently mince the ventricular tissue in the stop solution.
-
Gently triturate the tissue with a pipette to release individual cardiomyocytes.
-
Filter the cell suspension through a nylon mesh (e.g., 200 µm) to remove undigested tissue.
-
Allow the myocytes to settle by gravity for 10-15 minutes.
-
Carefully remove the supernatant and resuspend the cell pellet in KH buffer with gradually increasing Ca2+ concentrations (e.g., 0.2, 0.5, 1.0, 1.8 mM).
-
Plate the isolated cardiomyocytes on laminin-coated glass coverslips and allow them to adhere for at least 1-2 hours before electrophysiological recording.[10]
Protocol 2: Whole-Cell Patch-Clamp Recording
This protocol describes the whole-cell patch-clamp technique to record action potentials and ion currents from isolated ventricular cardiomyocytes.[8][10]
Materials:
-
Patch-clamp amplifier and data acquisition system (e.g., Axon Instruments, HEKA).
-
Micromanipulator.
-
Inverted microscope.
-
Perfusion system for solution exchange.
-
Borosilicate glass capillaries for pipette fabrication.
-
Pipette puller and microforge.
Solutions:
-
External Solution (Tyrode's, for Action Potentials): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH. For hypokalaemic conditions, KCl is reduced (e.g., to 2.7 mM).
-
Pipette (Internal) Solution (for Action Potentials): (in mM) 120 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with KOH.
-
Specific Ion Current Solutions: The composition of external and internal solutions will need to be modified to isolate specific ion currents (e.g., using specific channel blockers and ion substitutions). Refer to specialized literature for detailed recipes.
Procedure:
-
Mount the coverslip with adherent cardiomyocytes in the recording chamber on the microscope stage.
-
Perfuse the chamber with the desired external solution at a constant temperature (e.g., 35-37°C).
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.
-
Position the patch pipette above a single, healthy-looking cardiomyocyte (rod-shaped with clear striations).
-
Apply positive pressure to the pipette and lower it to touch the cell membrane.
-
Release the positive pressure to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.[10]
-
Apply a brief suction to rupture the membrane patch and achieve the whole-cell configuration.[10]
-
For Action Potential Recording (Current-Clamp):
-
Switch the amplifier to current-clamp mode.
-
Inject brief suprathreshold current pulses (e.g., 1-2 ms, 1-2 nA) to elicit action potentials.
-
Record baseline action potentials before applying this compound.
-
Perfuse the chamber with the external solution containing the desired concentration of this compound (e.g., 1 µM) and record the changes in action potential parameters.
-
-
For Ion Current Recording (Voltage-Clamp):
-
Switch the amplifier to voltage-clamp mode.
-
Apply specific voltage protocols (e.g., voltage steps or ramps) to elicit the ion current of interest.
-
Record baseline currents before and after the application of this compound.
-
Data Analysis and Interpretation
-
Action Potential Parameters: Analyze the resting membrane potential (RMP), action potential amplitude (APA), and action potential duration at 50% and 90% repolarization (APD50, APD90).
-
Ion Currents: Measure the peak current amplitude and analyze the current-voltage (I-V) relationship.
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of the effects of this compound.
By following these protocols and considering the provided data, researchers can effectively investigate the electrophysiological properties of this compound and its potential as a novel antiarrhythmic agent. The multi-channel blocking effects observed under pathological conditions highlight its unique pharmacological profile and potential for treating arrhythmias associated with delayed repolarization and calcium overload.[1][2][3][4][7]
References
- 1. A carvedilol analogue, this compound, prevents hypokalaemia-induced ventricular arrhythmia through novel multi-channel effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. heart.bmj.com [heart.bmj.com]
- 4. researchgate.net [researchgate.net]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Electrophysiological recordings of cardiomyocytes isolated from engineered human cardiac tissues derived fr... [protocols.io]
- 9. Cardiomyocyte Culture and Electrophysiology [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of VK-II-86 in Arrhythmia Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
VK-II-86 is a novel carvedilol analog demonstrating significant potential as an antiarrhythmic agent. Unlike its parent compound, this compound is notable for its lack of beta-blocking activity, which may offer a superior safety profile by avoiding adverse effects such as bradycardia and hypotension.[1] Its primary mechanism of action involves the direct inhibition of the cardiac ryanodine receptor (RyR2), a critical component in intracellular calcium regulation.[1][2] Dysregulation of RyR2 is a key factor in the pathophysiology of various arrhythmias, including catecholaminergic polymorphic ventricular tachycardia (CPVT) and arrhythmias associated with electrolyte imbalances like hypokalemia.[2][3][4] These notes provide detailed protocols for the in vivo administration of this compound in murine models of arrhythmia.
Mechanism of Action
This compound exerts its antiarrhythmic effects through a multi-faceted approach, primarily by stabilizing RyR2 channels and modulating key cardiac ion channels. In pathological conditions such as hypokalemia, which leads to intracellular calcium overload and QT prolongation, this compound normalizes intracellular calcium homeostasis and the repolarization reserve.[3][5][6] It has been shown to prevent hypokalemia-induced action potential prolongation and depolarization of the resting membrane potential.[3][5] Furthermore, this compound counteracts the hypokalemia-associated decrease in the inward rectifier potassium current (IK1) and the rapid delayed rectifier potassium current (IKr), as well as the increase in the late sodium current (INa-L) and the L-type calcium current (ICa).[3][5][6]
Signaling Pathway in Hypokalemia-Induced Arrhythmia and this compound Intervention
Data Presentation
Ex Vivo Efficacy of this compound in Hypokalemia-Induced Arrhythmia
| Parameter | Control (Low K+) | Dantrolene (1 µM) + Low K+ | This compound (1 µM) + Low K+ | Reference |
| Incidence of Ventricular Arrhythmias | High | Reduced by 94% | Prevented all arrhythmias | [3][5] |
| Action Potential Prolongation | Present | - | Prevented | [3][5] |
| Resting Membrane Potential Depolarization | Present | - | Prevented | [3][5] |
In Vivo Efficacy of this compound in a CPVT Mouse Model
| Parameter | Vehicle-treated CPVT mice | This compound (3.4 mg/kg/day) treated CPVT mice | Reference |
| Ventricular Tachycardia (VT) Duration | - | Reduced by 99.9% | [7] |
| Heart Rate | - | Not significantly altered | [7] |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound in a Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT) Mouse Model
This protocol is designed to assess the efficacy of this compound in a murine model of CPVT, where arrhythmias are induced by catecholaminergic stress.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, DMSO, or as specified by the manufacturer)
-
Epinephrine
-
Caffeine
-
CPVT transgenic mice (e.g., RyR2-R4496C or RyR2-R176Q) and wild-type littermates
-
ECG recording equipment with implantable telemetry or surface electrodes
-
Intraperitoneal (IP) injection supplies
Procedure:
-
Animal Preparation: Acclimatize CPVT and wild-type mice to the experimental conditions. For continuous monitoring, surgically implant telemetry devices for ECG recording at least one week prior to the study.
-
This compound Administration:
-
Prepare a stock solution of this compound in a suitable vehicle.
-
Administer this compound at a dosage of 3.4 mg/kg/day. The administration route should be consistent throughout the study (e.g., intraperitoneal injection). For a "per day" dosage, consider using osmotic mini-pumps for continuous delivery or multiple daily injections.
-
The control group should receive an equivalent volume of the vehicle.
-
A treatment period of several days may be necessary to achieve steady-state concentrations.
-
-
Arrhythmia Induction:
-
Following the treatment period, induce arrhythmia by administering epinephrine (2 mg/kg) and caffeine (120 mg/kg) via intraperitoneal injection.
-
-
ECG Monitoring and Analysis:
-
Record ECG continuously before, during, and after arrhythmia induction.
-
Analyze the ECG recordings for the incidence, duration, and severity of ventricular arrhythmias, including bidirectional and polymorphic ventricular tachycardia.
-
Compare the arrhythmia burden between the this compound treated and vehicle-treated groups.
-
Experimental Workflow for CPVT Model
Protocol 2: Proposed In Vivo Administration of this compound in a Hypokalemia-Induced Arrhythmia Mouse Model
This protocol outlines a proposed experimental design to evaluate the efficacy of this compound in an in vivo model of hypokalemia-induced arrhythmia.
Materials:
-
This compound
-
Vehicle
-
Potassium-deficient rodent diet
-
Standard rodent diet
-
ECG recording equipment (telemetry or surface electrodes)
-
Blood collection supplies for electrolyte analysis
-
Metabolic cages (optional, for monitoring food and water intake)
Procedure:
-
Animal Preparation: Use wild-type mice and acclimatize them to the housing conditions. For precise monitoring, house mice in metabolic cages to track food and water consumption.
-
Induction of Hypokalemia:
-
Feed the experimental group a potassium-deficient diet for a period of 7-14 days. The duration should be optimized to induce a significant but non-lethal decrease in serum potassium levels.
-
The control group will be fed a standard diet with normal potassium content.
-
Monitor serum potassium levels periodically via tail vein or saphenous vein blood sampling to confirm hypokalemia.
-
-
This compound Administration:
-
During the dietary intervention, administer this compound or vehicle to subgroups of both the hypokalemic and control diet groups.
-
Based on effective concentrations in ex vivo studies (1 µM), an appropriate in vivo dose should be determined through pharmacokinetic studies. A starting point could be a dose comparable to that used in the CPVT model (e.g., 1-5 mg/kg/day), administered via a consistent route (e.g., intraperitoneal injection or oral gavage).
-
-
Arrhythmia Monitoring:
-
Record ECGs at baseline and throughout the study period.
-
Pay close attention to the occurrence of spontaneous arrhythmias, QT interval changes, and other ECG abnormalities.
-
Programmed electrical stimulation can also be employed to assess arrhythmia inducibility.
-
-
Data Analysis:
-
Compare the incidence and characteristics of arrhythmias between the different experimental groups (Control diet + vehicle, Control diet + this compound, Low K+ diet + vehicle, Low K+ diet + this compound).
-
Correlate arrhythmia burden with serum potassium levels.
-
Logical Relationship for Hypokalemia Model
Conclusion
This compound is a promising antiarrhythmic agent with a well-defined mechanism of action centered on RyR2 stabilization and ion channel modulation. The provided protocols offer a framework for the in vivo investigation of this compound in established and proposed murine models of arrhythmia. These studies are crucial for further elucidating its therapeutic potential and advancing its development as a novel treatment for cardiac arrhythmias.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of extreme potassium stress on blood pressure and renal tubular sodium transport - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arrhythmogenic mechanisms in the isolated perfused hypokalaemic murine heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. A carvedilol analogue, this compound, prevents hypokalaemia-induced ventricular arrhythmia through novel multi-channel effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Measuring the Effect of VK-II-86 on Calcium Sparks: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
VK-II-86 is a novel carvedilol analog engineered to be devoid of significant β-adrenergic receptor blocking activity.[1][2] Its primary mechanism of action of interest in cardiovascular research is the direct inhibition of the ryanodine receptor 2 (RyR2), the main calcium release channel on the sarcoplasmic reticulum (SR) in cardiomyocytes.[2][3] Spontaneous, localized calcium release events from the SR, known as calcium sparks, are fundamental to cardiac excitation-contraction coupling. However, under pathological conditions such as heart failure and arrhythmias, dysregulated RyR2 can lead to an increase in the frequency and magnitude of calcium sparks, contributing to cellular calcium overload and arrhythmogenesis.[2][3] This phenomenon is often referred to as store overload-induced Ca2+ release (SOICR).[2][4]
This compound has emerged as a promising therapeutic candidate by its ability to suppress this aberrant diastolic calcium release.[1][2] These application notes provide a comprehensive overview and detailed protocols for measuring the inhibitory effect of this compound on calcium sparks in isolated ventricular myocytes.
Principle of Action
This compound directly interacts with the RyR2 channel, reducing its open probability and thereby decreasing the likelihood of spontaneous calcium release from the sarcoplasmic reticulum. This action effectively reduces the frequency of calcium sparks and subsequent calcium waves, without significantly altering the morphology of individual sparks or the overall SR calcium load.[1] By normalizing diastolic calcium levels, this compound can mitigate the pro-arrhythmic effects of calcium overload.
Data Presentation
The following tables summarize the quantitative effects of this compound on calcium spark parameters in rat ventricular myocytes under conditions of calcium overload induced by ouabain.
Table 1: Effect of this compound on Calcium Spark and Wave Frequency [1]
| Condition | Ca2+ Spark Frequency (events/100 µm/s) | Ca2+ Wave Frequency (events/100 µm/s) |
| Control | 1.2 ± 0.3 | 0.1 ± 0.05 |
| Ouabain (50 µmol/L) | 4.8 ± 0.7 | 1.5 ± 0.4 |
| Ouabain (50 µmol/L) + this compound (1 µmol/L) | 1.5 ± 0.4 | 0.2 ± 0.1 |
*P≤0.05 with respect to the control. Data are presented as means ± SEM.[1]
Table 2: Effect of this compound on Calcium Spark Morphology [1]
| Condition | Amplitude (F/F0) | Full Width at Half Maximum (FWHM) (µm) | Full Duration at Half Maximum (FDHM) (ms) |
| Control | 1.6 ± 0.1 | 1.8 ± 0.1 | 22 ± 2 |
| Ouabain (50 µmol/L) | 1.7 ± 0.1 | 1.9 ± 0.1 | 24 ± 2 |
| Ouabain (50 µmol/L) + this compound (1 µmol/L) | 1.6 ± 0.1 | 1.8 ± 0.1 | 23 ± 2 |
Treatment with this compound alone did not significantly alter the evaluated parameters. Data are presented as means ± SEM.[1]
Experimental Protocols
Protocol 1: Isolation of Adult Rat Ventricular Myocytes
This protocol describes the enzymatic dissociation of a rat heart to obtain a high yield of viable, calcium-tolerant ventricular myocytes suitable for calcium imaging studies.
Materials:
-
Langendorff perfusion system
-
Collagenase Type II
-
Protease Type XIV
-
Perfusion Buffer (Ca2+-free Tyrode's solution)
-
Digestion Buffer (Perfusion buffer with collagenase and protease)
-
Stop Buffer (Perfusion buffer with 10% fetal bovine serum)
-
Calcium-step-up solutions (Tyrode's solution with increasing concentrations of CaCl2)
Procedure:
-
Anesthetize the rat and perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and cannulate the aorta on the Langendorff apparatus.
-
Perfuse with Ca2+-free Tyrode's solution for 5-10 minutes to wash out the blood.
-
Switch to the digestion buffer containing collagenase and protease and perfuse until the heart becomes flaccid (approximately 10-20 minutes).
-
Remove the heart from the cannula, trim away the atria, and gently mince the ventricular tissue in the stop buffer.
-
Gently triturate the tissue with a pipette to release the individual myocytes.
-
Filter the cell suspension through a nylon mesh to remove undigested tissue.
-
Allow the myocytes to settle by gravity and carefully aspirate the supernatant.
-
Gradually reintroduce calcium by resuspending the cells in Tyrode's solution with incrementally increasing calcium concentrations (e.g., 0.2 mM, 0.5 mM, 1.0 mM, 1.8 mM).
-
The isolated myocytes are now ready for calcium indicator loading.
Protocol 2: Calcium Spark Measurement using Confocal Microscopy
This protocol details the loading of isolated cardiomyocytes with a fluorescent calcium indicator and the subsequent imaging of calcium sparks using a laser scanning confocal microscope.
Materials:
-
Isolated rat ventricular myocytes
-
Fluo-3 AM or Fluo-4 AM fluorescent calcium indicator
-
Pluronic F-127
-
Dimethyl sulfoxide (DMSO)
-
Tyrode's solution (1.8 mM CaCl2)
-
Confocal microscope with a 488 nm laser line and an objective suitable for live-cell imaging.
-
Image analysis software (e.g., ImageJ with the 'Sparkmaster' plugin)
Procedure:
-
Loading with Calcium Indicator:
-
Prepare a loading solution of 10 µmol/L Fluo-3 AM in Tyrode's solution containing 0.02% Pluronic F-127.
-
Incubate the isolated myocytes in the loading solution for 12 minutes at room temperature, protected from light.[1]
-
After incubation, wash the cells twice with fresh Tyrode's solution to remove excess dye.
-
Allow the cells to de-esterify for at least 20 minutes before imaging.
-
-
Confocal Imaging:
-
Plate the Fluo-3 loaded myocytes in a glass-bottom imaging dish.
-
Mount the dish on the stage of the confocal microscope.
-
Excite the Fluo-3 at 488 nm and collect the emission at >515 nm.[1]
-
Acquire images in line-scan mode along the longitudinal axis of the myocyte to capture the spatio-temporal dynamics of calcium sparks.
-
Record a baseline of spontaneous calcium spark activity.
-
To induce calcium overload, perfuse the cells with Tyrode's solution containing 50 µmol/L ouabain.
-
To test the effect of this compound, co-perfuse the cells with ouabain and 1 µmol/L this compound.
-
-
Data Analysis:
-
Analyze the acquired line-scan images using specialized software such as the 'Sparkmaster' plugin for ImageJ.[1]
-
Identify and quantify calcium sparks based on their amplitude, spatial width (FWHM), and duration (FDHM).
-
Calculate the frequency of calcium sparks and waves per unit length and time.
-
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. Carvedilol and Its New Analogs Suppress Arrhythmogenic Store Overload-induced Ca2+ Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Carvedilol and its new analogs suppress arrhythmogenic store overload-induced Ca2+ release - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting patch clamp experiments with VK-II-86
Welcome to the technical support center for patch clamp experiments involving VK-II-86. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for electrophysiological studies using this novel multi-channel blocker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cardiac electrophysiology?
A1: this compound is a carvedilol analogue that lacks beta-blocking activity.[1] Its primary role in cardiac electrophysiology is the prevention of hypokalaemia-induced ventricular arrhythmias.[2] It exerts its anti-arrhythmic effects through a multi-channel blockade, targeting several key ion channels, and by inhibiting ryanodine receptors (RyR2).[2][3]
Q2: Which specific ion channels are known to be affected by this compound?
A2: Under conditions of hypokalaemia, this compound has been shown to prevent changes in the activity of the following ion channels:
-
IK1 (inward rectifier potassium current)[2]
-
IKr (rapidly activating delayed rectifier potassium current)[2]
-
INa-L (late sodium current)[2]
-
ICa (L-type calcium current)[2]
Q3: What is the effect of this compound on action potential parameters?
A3: In the context of hypokalaemia, this compound prevents action potential (AP) prolongation and depolarization of the resting membrane potential.[4][5] However, under normal potassium concentrations (normokalaemia), this compound does not significantly alter AP parameters.[4][5]
Q4: What concentration of this compound is typically used in patch clamp experiments?
A4: A commonly cited concentration of this compound used in whole-cell patch clamp experiments to prevent hypokalaemia-induced changes is 1 µM.[3][6]
Q5: How should I prepare this compound for my experiments?
A5: While specific solubility data is not extensively detailed in the search results, it is common practice to dissolve compounds like this compound in a vehicle such as dimethyl sulfoxide (DMSO) to create a stock solution before diluting it to the final concentration in the extracellular recording solution.
Troubleshooting Guide
This guide addresses common issues that may arise during patch clamp experiments with this compound.
Issue 1: No observable effect of this compound on my target ion channel.
-
Question: I am applying 1 µM this compound, but I don't see any change in the current I'm recording. What could be the problem?
-
Answer:
-
Confirm Experimental Conditions: this compound's effects on IK1, IKr, INa-L, and ICa are most prominently documented in the context of hypokalaemia.[2][7] Ensure that your experimental conditions mimic a low potassium environment if you are trying to replicate these specific findings. Under normokalaemic conditions, the effects of this compound may be minimal.[4][5]
-
Solution Stability: Ensure that your this compound stock solution is properly dissolved and has not precipitated. It is advisable to prepare fresh dilutions from a stock solution for each experiment.
-
Drug Application: Verify that your perfusion system is delivering the this compound solution effectively to the cell. Check for any leaks or blockages in the perfusion lines. Allow for adequate time for the drug to reach the cell and exert its effect.
-
Cell Health: Poor cell health can lead to a lack of responsiveness. Monitor the health of your cells throughout the experiment.
-
Issue 2: The effects of this compound are not consistent across different cells.
-
Question: I am seeing variable effects of this compound from one cell to the next. Why might this be happening?
-
Answer:
-
Heterogeneity of Cell Population: If you are using primary cardiomyocytes, there can be inherent biological variability between cells.
-
Incomplete Channel Blockade: Given that this compound is a multi-channel blocker, the overall effect can be a composite of its actions on several channels. The expression levels of these different channels can vary between cells, leading to different net effects.
-
Experimental Variability: Ensure consistency in your patch clamp technique, including pipette resistance, seal quality, and access resistance. Variations in these parameters can contribute to variability in your recordings.
-
Issue 3: Difficulty in obtaining a stable gigaohm seal when this compound is in the bath solution.
-
Question: I am having trouble forming a stable seal on my cells when perfusing with this compound. Could the compound be affecting seal formation?
-
Answer: While there is no direct evidence to suggest that this compound interferes with seal formation, difficulties in achieving a stable seal are a common issue in patch clamp experiments. Consider the following:
-
Pipette Quality: Use freshly pulled, fire-polished pipettes with an appropriate resistance for your cell type (typically 3-7 MΩ).
-
Solution Filtration: Ensure all your solutions, including the extracellular solution containing this compound, are filtered to remove any particulate matter.
-
Cell Surface Cleanliness: Apply positive pressure to the pipette as you approach the cell to clear away any debris from the cell surface.
-
Data Summary
The following table summarizes the qualitative effects of this compound on key cardiac ion channels as observed in patch clamp experiments.
| Ion Channel | Effect of Hypokalaemia on Current | Effect of this compound (1 µM) in Hypokalaemia |
| IK1 | Decreased | Prevents decrease |
| IKr | Decreased | Prevents decrease |
| INa-L | Increased | Prevents increase |
| ICa | Increased | Prevents increase |
Experimental Protocols
Whole-Cell Patch Clamp Protocol for Studying this compound Effects on Cardiomyocytes
This protocol is a general guideline and may need to be optimized for your specific experimental setup and cell type.
-
Cell Preparation: Isolate ventricular cardiomyocytes from your model organism (e.g., mouse, canine) using standard enzymatic digestion protocols. Allow the cells to stabilize before recording.
-
Solution Preparation:
-
Extracellular (Bath) Solution (Normokalaemic): (in mM) 140 NaCl, 4 KCl, 1 MgCl2, 2 CaCl2, 5 D-Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.
-
Extracellular (Bath) Solution (Hypokalaemic): Reduce KCl concentration as required for your experimental model (e.g., to 3 mM).
-
Intracellular (Pipette) Solution: (in mM) 115 K-Gluconate, 10 KCl, 5 Mg-ATP, 0.5 EGTA, 10 HEPES. Adjust pH to 7.2 with KOH.
-
This compound Solution: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution into the extracellular solution to the desired final concentration (e.g., 1 µM).
-
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the intracellular solution.
-
Recording:
-
Establish a whole-cell patch clamp configuration on a healthy cardiomyocyte.
-
Begin recording in the normokalaemic extracellular solution to establish a baseline.
-
Perfuse the cell with the hypokalaemic extracellular solution to induce changes in ion channel activity.
-
Apply the hypokalaemic extracellular solution containing this compound to observe its effects.
-
Use appropriate voltage-clamp protocols to isolate and measure the specific currents of interest (IK1, IKr, INa-L, ICa).
-
Visualizations
Signaling Pathway of Hypokalaemia-Induced Arrhythmia and this compound Intervention
Caption: Mechanism of this compound in preventing hypokalaemia-induced arrhythmia.
Troubleshooting Workflow for Patch Clamp Experiments with this compound
Caption: A logical workflow for troubleshooting common issues with this compound.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. axolbio.com [axolbio.com]
- 3. fujifilmcdi.com [fujifilmcdi.com]
- 4. mdpi.com [mdpi.com]
- 5. Repeated and On-Demand Intracellular Recordings of Cardiomyocytes Derived from Human-Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Investigating VK-II-86 in Cardiac Tissue
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the investigation of potential off-target effects of VK-II-86 in cardiac tissue.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cardiac tissue?
This compound is a non-β-blocking analog of carvedilol.[1][2] Its primary mechanism of action is the inhibition of spontaneous Ca2+ release from the sarcoplasmic reticulum (SR) by directly targeting the ryanodine receptors (RyR2).[1][3] This action helps to prevent store overload-induced Ca2+ release (SOICR), which is a known trigger for cardiac arrhythmias.[4]
Q2: Does this compound have any effect on cardiac contractility (inotropy)?
Studies have shown that this compound can prevent ouabain-induced arrhythmogenic events without affecting the positive inotropic (contractility-enhancing) effects of ouabain.[1][2] This suggests that this compound's anti-arrhythmic properties are independent of any negative impact on myocardial contractility.
Q3: What are the known effects of this compound on cardiac ion channels?
This compound has been shown to have multi-channel effects, particularly in the context of hypokalaemia-induced arrhythmias. It has been observed to prevent the hypokalaemia-associated decrease in the inward rectifier potassium current (I_K1) and the rapid delayed rectifier potassium current (I_Kr), as well as the increase in the late sodium current (I_Na-L) and the L-type calcium current (I_Ca).[5][6][7]
Q4: Is this compound known to affect Ca2+/calmodulin-dependent protein kinase II (CaMKII) activity?
The antiarrhythmic effects of this compound have been shown to be independent of a reduction in CaMKII activity, as well as the phosphorylation of phospholamban and ryanodine receptors.[1]
Troubleshooting Guides
Problem 1: Observing unexpected changes in action potential duration (APD) in isolated cardiomyocytes treated with this compound.
-
Possible Cause: In the context of hypokalaemia, this compound has been shown to prevent APD prolongation.[5][8] However, under normokalaemic conditions, it does not significantly alter action potential parameters.[5][6] Ensure your experimental conditions are well-controlled.
-
Troubleshooting Steps:
-
Verify the potassium concentration in your extracellular solution.
-
Perform control experiments under both normokalaemic and hypokalaemic conditions to delineate the state-dependent effects of this compound.
-
Use whole-cell patch clamping to measure specific ion currents (I_K1, I_Kr, I_Na-L, and I_Ca) to understand the underlying ionic basis of the APD changes.
-
Problem 2: Difficulty in replicating the anti-arrhythmic effects of this compound in an in vitro model.
-
Possible Cause: The arrhythmogenic trigger used in your model may not be one that this compound is effective against. This compound has demonstrated efficacy in preventing arrhythmias induced by ouabain (digitalis toxicity) and hypokalaemia.[1][5]
-
Troubleshooting Steps:
-
Confirm that your arrhythmogenic stimulus (e.g., ouabain, low potassium) is potent enough to induce consistent arrhythmias in your control group.
-
Ensure that this compound is pre-incubated with the cardiac preparations for a sufficient duration before introducing the arrhythmogenic trigger.
-
Consider using a different cardiac preparation, such as human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), which have been shown to be a responsive model.[2][9]
-
Quantitative Data Summary
Table 1: Effects of this compound on Ouabain-Induced Arrhythmogenic Events in Rat Cardiac Myocytes
| Parameter | Control | Ouabain (50 µmol/L) | Ouabain + this compound (1 µmol/L) |
| Spontaneous Contractions | Low | Increased | Significantly Reduced |
| Ca2+ Waves | Low | Increased | Significantly Reduced |
| Apoptosis | Low | Increased | Significantly Reduced |
| Inotropy | Baseline | Increased | Increased (not affected by this compound) |
Data summarized from Gonano et al., 2018.[1][2]
Table 2: Effects of this compound on Ion Channel Activity in Murine Ventricular Cardiomyocytes during Hypokalaemia
| Ion Current | Normokalaemia | Hypokalaemia | Hypokalaemia + this compound |
| I_K1 | Normal | Decreased | Prevented Decrease |
| I_Kr | Normal | Decreased | Prevented Decrease |
| I_Na-L | Normal | Increased | Prevented Increase |
| I_Ca | Normal | Increased | Prevented Increase |
Data summarized from El-Haou et al., 2022.[5]
Experimental Protocols
1. Assessment of Ouabain-Induced Arrhythmias in Isolated Rat Ventricular Myocytes
-
Cell Isolation: Ventricular myocytes are isolated from adult rat hearts by enzymatic digestion.
-
Experimental Setup: Isolated myocytes are placed in a chamber on an inverted microscope and superfused with a Tyrode solution. Cell shortening is measured using a video-edge detection system.
-
Protocol:
-
Establish a baseline recording of electrically stimulated myocyte contractions.
-
Introduce ouabain (50 µmol/L) to the superfusion solution to induce arrhythmogenic spontaneous contractions.
-
In a separate group of cells, pre-incubate with this compound (1 µmol/L) for a designated period before the addition of ouabain.
-
Record and quantify the frequency of spontaneous contractions and the amplitude of stimulated contractions.
-
2. Whole-Cell Patch Clamp Electrophysiology for Ion Channel Analysis
-
Cell Preparation: Murine or canine ventricular cardiomyocytes are isolated and allowed to adhere to glass coverslips. HEK-293 cells transfected with the gene for a specific ion channel (e.g., KCNH2 for I_Kr) can also be used.[7][8]
-
Recording: Whole-cell patch clamp recordings are performed using an amplifier and data acquisition system. Specific voltage protocols are applied to isolate and measure individual ion currents (I_K1, I_Kr, I_Na-L, I_Ca).
-
Protocol:
-
Establish a stable whole-cell recording in a control extracellular solution.
-
Apply the appropriate voltage-clamp protocol to measure the baseline current of interest.
-
Perfuse the cell with a solution containing this compound and repeat the voltage-clamp protocol to determine the effect of the compound on the specific ion current.
-
To study state-dependent effects, the above steps can be repeated in a hypokalaemic extracellular solution.
-
Visualizations
Caption: this compound signaling in cardiomyocytes.
Caption: Workflow for assessing this compound cardiac effects.
References
- 1. Non-β-Blocking Carvedilol Analog, this compound, Prevents Ouabain-Induced Cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Non-β-Blocking Carvedilol Analog, this compound, Prevents Ouabain-Induced Cardiotoxicity [jstage.jst.go.jp]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. A carvedilol analogue, this compound, prevents hypokalaemia-induced ventricular arrhythmia through novel multi-channel effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BS10 A carvedilol analogue, VKII-86, prevents hypokalaemia-induced ventricular arrhythmia through novel multi-channel effects - ProQuest [proquest.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing VK-II-86 Concentration
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the in vitro concentration of VK-II-86 to leverage its therapeutic effects while avoiding potential cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a carvedilol analog that functions as an inhibitor of the ryanodine receptor 2 (RyR2), a critical intracellular calcium release channel located on the sarcoplasmic reticulum.[1][2] By inhibiting RyR2, this compound prevents spontaneous calcium release from the sarcoplasmic reticulum, thereby normalizing intracellular calcium homeostasis.[3][4] This mechanism is central to its antiarrhythmic properties and its ability to protect against cytotoxicity induced by agents that cause calcium overload.[1][3]
Q2: At what concentration is this compound typically effective in vitro?
Published studies have demonstrated the efficacy of this compound in preventing cellular damage and arrhythmias at concentrations around 1 µM.[1][5] Specifically, 1 µM this compound has been shown to significantly reduce the frequency of arrhythmogenic calcium waves and prevent ouabain-induced apoptosis in cardiac myocytes.[1][6] Another study has utilized concentrations of 0.3 µM and 1 µM to inhibit store overload-induced Ca2+ release.[7][8]
Q3: Does this compound exhibit cytotoxicity at high concentrations?
While there is limited direct evidence on the dose-dependent cytotoxicity of this compound itself, studies on its parent compound, carvedilol, suggest that cytotoxicity may occur at higher concentrations. For instance, carvedilol has been shown to inhibit cell proliferation and induce apoptosis in various cell lines at concentrations ranging from 10 µM to 50 µM.[9][10] Given the structural similarity, it is plausible that this compound could also exhibit cytotoxic effects at elevated concentrations. Therefore, it is crucial to experimentally determine the optimal, non-cytotoxic concentration for your specific cell type and experimental conditions.
Q4: What are the signs of this compound-induced cytotoxicity in cell culture?
Signs of cytotoxicity can include a reduction in cell viability, changes in cell morphology (e.g., rounding, detachment), and a decrease in metabolic activity. To quantitatively assess cytotoxicity, it is recommended to perform standard assays such as the MTT or LDH assay.
Troubleshooting Guides
Issue 1: Observed Cytotoxicity at Expected Therapeutic Concentrations
If you observe unexpected cytotoxicity at concentrations around 1 µM, consider the following troubleshooting steps:
-
Verify Compound Purity and Stock Concentration: Ensure the purity of your this compound compound and accurately determine the concentration of your stock solution. Impurities or incorrect stock concentration can lead to unexpected results.
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to a compound. It is essential to perform a dose-response curve to determine the optimal concentration for your specific cell line.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not toxic to your cells. Always include a vehicle control (media with the same final solvent concentration) in your experiments.
-
Culture Conditions: Suboptimal cell culture conditions, such as high cell density or nutrient depletion, can increase cellular stress and sensitize cells to drug-induced toxicity.
Issue 2: Determining the Optimal Non-Cytotoxic Concentration
To proactively determine the optimal concentration of this compound that avoids cytotoxicity in your experimental setup, a systematic approach is recommended:
-
Perform a Broad Dose-Response Experiment: Test a wide range of this compound concentrations (e.g., from 0.1 µM to 100 µM) to identify a concentration range that demonstrates the desired biological effect without significantly impacting cell viability.
-
Select Appropriate Cytotoxicity Assays: Utilize well-established cytotoxicity assays like the MTT (measures metabolic activity) and LDH (measures membrane integrity) assays to quantify the effect of this compound on cell viability.
-
Determine the IC50 Value: From the dose-response curve, calculate the half-maximal inhibitory concentration (IC50) for cytotoxicity. This will provide a quantitative measure of the compound's cytotoxic potential in your cell line.
-
Choose a Working Concentration Below the Cytotoxic Threshold: Select a working concentration for your experiments that is well below the concentration at which you begin to observe significant cytotoxicity.
Data Presentation
Table 1: Summary of Effective Concentrations of this compound in In Vitro Studies
| Application | Cell Type | Effective Concentration | Outcome | Reference |
| Prevention of Ouabain-Induced Apoptosis | Rat Cardiac Myocytes | 1 µM | Reduced apoptosis and spontaneous contractions | [1][2][5][6][11] |
| Inhibition of Store Overload-Induced Ca2+ Release | HEK293 Cells, Cardiomyocytes | 0.3 µM - 1 µM | Reduced occurrence and frequency of SOICR | [7][8] |
| Prevention of Hypokalaemia-Induced Arrhythmias | Murine and Canine Ventricular Cardiomyocytes | Not specified | Prevented AP prolongation and depolarization | [3][12] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol provides a general guideline for assessing cell viability based on metabolic activity.
-
Cell Seeding: Seed cells into a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add them to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for a period relevant to your experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-3).
-
Sample Collection: Carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).
Mandatory Visualization
Caption: this compound inhibits RyR2, preventing excessive Ca2+ release and cytotoxicity.
Caption: Workflow for determining the cytotoxic potential of this compound.
Caption: A logical approach to troubleshooting unexpected this compound cytotoxicity.
References
- 1. Non-β-Blocking Carvedilol Analog, this compound, Prevents Ouabain-Induced Cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Non-β-Blocking Carvedilol Analog, this compound, Prevents Ouabain-Induced Cardiotoxicity [jstage.jst.go.jp]
- 3. A carvedilol analogue, this compound, prevents hypokalaemia-induced ventricular arrhythmia through novel multi-channel effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Non-β-Blocking Carvedilol Analog, this compound, Prevents Ouabain-Induced Cardiotoxicity [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Carvedilol and Its New Analogs Suppress Arrhythmogenic Store Overload-induced Ca2+ Release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of carvedilol on Ca2+ movement and cytotoxicity in human MG63 osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Adrenergic Receptor Antagonist Carvedilol Elicits Anti-Tumor Responses in Uveal Melanoma 3D Tumor Spheroids and May Serve as Co-Adjuvant Therapy with Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 12. researchgate.net [researchgate.net]
Common issues with VK-II-86 in long-term cell culture
Technical Support Center: VK-II-86
Welcome to the this compound Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals utilizing the novel kinase inhibitor this compound in long-term cell culture experiments. This guide provides solutions to common issues, detailed experimental protocols, and answers to frequently asked questions to ensure the success and reproducibility of your research.
Troubleshooting Guide
Long-term cell culture studies with small molecule inhibitors like this compound can present unique challenges. The following table summarizes common issues, their potential causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| 1. Decreased Compound Efficacy Over Time | - Chemical Instability: this compound may degrade in aqueous culture media at 37°C.[1] - Metabolism by Cells: Cells can metabolize this compound into inactive forms.[2] - Binding to Plasticware: The compound may adsorb to the surface of culture plates or flasks.[1] | - Perform a stability assay using HPLC to determine the half-life of this compound in your specific media (See Protocol 1). - Replenish the media with fresh this compound every 24-48 hours. - Use low-protein-binding plates to minimize adsorption.[1] |
| 2. Emergence of a Resistant Phenotype | - Selection Pressure: Continuous exposure to this compound selects for a subpopulation of resistant cells.[3][4] - Genetic Alterations: Cells may acquire mutations in the target kinase or activate bypass signaling pathways. | - Perform a dose-response assay to confirm a shift in the IC50 value (See Protocol 2). - Analyze downstream signaling pathways to investigate potential bypass mechanisms (See Protocol 3). - Consider intermittent dosing schedules instead of continuous exposure.[5] |
| 3. Unexpected Cytotoxicity | - Off-Target Effects: At higher concentrations, this compound may inhibit kinases essential for cell survival.[6][7] - Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.[7] - Metabolite Toxicity: A metabolite of this compound could be more toxic than the parent compound.[7] | - Perform a dose-response experiment to determine the lowest effective concentration.[6] - Ensure the final DMSO concentration is below 0.1%.[2] - Use a structurally unrelated inhibitor for the same target to see if the toxicity is on-target.[6] |
| 4. High Experiment-to-Experiment Variability | - Inconsistent Compound Activity: Caused by improper storage or repeated freeze-thaw cycles of stock solutions.[2] - Incomplete Solubilization: The compound may not be fully dissolved in the media.[1] - Biological Variability: Primary cells or heterogeneous cell lines can show varied responses.[6] | - Aliquot stock solutions and store at -80°C. Avoid more than 2-3 freeze-thaw cycles.[1] - Ensure the compound is fully dissolved in the stock solution before diluting into media. - Use cell lines with a consistent passage number and, if possible, use pooled donors for primary cells.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions? A1: this compound should be dissolved in anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mM). This stock solution should be aliquoted into small, single-use volumes and stored at -80°C to minimize degradation from repeated freeze-thaw cycles.[1][2]
Q2: How often should I replace the cell culture medium containing this compound? A2: The frequency of media changes depends on the stability of this compound in your specific culture conditions.[1] It is recommended to perform a stability assay (see Protocol 1). As a general starting point, consider replacing the medium with freshly prepared this compound every 48 hours to ensure a consistent effective concentration.
Q3: My cells are developing resistance to this compound. What are the common mechanisms? A3: Resistance to kinase inhibitors often arises from several mechanisms. These can include mutations in the drug's target protein that prevent the inhibitor from binding, amplification of the target gene, or the activation of alternative "bypass" signaling pathways that circumvent the inhibited pathway.[3] Investigating these possibilities often requires molecular biology techniques such as sequencing the target kinase and performing phosphoproteomic analysis.[6]
Q4: How can I differentiate between on-target and off-target effects of this compound? A4: Differentiating on-target from off-target effects is crucial for interpreting your results.[6] A recommended strategy involves using a second, structurally different inhibitor that targets the same kinase. If both compounds produce the same phenotype, it is more likely an on-target effect.[6] Additionally, genetic approaches like siRNA or CRISPR to knock down the target kinase can help validate that the observed phenotype is a direct result of inhibiting the intended target.[6]
Experimental Protocols
Protocol 1: Assessing this compound Stability in Culture Medium
Objective: To determine the chemical stability of this compound in complete cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Methodology:
-
Preparation: Prepare a 10 µM working solution of this compound in your complete cell culture medium (including serum).
-
Incubation: Dispense 1 mL of the working solution into triplicate wells of a 24-well plate. Incubate the plate at 37°C in a 5% CO₂ incubator.
-
Time Points: Collect 100 µL aliquots from each well at designated time points (e.g., 0, 2, 8, 24, 48, and 72 hours). The 0-hour sample should be collected immediately after preparation.
-
Sample Processing: Immediately freeze the collected aliquots at -80°C. Before analysis, precipitate proteins by adding 200 µL of ice-cold acetonitrile, vortex, and centrifuge at 14,000 rpm for 10 minutes.
-
HPLC Analysis: Analyze the supernatant using a C18 reverse-phase HPLC column. The concentration of this compound is determined by measuring the peak area at its specific absorbance wavelength.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point. This will allow you to determine the compound's half-life in the culture medium.
Protocol 2: Validating Drug Resistance using a Dose-Response Assay
Objective: To determine if cells have developed resistance to this compound by comparing the half-maximal inhibitory concentration (IC50) between parental (sensitive) and long-term treated cells.
Methodology:
-
Cell Seeding: Seed both parental and suspected resistant cells at an appropriate density in 96-well plates and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in culture medium. The concentration range should span from well below to well above the expected IC50 values for both cell lines. Replace the medium in the plates with the drug dilutions. Include a vehicle-only (DMSO) control.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as an MTT or CellTiter-Glo® assay.
-
Data Analysis: Normalize the viability data to the vehicle-only control wells. Plot the normalized viability against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value for each cell line. A significant increase in the IC50 for the treated line indicates the development of resistance.[4][8]
Protocol 3: Monitoring Off-Target Effects via Western Blot
Objective: To investigate if this compound is affecting signaling pathways other than the intended target pathway.
Methodology:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with this compound at various concentrations (e.g., 1x, 5x, and 10x the IC50) for a relevant period (e.g., 1, 6, or 24 hours). Include a vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against key phosphorylated proteins in the target pathway (as a positive control) and in major alternative pathways (e.g., p-AKT, p-ERK, p-STAT3). Also probe for total protein levels and a loading control (e.g., β-actin).
-
Analysis: Compare the phosphorylation status of proteins in the treated samples versus the control. A change in the phosphorylation of a protein outside the intended pathway suggests a potential off-target effect.[9]
Visualizations
Signaling and Experimental Workflows
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: Experimental workflow for troubleshooting this compound efficacy issues.
Caption: Logical relationship diagram for acquiring drug resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. benchchem.com [benchchem.com]
Ensuring consistent results in VK-II-86 electrophysiology studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to ensure consistent and reliable results in electrophysiology studies involving the multi-channel modulator, VK-II-86.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in electrophysiology?
This compound is a carvedilol analogue that lacks beta-blocking activity.[1] Its primary mechanism of action in cardiac electrophysiology is the prevention of hypokalemia-induced ventricular arrhythmias.[2][3] It exerts its effects through the modulation of multiple ion channels. Specifically, it has been shown to inhibit the ryanodine receptor 2 (RyR2), thereby normalizing intracellular calcium homeostasis.[2][3] Additionally, this compound counteracts the electrophysiological changes associated with hypokalemia by preventing the decrease in the inward rectifier potassium current (IK1) and the rapid delayed rectifier potassium current (IKr), and by inhibiting the increase in the late sodium current (INa-L) and the L-type calcium current (ICa).[2][4]
Q2: What are the recommended starting concentrations for this compound in patch-clamp experiments?
Based on published studies, a common effective concentration for this compound in patch-clamp experiments on cardiomyocytes is 1 µM.[5][6] However, the optimal concentration can vary depending on the cell type and the specific ion channel being investigated. It is always recommended to perform a dose-response curve to determine the most appropriate concentration for your specific experimental conditions.
Q3: How should I prepare and store this compound stock solutions?
For optimal stability, it is recommended to prepare stock solutions of this compound and store them aliquoted at -20°C for up to one month or at -80°C for up to six months.[1] To avoid degradation from repeated freeze-thaw cycles, use fresh aliquots for each experiment.[1] The vehicle used for dissolving this compound should be compatible with your experimental system (e.g., DMSO) and the final concentration of the vehicle in the recording solution should be kept to a minimum (typically ≤0.1%) to avoid off-target effects.
Q4: I am observing a gradual decrease in the current I'm measuring, even before applying this compound. What could be the cause?
This phenomenon, known as "current rundown," is a common issue in whole-cell patch-clamp recordings.[7] It can be caused by several factors, including:
-
Dialysis of essential intracellular components: The whole-cell configuration allows the contents of your pipette solution to diffuse into the cell, and vice-versa. The loss of crucial intracellular molecules like ATP or GTP can lead to a decline in channel activity.[7]
-
Unstable seal: A poor gigaohm seal can result in a growing leak current, which can obscure the actual channel current and mimic rundown.[7]
-
Cell health: Recordings from unhealthy cells are more susceptible to rundown.[7]
To mitigate rundown, ensure your internal solution is properly supplemented with ATP and GTP, maintain a stable, high-resistance seal, and use healthy cells for your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during electrophysiology experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Difficulty achieving a stable gigaohm seal | 1. Pipette tip is dirty or has an irregular shape. 2. Positive pressure is insufficient or leaking. 3. Cell membrane is unhealthy. 4. Pipette resistance is not optimal. | 1. Use fresh, clean pipettes for each recording. Ensure the pipette tip is smooth after fire-polishing. 2. Check the pressure tubing for leaks and ensure adequate positive pressure is applied when approaching the cell.[2] 3. Use cells from a healthy culture and ensure proper perfusion with oxygenated external solution.[8] 4. For whole-cell recordings in cardiomyocytes, a pipette resistance of 3-7 MΩ is generally recommended.[8] |
| Unstable baseline current after drug application | 1. Change in liquid junction potential upon solution exchange. 2. Instability in the perfusion system. 3. The drug may be precipitating out of solution. | 1. Measure and correct for any changes in the liquid junction potential after switching to the this compound containing solution.[7] 2. Ensure a constant and stable flow rate from your perfusion system.[8] 3. Check the solubility of this compound in your recording solution at the working concentration. Consider if the vehicle concentration is appropriate. |
| "Rundown" of the measured current | 1. Washout of essential intracellular factors. 2. Gradual deterioration of the gigaohm seal. 3. Phototoxicity if using fluorescent indicators. | 1. Include ATP and GTP in your intracellular solution to support channel function.[7] 2. Monitor the seal resistance throughout the experiment. If it drops significantly, the recording may not be reliable. 3. Minimize exposure to excitation light if performing simultaneous imaging experiments. |
| No observable effect of this compound | 1. Incorrect drug concentration. 2. Incomplete solution exchange. 3. The target channel is not expressed or is inactive in the cell. 4. Degraded this compound stock solution. | 1. Perform a dose-response curve to find the effective concentration for your system. 2. Ensure your perfusion system allows for rapid and complete exchange of the bath solution. 3. Verify the expression of the target ion channel in your cell model. 4. Use a fresh aliquot of this compound stock solution for each experiment.[1] |
| Slow onset of the drug effect | 1. Slow binding kinetics of this compound to the target channel. 2. Inefficient perfusion system. | 1. Allow for a sufficient equilibration period (several minutes) after applying this compound to reach a steady-state effect.[7] 2. Optimize your perfusion system for faster solution exchange around the patched cell. |
Experimental Protocols
Below are detailed methodologies for key electrophysiology experiments involving this compound.
Whole-Cell Patch-Clamp Recordings in Cardiomyocytes
This protocol is adapted from standard procedures for recording ionic currents in isolated ventricular myocytes.[4][9]
1. Cell Preparation:
- Isolate ventricular cardiomyocytes from the desired animal model using established enzymatic digestion protocols.
- Plate the isolated cells on laminin-coated glass coverslips and allow them to adhere.
2. Solutions:
- External Solution (Tyrode's): (in mM) 135 NaCl, 4.7 KCl, 1.2 MgCl2, 1.8 CaCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH. For hypokalemia experiments, the KCl concentration can be lowered (e.g., to 2.5 mM).
- Internal Solution: (in mM) 120 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP, 0.1 Na-GTP; pH adjusted to 7.2 with KOH.
- This compound Stock Solution: Prepare a 10 mM stock solution in DMSO and store at -80°C.[1] Dilute to the final working concentration in the external solution on the day of the experiment.
3. Recording Procedure:
- Place the coverslip with cardiomyocytes in the recording chamber on the stage of an inverted microscope.
- Perfuse the chamber with the external solution at a constant rate (e.g., 2 mL/min).
- Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with the internal solution.[8]
- Approach a healthy, rod-shaped cardiomyocyte with the recording pipette while applying positive pressure.
- Upon forming a dimple on the cell surface, release the positive pressure to form a gigaohm seal.[8]
- Apply gentle suction to rupture the membrane and establish the whole-cell configuration.
- Compensate for pipette and whole-cell capacitance.
- Apply appropriate voltage-clamp protocols to elicit the current of interest.
- After obtaining a stable baseline recording, perfuse the chamber with the external solution containing this compound.
- Record the effect of this compound on the ionic current after a steady-state is reached.
Data Presentation: Summary of this compound Effects on Ion Channels
| Ion Current | Cell Type | This compound Concentration | Effect | Reference |
| IK1 | Murine & Canine Ventricular Cardiomyocytes | 1 µM | Prevents hypokalemia-induced decrease | [2][4] |
| IKr | HEK-293 cells expressing KCNH2 | 1 µM | Prevents hypokalemia-induced decrease | [2][4] |
| INa-L | Murine & Canine Ventricular Cardiomyocytes | 1 µM | Prevents hypokalemia-induced increase | [2][4] |
| ICa | Murine & Canine Ventricular Cardiomyocytes | 1 µM | Prevents hypokalemia-induced increase | [2][4] |
Visualizations
Signaling Pathway of this compound in Hypokalemia
Caption: Signaling pathway of this compound in preventing hypokalemia-induced arrhythmia.
Experimental Workflow for this compound Patch-Clamp Study
Caption: A typical experimental workflow for a this compound patch-clamp study.
Troubleshooting Logic for this compound Experiments
Caption: A decision tree for troubleshooting common issues in this compound electrophysiology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scientifica.uk.com [scientifica.uk.com]
- 3. researchgate.net [researchgate.net]
- 4. A carvedilol analogue, this compound, prevents hypokalaemia-induced ventricular arrhythmia through novel multi-channel effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Non-β-Blocking Carvedilol Analog, this compound, Prevents Ouabain-Induced Cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. docs.axolbio.com [docs.axolbio.com]
- 9. researchgate.net [researchgate.net]
VK-II-86 stability at different storage temperatures
For researchers, scientists, and drug development professionals utilizing VK-II-86, ensuring the compound's stability throughout experimental workflows is critical for obtaining reliable and reproducible results. This technical support center provides essential information on the stability of this compound at different storage temperatures, along with troubleshooting guides and frequently asked questions to address common issues encountered during its handling and storage.
Stability of this compound at Various Storage Temperatures
Proper storage is paramount to maintaining the integrity of this compound. The following tables summarize the recommended storage conditions for both the solid compound and solutions.
Recommended Storage Conditions for this compound Powder
| Storage Temperature | Shelf Life |
| -20°C | 3 years[1] |
| 4°C | 2 years[1] |
Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Shelf Life |
| -80°C | 6 months[2] |
| -20°C | 1 month[2] |
Note: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.[2][3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound.
| Issue | Possible Cause | Recommended Solution |
| Unexpected experimental results or loss of compound activity. | Compound degradation due to improper storage. | Verify that the compound has been stored at the recommended temperature and protected from light and moisture.[4] For solutions, ensure they were stored for the appropriate duration and that freeze-thaw cycles were minimized.[2][3] |
| Precipitate observed in the stock solution after thawing. | Poor solubility or solution instability at lower temperatures. | Gently warm the solution and vortex to redissolve the precipitate. If the issue persists, consider preparing a fresh solution. Ensure the solvent used is appropriate for this compound. |
| Discoloration of the compound. | Potential degradation. The solid form of this compound is described as a light brown to brown solid.[1] A significant change from this appearance could indicate degradation. | Do not use the compound if significant discoloration is observed. Contact the supplier for further information. |
Frequently Asked Questions (FAQs)
Q1: How should I handle the shipping of this compound?
A1: this compound is typically shipped at room temperature in the continental US; however, shipping conditions may vary for other locations.[1] Upon receipt, it is crucial to transfer the compound to the recommended storage conditions as soon as possible.
Q2: What are the potential degradation pathways for this compound?
A2: While specific degradation pathways for this compound have not been extensively published, studies on its analogue, carvedilol, provide insights into potential instabilities. Carvedilol shows significant degradation under acidic, alkaline, and oxidative conditions.[1][5] It is relatively more stable under neutral, thermal, and photolytic stress.[5] Therefore, it is advisable to protect this compound from harsh pH conditions and oxidizing agents.
Q3: Are there any specific solvents that should be avoided for preparing this compound stock solutions?
A3: While information on incompatible solvents for this compound is limited, it is crucial to use high-purity, anhydrous solvents when preparing stock solutions to minimize the risk of hydrolysis. For biological experiments, ensure the chosen solvent (e.g., DMSO) is compatible with your experimental system.
Q4: How can I monitor the stability of this compound in my experiments?
A4: For rigorous studies, especially in drug development, it is recommended to use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to monitor the purity and concentration of this compound over time.[6][7] This allows for the detection of any degradation products that may form.
Experimental Protocols
While specific stability testing protocols for this compound are not publicly available, a general approach based on the principles of forced degradation studies for its analogue, carvedilol, can be adapted. These studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.
General Protocol for Forced Degradation Study
Objective: To assess the stability of this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions: Expose the solutions to the following conditions:
-
Acidic Hydrolysis: 0.1 N HCl at a specified temperature (e.g., 80°C) for a defined period.[1][7]
-
Alkaline Hydrolysis: 0.1 N NaOH at a specified temperature (e.g., 80°C) for a defined period.[1][7]
-
Oxidative Degradation: 3-30% H₂O₂ at room temperature for a defined period.[5][7]
-
Thermal Degradation: Heat the solid compound or solution at a high temperature (e.g., 105°C) for a defined period.[7]
-
Photolytic Degradation: Expose the solid compound or solution to UV light (e.g., 254 nm) for a defined period.[5]
-
-
Sample Analysis: Analyze the stressed samples at various time points using a validated HPLC method to quantify the remaining this compound and detect the formation of any degradation products.
Visualizations
Logical Workflow for this compound Stability Assessment
The following diagram illustrates a logical workflow for assessing the stability of this compound, from initial receipt to experimental use.
Caption: Logical workflow for the storage and stability assessment of this compound.
Potential Degradation Influences on this compound
This diagram illustrates the potential environmental factors that can influence the degradation of this compound, based on data from its analogue, carvedilol.
Caption: Potential environmental factors influencing this compound degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. maxedoutcompounds.com [maxedoutcompounds.com]
- 4. globalresearchchem.com [globalresearchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 7. farmaciajournal.com [farmaciajournal.com]
How to prevent precipitation of VK-II-86 in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and use of VK-II-86 in aqueous solutions to prevent precipitation and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating a stock solution of this compound is Dimethyl Sulfoxide (DMSO).[1] It is soluble in DMSO at a concentration of 100 mg/mL (237.81 mM); however, ultrasonic assistance may be required to fully dissolve the compound.[1] It is crucial to use newly opened, anhydrous DMSO, as the presence of water can significantly impact solubility.[1]
Q2: How should this compound stock solutions be stored?
A2: this compound stock solutions in DMSO are stable for up to 6 months when stored at -80°C and for up to 1 month when stored at -20°C.[1][2] To maintain the integrity of the compound, it is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1]
Q3: What is the stability of this compound in its powdered form?
A3: As a powder, this compound is stable for over two years when stored correctly.[3] Recommended storage conditions for the solid compound are in a dry, dark environment at 0 - 4°C for short-term storage (days to weeks) or -20°C for long-term storage (months to years).[3]
Q4: Can this compound be dissolved directly in aqueous buffers?
A4: Direct dissolution of this compound in aqueous buffers is not recommended due to its low aqueous solubility. To prepare aqueous experimental solutions, a stock solution in an organic solvent like DMSO should first be prepared and then serially diluted into the desired aqueous buffer.
Troubleshooting Guide: Preventing Precipitation
Q5: I observed precipitation after diluting my this compound DMSO stock solution into an aqueous buffer. What could be the cause?
A5: Precipitation upon dilution into an aqueous medium is common for hydrophobic compounds. The primary causes include:
-
High Final Concentration: The final concentration of this compound in the aqueous buffer may exceed its solubility limit.
-
High DMSO Concentration: The final concentration of the DMSO co-solvent in the aqueous solution might be too low to maintain the solubility of this compound.
-
Buffer Composition: The pH, ionic strength, and presence of certain salts in the aqueous buffer can influence the solubility of this compound.
-
Temperature: A decrease in temperature upon transfer from a stock solution vial to the experimental setup can reduce solubility.
-
Improper Mixing: Inadequate mixing during dilution can lead to localized high concentrations and subsequent precipitation.
Q6: How can I prevent this compound from precipitating in my aqueous experimental solution?
A6: To prevent precipitation, follow these steps:
-
Prepare a High-Concentration Stock in Anhydrous DMSO: Ensure your initial stock solution is fully dissolved, using sonication if necessary.[1]
-
Perform Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This helps to avoid shocking the compound out of solution.
-
Maintain a Sufficient Co-solvent Concentration: Ensure the final concentration of DMSO in your aqueous solution is high enough to maintain solubility, but low enough to not interfere with your experimental model. It is common practice to keep the final DMSO concentration below 0.1% in cellular assays.
-
Pre-warm Aqueous Buffer: If possible, gently warm your aqueous buffer to the experimental temperature before adding the this compound stock solution.
-
Vortex During Dilution: Add the this compound stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously to ensure rapid and uniform mixing.
-
Conduct a Solubility Test: Before your main experiment, perform a small-scale solubility test to determine the maximum soluble concentration of this compound in your specific aqueous buffer and under your experimental conditions.
Quantitative Data Summary
| Parameter | Solvent | Concentration | Storage Temperature | Storage Duration |
| Solubility | DMSO | 100 mg/mL (237.81 mM) | N/A | N/A |
| Stock Solution Storage | DMSO | As prepared | -80°C | 6 months[1][2] |
| -20°C | 1 month[1] | |||
| Solid Compound Storage | N/A | N/A | 0 - 4°C | Days to weeks[3] |
| -20°C | Months to years[3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (MW: 420.51 g/mol )[3]
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Sonicator bath
-
-
Procedure:
-
Weigh out 4.21 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes, or until the solution is clear.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol 2: Preparation of a 1 µM this compound Working Solution in Aqueous Buffer
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Desired aqueous experimental buffer (e.g., Krebs-Henseleit solution, cell culture medium)
-
Sterile polypropylene tubes
-
-
Procedure:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM this compound stock solution to 999 µL of the aqueous buffer to make a 10 µM solution. Vortex immediately and vigorously.
-
Prepare the final 1 µM working solution by taking 100 µL of the 10 µM intermediate solution and adding it to 900 µL of the aqueous buffer. Vortex immediately and vigorously.
-
Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for use. The final DMSO concentration in this working solution is 0.01%.
-
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting decision tree for this compound precipitation.
References
Navigating VK-II-86 Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to address potential variability in experimental outcomes with VK-II-86. The following troubleshooting guides and frequently asked questions (FAQs) are designed to tackle specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a carvedilol analog that acts as a potent antiarrhythmic agent.[1][2][3] Its primary mechanism involves the inhibition of ryanodine receptors (RyR2), which play a crucial role in intracellular calcium release from the sarcoplasmic reticulum.[3][4][5][6] By inhibiting RyR2, this compound helps to normalize intracellular calcium homeostasis, thereby preventing arrhythmias caused by calcium overload.[1][3][7] Additionally, it exhibits multi-channel effects, preventing hypokalaemia-induced changes in ion channel activity, including the reduction of IK1 and IKr and the increase in INa-L and ICa.[1][2][3][4][7]
Q2: We are observing inconsistent antiarrhythmic effects of this compound in our Langendorff heart preparations. What could be the cause?
A2: Variability in the antiarrhythmic effects of this compound in Langendorff preparations can stem from several factors. Firstly, ensure the concentration of potassium ([K+]) in your perfusate is precisely controlled to induce a stable hypokalaemic condition, as this is a key factor in the arrhythmia model.[3] The timing of this compound pre-treatment is also critical; a 30-minute pre-treatment period has been shown to be effective before inducing hypokalaemia.[3] Finally, confirm the viability and stability of your Langendorff preparation, as a deteriorating heart model can lead to inconsistent results.
Q3: Our patch-clamp experiments show variable effects of this compound on different ion channels. Why might this be?
A3: The multi-channel effects of this compound can be influenced by the specific experimental conditions. Ensure that the voltage clamp protocols you are using are appropriate for isolating the specific currents (IK1, IKr, INa-L, ICa) you intend to measure.[1][4] The health and type of cardiomyocytes (e.g., murine vs. canine ventricular cardiomyocytes) can also impact the results.[1][2][3] Additionally, verify the concentration and purity of your this compound stock solution, as degradation or impurities can alter its efficacy.
Troubleshooting Guides
Issue 1: Sub-optimal or no prevention of hypokalaemia-induced arrhythmias.
| Potential Cause | Troubleshooting Step |
| Inadequate induction of hypokalaemia | Verify the final potassium concentration in the perfusate. Ensure the perfusion system is functioning correctly and the low [K+] solution is reaching the heart preparation consistently. |
| Insufficient this compound pre-treatment time | Adhere to a standardized 30-minute pre-treatment period with this compound before inducing hypokalaemia.[3] |
| Degraded this compound compound | Prepare fresh stock solutions of this compound regularly. Store the compound under recommended conditions to prevent degradation. |
| Poor heart preparation viability | Monitor key physiological parameters of the Langendorff preparation (e.g., heart rate, coronary flow) to ensure its health and stability throughout the experiment. |
Issue 2: Inconsistent results in whole-cell patch-clamp recordings.
| Potential Cause | Troubleshooting Step |
| Incorrect voltage clamp protocol | Review and validate your voltage clamp protocols to ensure they are optimized for the specific ion channel being studied. Refer to established protocols for measuring IK1, IKr, INa-L, and ICa.[4] |
| Poor cell quality | Use only healthy, viable cardiomyocytes for patch-clamping. Assess cell morphology and membrane integrity before recording. |
| Inaccurate drug concentration at the cell | Ensure rapid and complete solution exchange around the patched cell. Check for potential issues with your perfusion system that might lead to concentration gradients. |
| "Run-down" of ion channels | Monitor the stability of the recorded currents over time. If significant "run-down" is observed, consider modifying the internal pipette solution or the experimental timeline. |
Experimental Protocols
Langendorff Heart Preparation for Arrhythmia Induction
-
Heart Isolation: Isolate hearts from C57BL/J6 mice.[3]
-
Perfusion Setup: Mount the aorta on a Langendorff apparatus and perfuse with Krebs-Henseleit solution at a constant pressure and temperature.
-
Equilibration: Allow the heart to equilibrate for a 30-minute period with normal Krebs-Henseleit solution (4mM [K+]).[3]
-
Pre-treatment: For the treatment group, switch to a perfusate containing this compound (1 μM) for 30 minutes.[4] The control group continues with the normal perfusate.
-
Hypokalaemia Induction: After the pre-treatment period, switch the perfusion to a Krebs-Henseleit solution with a low potassium concentration (2mM [K+]) to induce arrhythmias.[3]
-
Data Recording: Continuously record surface ECG and ventricular action potentials throughout the experiment.[1][3][7]
Whole-Cell Patch-Clamp Electrophysiology
-
Cell Isolation: Isolate ventricular cardiomyocytes from murine or canine hearts using established enzymatic digestion protocols.
-
Recording Setup: Use a patch-clamp amplifier and data acquisition system. Pull borosilicate glass pipettes to a resistance of 2.0–3.0 MΩ when filled with the internal solution.[4]
-
Whole-Cell Configuration: Establish a whole-cell recording configuration on a selected cardiomyocyte.
-
Voltage-Clamp Protocols: Apply specific voltage-clamp protocols to elicit and record the desired ionic currents (IK1, INa_L, ICa).[4] For IKr, transfected HEK-293 cells are typically used.[1][2][3]
-
Drug Application: Perfuse the cell with an external solution containing this compound at the desired concentration.
-
Data Analysis: Analyze the recorded currents to determine the effect of this compound on their amplitude and kinetics.
Quantitative Data Summary
| Parameter | Control (Hypokalaemia) | This compound Treated (Hypokalaemia) | Reference |
| Incidence of Ventricular Arrhythmias | High | Prevented all arrhythmias | [1][2][3][7] |
| Action Potential Duration | Prolonged | Prevented prolongation | [1][2][3][4][7] |
| Resting Membrane Potential | Depolarized | Prevented depolarization | [2][3] |
| IK1 Current | Decreased | Prevented decrease | [1][2][3][4][7] |
| IKr Current | Decreased | Prevented decrease | [1][2][3][4][7] |
| INa-L Current | Increased | Prevented increase | [1][2][3][4][7] |
| ICa Current | Increased | Prevented increase | [1][2][3][4][7] |
Visualizing the Mechanism and Workflow
Caption: Mechanism of this compound in preventing hypokalaemia-induced arrhythmia.
Caption: Standard experimental workflows for this compound evaluation.
Caption: A logical approach to troubleshooting this compound experimental variability.
References
- 1. A carvedilol analogue, this compound, prevents hypokalaemia-induced ventricular arrhythmia through novel multi-channel effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BS10 A carvedilol analogue, VKII-86, prevents hypokalaemia-induced ventricular arrhythmia through novel multi-channel effects - ProQuest [proquest.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. repositorio.fleni.org.ar [repositorio.fleni.org.ar]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Best practices for preparing VK-II-86 stock solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for preparing and using VK-II-86 stock solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Based on its chemical properties and information from various suppliers, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve this compound powder in 100% DMSO to a desired concentration, for example, 10 mM. It is crucial to ensure the powder is completely dissolved. Gentle warming or vortexing can aid in dissolution. Always centrifuge the vial of powdered compound before opening to ensure no powder is lost.
Q3: What are the recommended storage conditions for this compound powder and stock solutions?
A3: Proper storage is critical for maintaining the stability and activity of this compound. The following storage conditions are recommended:
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 2 years |
| In DMSO | 4°C | 2 weeks[1] |
| In DMSO | -80°C | 6 months[1] |
Note: For stock solutions in DMSO, it is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles.
Q4: My this compound precipitates when I dilute the DMSO stock solution into my aqueous experimental buffer. How can I prevent this?
A4: This is a common issue for hydrophobic compounds like this compound. Here are several strategies to mitigate precipitation upon dilution:
-
Lower the Final Concentration: The most straightforward approach is to reduce the final concentration of this compound in your aqueous buffer to ensure it remains below its solubility limit.
-
Use a Serial Dilution Approach: Instead of a single large dilution, perform serial dilutions of your high-concentration DMSO stock in your aqueous buffer.
-
Increase the Final DMSO Concentration (with caution): While higher DMSO concentrations can aid solubility, they can also impact your experimental system. It is essential to keep the final DMSO concentration consistent across all experiments, including vehicle controls.
-
Sonication: After dilution, briefly sonicate the solution to help dissolve any microscopic precipitates.
Troubleshooting Guide
Problem 1: Inconsistent or lack of biological activity in cell-based assays.
-
Possible Cause: Precipitation of this compound in the cell culture medium, leading to a lower effective concentration.
-
Troubleshooting Steps:
-
Visual Inspection: After adding the compound to your cell culture plate, carefully inspect the wells under a microscope for any signs of precipitation, which might appear as small crystals or an oily film.
-
Solubility Test in Media: Before your main experiment, perform a small-scale solubility test of this compound in your specific cell culture medium to determine its maximum soluble concentration.
-
Vehicle Control: Always include a vehicle control with the same final concentration of DMSO as your experimental samples to assess any solvent-induced effects.
-
-
Problem 2: Difficulty dissolving the this compound powder in DMSO.
-
Possible Cause: The compound may require more energy to dissolve completely.
-
Troubleshooting Steps:
-
Gentle Warming: Warm the solution gently in a water bath (not exceeding 37°C).
-
Vortexing: Vortex the solution for a few minutes.
-
Sonication: Use a sonicating water bath to aid dissolution.
-
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Pre-treatment of the vial: Before opening, centrifuge the vial containing the this compound powder at a low speed to ensure all the powder is at the bottom.
-
Solvent Addition: Add the calculated volume of 100% DMSO to the vial to achieve a 10 mM concentration. The molecular weight of this compound is 420.50 g/mol .
-
Dissolution: Vortex the solution until the powder is completely dissolved. If necessary, use a sonicating water bath for a short period.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes and store at -80°C for long-term use (up to 6 months) or at 4°C for short-term use (up to 2 weeks).[1]
Visualizations
Signaling Pathway of this compound in Cardiomyocytes
Caption: Signaling pathway of this compound in preventing cardiac arrhythmia.
Experimental Workflow for Preparing this compound Working Solutions
Caption: Workflow for preparing this compound working solutions from powder.
References
Validation & Comparative
A Comparative Guide to VK-II-86 and Carvedilol for Ryanodine Receptor 2 (RyR2) Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of VK-II-86 and carvedilol, focusing on their efficacy and mechanisms as inhibitors of the ryanodine receptor 2 (RyR2), a critical intracellular calcium release channel implicated in cardiac arrhythmias.
Introduction
Carvedilol is a well-established beta-blocker used in the treatment of heart failure.[1][2] Beyond its canonical beta-adrenergic antagonism, carvedilol exhibits a direct inhibitory effect on the cardiac ryanodine receptor (RyR2), which contributes to its antiarrhythmic properties.[3][4] This dual activity, however, can lead to adverse effects such as bradycardia and hypotension due to its primary beta-blocking function.[5] To address this limitation, this compound was developed as a carvedilol analog.[3][4] this compound is specifically designed to retain the RyR2 inhibitory effects of carvedilol while possessing minimal beta-blocking activity, thus offering a more targeted therapeutic approach for RyR2-mediated pathologies.[3][4][6]
Mechanism of Action: Direct RyR2 Inhibition
Both carvedilol and this compound exert their primary effect on RyR2 by directly modulating the channel's gating behavior. They have been shown to suppress spontaneous sarcoplasmic reticulum (SR) calcium release, often referred to as store overload-induced Ca2+ release (SOICR), which is a known trigger for cardiac arrhythmias.[3][4] The core mechanism for this suppression is a reduction in the mean open time of the RyR2 channel.[3][7] This action effectively stabilizes the closed state of the channel, preventing aberrant diastolic Ca2+ leak from the SR.
Quantitative Comparison of In Vitro Efficacy
The following tables summarize the key quantitative data from various studies, highlighting the comparative performance of this compound and carvedilol.
Table 1: Effect on Store Overload-Induced Ca2+ Release (SOICR)
| Compound | Concentration | Cell Type | Effect on SOICR | Citation |
| Carvedilol | 30 µM | HEK293 | Complete Inhibition | [4] |
| This compound | 30 µM | HEK293-R4496C | Complete Inhibition | [8] |
| This compound | 1 µM | R4496C+/- Cardiomyocytes | Significant reduction in occurrence and frequency | [8][9] |
| This compound | 0.3 µM (3h pre-treatment) | R4496C+/- Cardiomyocytes | Significant inhibition of occurrence and frequency | [8][9] |
Table 2: Single RyR2 Channel Gating Parameters
| Compound | Concentration | Parameter | Effect | Citation |
| Carvedilol | 1 µM | Mean Open Time (OT) | Significantly reduced | [10] |
| Event Frequency | Increased | [10] | ||
| R-Carvedilol | 1 µM | Mean Open Time (OT) | Reduced (40.8 ± 12.9 ms to 9.1 ± 3.6 ms) | [7][11] |
| Event Frequency | Increased (133 ± 15 s⁻¹ to 257 ± 6 s⁻¹) | [7][11] | ||
| This compound | 1 µM | Mean Open Time (OT) | Reduced | [8][9] |
| Event Frequency | Increased | [8][9] |
Table 3: Beta-Adrenergic Receptor Binding Affinity
| Compound | Parameter | Finding | Citation |
| This compound | Beta-AR Binding Affinity | >2,000-fold lower than carvedilol | [8][9] |
Signaling Pathway and Mechanism of Action
The diagram below illustrates the signaling pathway leading to SOICR and the points of intervention for carvedilol and this compound. Under pathological conditions such as heart failure or catecholaminergic polymorphic ventricular tachycardia (CPVT), hyperphosphorylation of RyR2 or increased SR Ca2+ load can lead to aberrant diastolic Ca2+ release, triggering arrhythmias. Both carvedilol and this compound directly bind to the RyR2 channel to stabilize its closed state.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Single-Cell Ca2+ Imaging
-
Cell Preparation: Human embryonic kidney (HEK293) cells stably expressing wild-type or mutant RyR2 (e.g., R4496C) are cultured on glass coverslips. For cardiomyocyte studies, ventricular myocytes are isolated from animal models (e.g., RyR2-R4496C heterozygous mice).[7]
-
Dye Loading: Cells are loaded with a fluorescent Ca2+ indicator dye, such as Fura-2 AM, by incubation in a Krebs-Ringer-HEPES (KRH) buffer.[7]
-
Induction of SOICR: Spontaneous Ca2+ oscillations (SOICR) are induced by perfusing the cells with a Ca2+-containing buffer.[7]
-
Drug Application: The effects of carvedilol or this compound are assessed by adding the compounds to the perfusion buffer at various concentrations.
-
Data Acquisition: Changes in intracellular Ca2+ concentration are measured using single-cell fluorescence imaging systems, and the frequency and amplitude of Ca2+ waves or oscillations are quantified.
Single RyR2 Channel Recordings in Lipid Bilayers
-
Protein Purification: RyR2 channels are purified from cardiac sarcoplasmic reticulum microsomes.
-
Bilayer Formation: A planar lipid bilayer is formed across an aperture separating two chambers (cis and trans).
-
Channel Incorporation: Purified RyR2 channels are incorporated into the lipid bilayer.
-
Electrophysiological Recording: Single-channel currents are recorded under voltage-clamp conditions. The cis chamber represents the cytosolic side, and the trans chamber represents the luminal side of the SR.
-
Drug Application: Carvedilol or this compound is added to the cis chamber to assess its effect on channel gating.
-
Data Analysis: Key parameters such as open probability (Po), mean open time, and mean closed time are analyzed from the single-channel recordings.
Logical Comparison Workflow
The following diagram outlines the logical workflow for comparing this compound and carvedilol as RyR2 inhibitors.
Conclusion
Both this compound and carvedilol are effective direct inhibitors of the RyR2 channel, suppressing aberrant Ca2+ release by reducing the channel's open duration. The primary and critical distinction lies in their activity at beta-adrenergic receptors. Carvedilol's potent beta-blocking activity, while contributing to its overall antiarrhythmic effect, is also responsible for dose-limiting side effects. This compound, by design, demonstrates significantly lower affinity for beta-adrenergic receptors, making it a more selective RyR2 inhibitor.[8][9] This selectivity presents a significant advantage in research and drug development, allowing for the specific investigation of RyR2 inhibition in cardiac and potentially other diseases without the confounding effects of beta-blockade. Therefore, this compound represents a valuable tool for dissecting the therapeutic potential of targeted RyR2 modulation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Carvedilol | C24H26N2O4 | CID 2585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Carvedilol and its new analogs suppress arrhythmogenic store overload-induced Ca2+ release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Non-β-blocking R-carvedilol enantiomer suppresses Ca2+ waves and stress-induced ventricular tachyarrhythmia without lowering heart rate or blood pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Carvedilol and Its New Analogs Suppress Arrhythmogenic Store Overload-induced Ca2+ Release - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. portlandpress.com [portlandpress.com]
A Comparative Analysis of the Antiarrhythmic Efficacy of VK-II-86 and Dantrolene
In the landscape of antiarrhythmic drug development, targeting the ryanodine receptor 2 (RyR2) has emerged as a promising strategy to mitigate cardiac arrhythmias, particularly those stemming from abnormal intracellular calcium handling. This guide provides a detailed comparison of two such agents: VK-II-86, a novel carvedilol analog, and dantrolene, a well-established muscle relaxant. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their comparative efficacy, mechanisms of action, and the experimental protocols used to evaluate them.
Executive Summary
Experimental evidence strongly suggests that while both this compound and dantrolene exhibit antiarrhythmic properties through the inhibition of RyR2, this compound demonstrates a superior efficacy profile in certain arrhythmia models. In a key study on hypokalaemia-induced ventricular arrhythmias, this compound completely prevented all arrhythmias, whereas dantrolene achieved a significant but lesser reduction of 94%.[1][2] This enhanced therapeutic effect of this compound is attributed to its novel multi-channel effects, which extend beyond RyR2 inhibition to normalize ion channel activity and repolarization reserve.[1][2][3]
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative findings from comparative studies on the antiarrhythmic efficacy of this compound and dantrolene.
Table 1: Efficacy in a Murine Model of Hypokalaemia-Induced Ventricular Arrhythmia
| Treatment Group | Number of Non-Sustained Arrhythmias (Mean ± SEM) | Number of Sustained Arrhythmias (Mean ± SEM) | Arrhythmia Reduction |
| Control (Low K+) | 29.3 ± 9.6 | 1.7 ± 0.4 | - |
| Dantrolene (1 µM) | 3.2 ± 1.2 | 0.17 ± 0.17 | ~90-94% |
| This compound (1 µM) | 0 | 0 | 100% |
Data sourced from studies on explanted murine hearts perfused with a low potassium solution to induce arrhythmias.[1][4]
Table 2: Effects on Action Potential Parameters in Hypokalaemia
| Parameter | Condition | Dantrolene | This compound |
| Action Potential Duration (APD) | Hypokalaemia | No significant alteration | Prevents prolongation |
| Resting Membrane Potential | Hypokalaemia | No significant alteration | Prevents depolarization |
This table highlights the differential effects of the two drugs on key electrophysiological parameters during arrhythmogenic conditions.[1][2][3]
Mechanism of Action
Both this compound and dantrolene exert their primary antiarrhythmic effect by inhibiting RyR2, a critical intracellular calcium release channel in the sarcoplasmic reticulum of cardiomyocytes.[5][6] Dysfunctional RyR2 can lead to spontaneous diastolic calcium release, triggering delayed afterdepolarizations (DADs) and subsequent arrhythmias.
Dantrolene: Dantrolene binds to the RyR2 channel, stabilizing it and reducing the propensity for aberrant calcium leak.[5] It has been shown to decrease the frequency of proarrhythmic Ca2+ sparks and waves in cardiomyocytes from patients with atrial fibrillation and heart failure.[7] However, its effects on other ion channels appear to be minimal.[7]
This compound: this compound, a carvedilol analogue devoid of beta-blocking activity, also directly inhibits RyR2.[1][8] Crucially, its antiarrhythmic profile is broader. In the context of hypokalaemia, this compound has been shown to prevent the associated reduction of the inward rectifier potassium current (IK1) and the rapid delayed rectifier potassium current (IKr), and to prevent the increase in the late sodium current (INa-L) and the L-type calcium current (ICa).[1][2][3] This multi-channel activity contributes to its superior efficacy in preventing action potential prolongation and maintaining cellular repolarization.[1][2][3]
Signaling Pathway and Mechanism of Action
Caption: Signaling pathway of hypokalaemia-induced arrhythmia and the intervention points of dantrolene and this compound.
Experimental Protocols
The comparative efficacy of this compound and dantrolene was primarily evaluated using ex vivo and in vitro models. The following are summaries of the key experimental methodologies.
Langendorff Perfused Heart Model for Arrhythmia Induction
This protocol is used to assess the antiarrhythmic effects of compounds on a whole-heart level.
-
Heart Isolation: Murine hearts are rapidly excised and mounted on a Langendorff apparatus.
-
Perfusion: The hearts are retrogradely perfused via the aorta with Krebs-Henseleit (KH) solution, oxygenated and maintained at a physiological temperature.
-
Equilibration: An initial equilibration period with normal KH solution is allowed.
-
Arrhythmia Induction: The perfusate is switched to a KH solution with a low potassium concentration (e.g., 2 mM) to induce hypokalaemia and subsequent ventricular arrhythmias.
-
Drug Administration: In the treatment groups, dantrolene (1 µM) or this compound (1 µM) is added to the perfusate prior to the induction of hypokalaemia.
-
Data Acquisition: A surface pseudo-ECG and ventricular action potentials are continuously recorded to monitor heart rate, rhythm, and the incidence of non-sustained and sustained ventricular tachycardia.
Whole-Cell Patch-Clamp Electrophysiology
This technique is employed to study the effects of the drugs on specific ion channels in isolated cardiomyocytes.
-
Cell Isolation: Ventricular cardiomyocytes are enzymatically isolated from murine or canine hearts.
-
Patch-Clamp Recording: The whole-cell patch-clamp configuration is established to measure ionic currents.
-
Current Measurement: Specific voltage protocols are applied to elicit and measure currents such as IK1, IKr, INa-L, and ICa.
-
Experimental Conditions: Recordings are made under normokalaemic and hypokalaemic conditions, both in the absence and presence of this compound or dantrolene.
-
Data Analysis: The effects of the compounds on the current-voltage relationship and the amplitude of the respective currents are analyzed.
Experimental Workflow Visualization
Caption: Standard experimental workflows for evaluating antiarrhythmic drug efficacy.
Conclusion
Both this compound and dantrolene are effective in mitigating arrhythmias by targeting RyR2-mediated calcium dysregulation. However, the available data indicates that this compound possesses a more potent and comprehensive antiarrhythmic profile, completely suppressing hypokalaemia-induced arrhythmias in the models studied.[1][2][4] This superiority is likely due to its unique multi-channel blocking properties, which are not shared by dantrolene. These findings position this compound as a particularly promising candidate for further development in the treatment of arrhythmias associated with delayed repolarization and calcium overload. Future research should focus on in vivo studies and clinical trials to validate these preclinical findings.
References
- 1. BS10 A carvedilol analogue, VKII-86, prevents hypokalaemia-induced ventricular arrhythmia through novel multi-channel effects - ProQuest [proquest.com]
- 2. A carvedilol analogue, this compound, prevents hypokalaemia-induced ventricular arrhythmia through novel multi-channel effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Dantrolene prevents arrhythmogenic Ca2+ release in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bhf.org.uk [bhf.org.uk]
- 7. Antiarrhythmic effects of dantrolene in human diseased cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide: VK-II-86 Versus Flecainide in a Preclinical Model of Atrial Fibrillation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atrial fibrillation (AF) is the most prevalent cardiac arrhythmia, characterized by chaotic and rapid atrial electrical activity, leading to an increased risk of stroke and heart failure. Current antiarrhythmic therapies, while effective for some, are limited by incomplete efficacy and the potential for proarrhythmic side effects. This guide provides a comparative overview of two distinct pharmacological agents, flecainide and the investigational compound VK-II-86, within the context of a preclinical atrial fibrillation model. Flecainide, a well-established class Ic antiarrhythmic, primarily targets sodium channels. In contrast, this compound represents a novel approach by targeting the ryanodine receptor 2 (RyR2), a key regulator of intracellular calcium handling, which is increasingly implicated in the pathophysiology of AF.
This document outlines the distinct mechanisms of action of both compounds, presents available experimental data on their electrophysiological effects, and proposes a detailed experimental protocol for a head-to-head comparison in a validated animal model of atrial fibrillation.
Mechanisms of Action: Two Distinct Approaches to AF Management
The fundamental difference between flecainide and this compound lies in their primary molecular targets and the subsequent effects on atrial myocyte electrophysiology and calcium homeostasis.
Flecainide: A Sodium Channel Blocker
Flecainide is a class Ic antiarrhythmic drug that exerts its effects by potently blocking the fast inward sodium current (INa) in cardiac cells.[1][2] This blockade has several key consequences for atrial electrophysiology:
-
Slowed Conduction: By inhibiting sodium influx during phase 0 of the action potential, flecainide slows conduction velocity within the atrial myocardium.[3][4]
-
Prolonged Refractoriness: Flecainide exhibits use-dependent blockade, meaning its effect is more pronounced at faster heart rates, a characteristic of atrial fibrillation.[5] This leads to a rate-dependent prolongation of the atrial effective refractory period (ERP).[3][5]
-
Increased Wavelength for Reentry: The combination of slowed conduction and prolonged refractoriness increases the wavelength of the reentrant circuits thought to sustain AF, making them less stable and more likely to terminate.[3]
This compound: An Inhibitor of Ryanodine Receptor 2 (RyR2)
This compound is a novel compound that targets the ryanodine receptor 2 (RyR2), the primary calcium release channel on the sarcoplasmic reticulum (SR) in cardiomyocytes.[6] Dysfunctional RyR2 channels, characterized by increased open probability and diastolic calcium leak (a phenomenon known as store-overload-induced Ca2+ release or SOICR), are increasingly recognized as a significant contributor to the pathogenesis of AF.[1][7][8][9] This diastolic calcium leak can lead to delayed afterdepolarizations (DADs) and triggered activity, which can initiate and perpetuate AF.[7]
The proposed mechanism of action for this compound in atrial fibrillation involves:
-
Inhibition of SOICR: By stabilizing the closed state of the RyR2 channel, this compound is expected to reduce spontaneous diastolic calcium release from the SR.
-
Suppression of DADs and Triggered Activity: By mitigating the arrhythmogenic calcium waves, this compound would suppress the formation of DADs and subsequent triggered beats that can initiate AF.
-
Normalization of Atrial Calcium Homeostasis: By restoring normal RyR2 function, this compound may also improve overall atrial calcium handling and contractile function, which is often impaired in AF.[7]
Signaling Pathway Diagrams
Caption: Mechanism of action for flecainide in atrial fibrillation.
Caption: Proposed mechanism of action for this compound in atrial fibrillation.
Quantitative Data from Preclinical Models
While no direct comparative studies exist for this compound and flecainide in an AF model, the following tables summarize the known electrophysiological effects of flecainide from various experimental models. Data for this compound in an atrial fibrillation context is not yet published; however, its known effects on calcium handling provide a basis for its therapeutic rationale.
Table 1: Electrophysiological Effects of Flecainide in Atrial Fibrillation Models
| Parameter | Animal Model | Experimental Condition | Effect of Flecainide | Reference |
| Atrial Effective Refractory Period (ERP) | Dog | Rapid Atrial Pacing | Rate-dependent increase | [3][5] |
| Dog | Vagal Stimulation-induced AF | Increased | [2] | |
| Conduction Velocity (CV) | Dog | Vagal Stimulation-induced AF | Reduced | [2] |
| Action Potential Duration (APD) | Dog | In vivo | Tachycardia-dependent prolongation | [5] |
| Guinea Pig | Papillary Muscle | Increased at 30% and 90% repolarization | [10] | |
| Atrial Fibrillation Conversion Rate | Dog | Vagal Stimulation-induced AF | 100% conversion to sinus rhythm | [2] |
Table 2: Expected Effects of this compound on Atrial Myocyte Calcium Handling
| Parameter | Expected Effect of this compound | Rationale |
| Store-Overload-Induced Ca2+ Release (SOICR) | Decrease | Direct inhibition of RyR2 channels |
| Diastolic Ca2+ Spark Frequency | Decrease | Reduction in spontaneous RyR2 openings |
| Delayed Afterdepolarizations (DADs) | Suppression | Attenuation of arrhythmogenic diastolic Ca2+ release |
| Triggered Activity | Inhibition | Prevention of DAD-mediated premature beats |
Proposed Experimental Protocol for Comparative Evaluation
To directly compare the efficacy and electrophysiological effects of this compound and flecainide, a well-established large animal model of atrial fibrillation, such as the sterile pericarditis or rapid atrial pacing model, is recommended.
Animal Model: Sterile Pericarditis-Induced Atrial Fibrillation in Swine
The swine sterile pericarditis model is a clinically relevant model that recapitulates key features of postoperative atrial fibrillation, including atrial inflammation and fibrosis, leading to an increased propensity for AF.[11][12][13][14]
Experimental Groups:
-
Control Group: Vehicle administration
-
Flecainide Group: Clinically relevant dose of flecainide
-
This compound Group: Investigational dose of this compound
Experimental Workflow
Caption: Proposed workflow for comparing this compound and flecainide.
Key Methodologies
-
Induction of Sterile Pericarditis: Following a thoracotomy, sterile talc is applied to the epicardial surface of the atria to induce a local inflammatory response.
-
Electrophysiological Studies: Multielectrode catheters are placed in the atria to perform programmed electrical stimulation for the measurement of atrial effective refractory period (ERP), conduction velocity (CV), and monophasic action potential duration (APD).
-
Induction of Atrial Fibrillation: Sustained AF is induced using rapid atrial burst pacing.
-
Drug Administration: Flecainide or this compound is administered intravenously at predefined doses.
-
Data Analysis: Continuous intracardiac electrograms are recorded to determine the time to AF termination and changes in AF cycle length. Post-drug electrophysiological studies are performed to assess the effects of each compound on atrial electrophysiology.
Conclusion
Flecainide and this compound represent two distinct and potentially complementary approaches to the pharmacological management of atrial fibrillation. Flecainide's established mechanism of sodium channel blockade offers a proven strategy for terminating reentrant arrhythmias. This compound, with its novel mechanism of RyR2 inhibition, holds the promise of targeting a more fundamental upstream mechanism of AF related to abnormal calcium handling. The proposed head-to-head comparison in a clinically relevant large animal model will be crucial in elucidating the relative efficacy and electrophysiological effects of these two compounds, and could pave the way for novel therapeutic strategies in the treatment of atrial fibrillation.
References
- 1. ahajournals.org [ahajournals.org]
- 2. ovid.com [ovid.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Flecainide-Induced Atrial Flutter With 1:1 Conduction Complicated by Ventricular Fibrillation After Electrical Cardioversion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of flecainide on the rate dependence of atrial refractoriness, atrial repolarization and atrioventricular node conduction in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Defective cardiac ryanodine receptor regulation during atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ryanodine-Receptor Mediated Calcium Leak Drives Progressive Development of an Atrial Fibrillation Substrate in a Transgenic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of flecainide on action potentials and alternating current-induced arrhythmias in mammalian myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sterile Pericarditis in Aachener Minipigs As a Model for Atrial Myopathy and Atrial Fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sterile Pericarditis in Aachener Minipigs As a Model for Atrial Myopathy and Atrial Fibrillation [jove.com]
- 13. Validation of a new species for studying postoperative atrial fibrillation: Swine sterile pericarditis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. commons.case.edu [commons.case.edu]
A Comparative Analysis of VK-II-86 and Amiodarone for the Management of Ventricular Tachycardia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the novel drug candidate VK-II-86 and the established antiarrhythmic agent amiodarone in the context of ventricular tachycardia (VT). This document synthesizes preclinical data for this compound and extensive clinical and preclinical information for amiodarone, offering a valuable resource for researchers and professionals in cardiovascular drug development.
Executive Summary
Ventricular tachycardia remains a significant clinical challenge, and the development of safer and more effective antiarrhythmic drugs is a priority. Amiodarone, a multi-channel blocking agent, is a cornerstone of current VT management but is associated with a significant side-effect profile. This compound, a novel carvedilol analogue, presents a promising alternative with a distinct mechanism of action, primarily targeting intracellular calcium homeostasis. This guide explores their comparative pharmacology, efficacy in preclinical models, and the experimental methodologies used in their evaluation.
Comparative Data Summary
The following tables summarize the key characteristics and experimental findings for this compound and amiodarone.
| Feature | This compound | Amiodarone |
| Drug Class | Carvedilol Analogue, Ryanodine Receptor 2 (RyR2) Inhibitor | Class III Antiarrhythmic (with properties of Classes I, II, and IV) |
| Primary Mechanism of Action | Inhibition of RyR2, normalization of intracellular calcium homeostasis and repolarization reserve.[1][2][3][4][5] | Blocks potassium channels (KCNH2), sodium channels, and calcium channels; also has anti-adrenergic effects.[6][7][8] |
| Key Molecular Targets | Ryanodine Receptor 2 (RyR2) | Multiple ion channels (K+, Na+, Ca2+), Adrenergic receptors (α and β) |
| Beta-blocking Activity | Lacks antagonist activity at β-adrenoceptors.[1][9][10] | Non-competitive alpha- and beta-adrenergic inhibition.[11] |
| Primary Indication (Clinical/Preclinical) | Preclinical: Prevention of hypokalaemia-induced ventricular arrhythmia.[1][2][3][4][5][9] | Clinical: Treatment of recurrent hemodynamically unstable ventricular tachycardia and recurrent ventricular fibrillation.[7][12] |
Table 1: General Characteristics of this compound and Amiodarone
| Experimental Model | Drug | Key Findings | Reference |
| Hypokalaemia-induced VT (explanted murine hearts) | This compound | Prevented all arrhythmias. | [1][2] |
| Dantrolene (another RyR2 inhibitor) | Reduced arrhythmia incidence by 94%. | [1][2] | |
| Hypokalaemic murine and canine ventricular cardiomyocytes | This compound | Prevented hypokalaemia-induced action potential prolongation and depolarization. Did not alter action potential parameters in normokalaemia. Prevented hypokalaemia-induced changes in IK1, IKr, INa-L, and ICa. | [1][4] |
| HEK-293 cells transfected with KCNH2 | This compound | Investigated effects on IKr. | [2][3] |
| Patients with recurrent VT/VF | Amiodarone | 64% of patients had successful long-term treatment. | [13] |
| Patients with rapid VT | Amiodarone + Type IA agent | Increased cycle length of induced VT compared to amiodarone alone. | [14] |
Table 2: Comparative Efficacy in Preclinical and Clinical Models of Ventricular Tachycardia
Mechanisms of Action and Signaling Pathways
This compound: Targeting Intracellular Calcium Dysregulation
This compound's primary antiarrhythmic effect stems from its ability to stabilize intracellular calcium handling, a key factor in the genesis of certain ventricular arrhythmias. It directly inhibits the ryanodine receptor 2 (RyR2), a critical calcium release channel in the sarcoplasmic reticulum of cardiomyocytes. In pathological conditions such as hypokalaemia, altered ion channel function leads to intracellular calcium overload and delayed repolarization, creating a substrate for arrhythmias. This compound normalizes calcium homeostasis and repolarization reserve, thereby preventing the triggers for VT.[1][2][3][4][5]
Caption: Mechanism of action of this compound in preventing hypokalaemia-induced ventricular tachycardia.
Amiodarone: A Multi-Target Antiarrhythmic
Amiodarone exerts its antiarrhythmic effects through a broad spectrum of actions on various ion channels and receptors.[6][7] As a Class III agent, its primary mechanism is the blockade of potassium channels, which prolongs the repolarization phase of the cardiac action potential and increases the effective refractory period.[6][7] Additionally, it blocks sodium and calcium channels and exhibits non-competitive anti-adrenergic properties, contributing to its wide-ranging efficacy in different types of arrhythmias.[6][8][11]
Caption: Multi-target mechanism of action of amiodarone in suppressing ventricular tachycardia.
Experimental Protocols
This compound: Murine Langendorff Preparation for Hypokalaemia-Induced VT
This experimental model is crucial for studying the electrophysiological effects of drugs on the whole heart in a controlled ex vivo environment.
-
Heart Isolation: Murine hearts are excised and retrogradely perfused via the aorta on a Langendorff apparatus.
-
Perfusion: The perfusate is a Krebs-Henseleit solution, gassed with 95% O2 and 5% CO2, and maintained at 37°C.
-
Induction of Hypokalaemia: The potassium concentration in the perfusate is lowered to induce ventricular arrhythmias.
-
Drug Administration: this compound or a comparator (e.g., dantrolene) is added to the perfusate before the induction of hypokalaemia to assess its prophylactic efficacy.
-
Data Acquisition: Surface electrocardiograms (ECG) and ventricular action potentials are recorded to measure arrhythmia incidence and electrophysiological parameters.[1][2]
Caption: Workflow for assessing the antiarrhythmic effects of this compound in an ex vivo murine heart model.
Amiodarone: Clinical Electrophysiology Study
Electrophysiology (EP) studies are essential for evaluating the efficacy of antiarrhythmic drugs in patients with ventricular tachycardia.
-
Patient Selection: Patients with recurrent, sustained ventricular tachycardia are enrolled.
-
Baseline EP Study: Programmed electrical stimulation of the heart is performed to induce VT and assess its characteristics.
-
Drug Loading: Patients are treated with oral amiodarone (e.g., 800-1600 mg/day for 2-4 weeks).
-
Follow-up EP Study: The EP study is repeated to determine if amiodarone prevents the induction of VT or alters its characteristics.
-
Long-term Follow-up: Patients are monitored for spontaneous recurrence of VT.[13]
Conclusion
This compound and amiodarone represent two distinct approaches to the pharmacological management of ventricular tachycardia. Amiodarone's broad-spectrum, multi-channel blocking activity has established it as a potent antiarrhythmic, albeit with a significant potential for toxicity. This compound, with its targeted inhibition of RyR2 and lack of beta-blocking activity, offers a novel and potentially safer mechanism of action, particularly in arrhythmias driven by calcium dysregulation.
The preclinical data for this compound is promising, demonstrating complete prevention of hypokalaemia-induced ventricular arrhythmias in a murine model. However, direct comparative studies with amiodarone in various models of ventricular tachycardia are necessary to fully elucidate its relative efficacy and safety. Further research into this compound is warranted to explore its potential as a next-generation antiarrhythmic agent. This guide provides a foundational comparison to inform future research and development in this critical area of cardiovascular medicine.
References
- 1. A carvedilol analogue, this compound, prevents hypokalaemia-induced ventricular arrhythmia through novel multi-channel effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. heart.bmj.com [heart.bmj.com]
- 3. BS10 A carvedilol analogue, VKII-86, prevents hypokalaemia-induced ventricular arrhythmia through novel multi-channel effects - ProQuest [proquest.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Amiodarone - Wikipedia [en.wikipedia.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is the mechanism of Amiodarone Hydrochloride? [synapse.patsnap.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. portlandpress.com [portlandpress.com]
- 11. Amiodarone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 12. Amiodarone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Clinical efficacy of amiodarone in treatment of recurrent ventricular tachycardia and ventricular fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Amiodarone versus amiodarone and a type IA agent for treatment of patients with rapid ventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of VK-II-86 for the Ryanodine Receptor 2 (RyR2): A Comparative Guide
For researchers and professionals in drug development, understanding the specificity of a pharmacological agent is paramount. This guide provides a detailed comparison of VK-II-86, a novel ryanodine receptor 2 (RyR2) inhibitor, with other known RyR2 modulators. By presenting experimental data, detailed protocols, and visual pathways, this document aims to offer an objective assessment of this compound's performance and specificity.
Comparative Analysis of RyR2 Modulators
This compound is a carvedilol analogue designed to minimize beta-adrenergic receptor activity while retaining its effects on RyR2. To validate its specificity, a comparison with other compounds targeting RyR2 is essential. The following table summarizes the available quantitative data on the potency of this compound and other selected RyR2 modulators.
| Compound | Target(s) | IC50 / Kd | Assay Conditions | Reference(s) |
| This compound | RyR2 (mutant R4496C) | IC50: 16.8 µM | Inhibition of store-overload induced calcium release in HEK293 cells | [1] |
| β-adrenergic receptors | >2,000-fold lower affinity than carvedilol | Radioligand binding studies | [2] | |
| I_K1, I_Kr, I_Na-L, I_Ca | Qualitative inhibition | Prevention of hypokalaemia-induced changes in murine and canine ventricular cardiomyocytes | [3] | |
| Dantrolene | RyR2 | IC50: 0.16 ± 0.03 µM | Single-channel recordings (sheep RyR2) | [4][5][6][7] |
| RyR2 | IC50: 0.19 - 0.42 µM | Ca2+ wave frequency and amplitude in mouse cardiomyocytes | [4][5] | |
| RyR1, RyR3 | Inhibition observed | [3H]ryanodine binding | [8] | |
| Carvedilol (R-enantiomer) | RyR2 | IC50: 0.36 µM | Inhibition of calcium sparks in human atrial myocytes | [9] |
| β1, β2-adrenergic receptors | Kd: ~15-25 nM | [9] | ||
| Flecainide | RyR2 | IC50: 10.6 - 88 µM | Single-channel recordings (sheep RyR2), dependent on Ca2+ concentration | [10][11] |
| Cardiac Na+ channels | Potent blocker | [12] | ||
| Tetracaine | RyR2 (closed state) | IC50: ~200 µM | Single-channel recordings (sheep RyR2) | [13] |
| RyR2 (open state) | IC50: ~2 mM | Single-channel recordings (sheep RyR2) | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to assess the specificity of RyR2 modulators.
[3H]-Ryanodine Binding Assay
This assay is used to determine the binding affinity of a compound to RyR2. Ryanodine, a plant alkaloid, binds with high affinity to the open state of the RyR channel.
-
Preparation of Sarcoplasmic Reticulum (SR) Vesicles: Isolate SR vesicles from cardiac muscle tissue (e.g., sheep or pig ventricle) through a series of differential centrifugations.
-
Incubation: Incubate the SR vesicles with a low concentration of [3H]-ryanodine (e.g., 2-10 nM) in a binding buffer containing physiological concentrations of ions (e.g., KCl, MOPS, CaCl2).
-
Competition Binding: To determine the binding affinity of the test compound (e.g., this compound), perform competitive binding experiments by adding increasing concentrations of the unlabeled compound to the incubation mixture.
-
Separation and Scintillation Counting: After incubation, rapidly filter the mixture through glass fiber filters to separate the bound from the free [3H]-ryanodine. The radioactivity retained on the filters is then measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled ryanodine) from the total binding. The equilibrium dissociation constant (Kd) or the inhibitory constant (Ki) of the test compound is then determined by fitting the data to a one-site or two-site binding model.[14][15][16][17][18]
Single-Channel Recordings in Planar Lipid Bilayers
This technique allows for the direct observation of the effect of a compound on the gating properties of a single RyR2 channel.
-
Bilayer Formation: Form a planar lipid bilayer (e.g., a mixture of phosphatidylethanolamine and phosphatidylcholine) across a small aperture separating two chambers (cis and trans).
-
Vesicle Fusion: Add cardiac SR vesicles to the cis chamber (representing the cytoplasm). The vesicles will fuse with the bilayer, incorporating RyR2 channels.
-
Recording Conditions: Maintain physiological ionic gradients across the bilayer. The cis chamber contains a solution mimicking the cytoplasm (e.g., with defined concentrations of Ca2+, Mg2+, ATP, and the test compound), while the trans chamber mimics the SR lumen (with a high Ca2+ concentration).
-
Data Acquisition: Record the single-channel currents using a patch-clamp amplifier. The voltage across the bilayer is clamped at a defined potential.
-
Data Analysis: Analyze the recordings to determine the effects of the compound on channel properties such as open probability (Po), mean open time, and mean closed time. Dose-response curves can be generated to determine the IC50 of the compound.[19][20][21]
Cellular Calcium Imaging
This method assesses the effect of a compound on intracellular calcium dynamics in living cells, such as cardiomyocytes.
-
Cell Preparation: Isolate ventricular myocytes from animal hearts (e.g., rat or mouse).
-
Dye Loading: Load the cells with a fluorescent Ca2+ indicator dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Compound Application: Perfuse the cells with a solution containing the test compound at various concentrations.
-
Image Acquisition: Use a confocal microscope to record changes in intracellular Ca2+ concentration, often visualized as spontaneous Ca2+ sparks or waves.
-
Data Analysis: Quantify the frequency, amplitude, and duration of Ca2+ release events in the absence and presence of the compound. This allows for the determination of the compound's inhibitory effect on RyR2-mediated Ca2+ release in a cellular context.[22][23]
Visualizing Molecular Interactions and Experimental Processes
To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: RyR2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating RyR2 compound specificity.
Conclusion
The available data suggests that this compound is an inhibitor of RyR2-mediated calcium release. Its significantly lower affinity for beta-adrenergic receptors compared to its parent compound, carvedilol, indicates a favorable shift in specificity. However, a comprehensive understanding of its specificity requires further quantitative analysis of its effects on other cardiac ion channels. The provided experimental protocols offer a framework for conducting such validation studies. The direct comparison with other RyR2 modulators highlights the diverse pharmacological landscape and underscores the importance of rigorous, multi-faceted testing in the development of targeted therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. A carvedilol analogue, this compound, prevents hypokalaemia-induced ventricular arrhythmia through novel multi-channel effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Essential Role of Calmodulin in RyR Inhibition by Dantrolene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Essential Role of Calmodulin in RyR Inhibition by Dantrolene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. Dantrolene inhibition of ryanodine channels (RyR2) in artificial lipid bilayers depends on FKBP12.6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dantrolene inhibition of ryanodine receptor Ca2+ release channels. Molecular mechanism and isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impact of R-Carvedilol on β2-Adrenergic Receptor-Mediated Spontaneous Calcium Release in Human Atrial Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. ahajournals.org [ahajournals.org]
- 12. The Antiarrhythmic Mechanisms of Flecainide in Catecholaminergic Polymorphic Ventricular Tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Three independent mechanisms contribute to tetracaine inhibition of cardiac calcium release channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchmap.jp [researchmap.jp]
- 15. Characterization of recombinant rabbit cardiac and skeletal muscle Ca2+ release channels (ryanodine receptors) with a novel [3H]ryanodine binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Assays for Modulators of Ryanodine Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Isolated Cardiac Ryanodine Receptor Function Is Species Specific - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Carvedilol and Its New Analogs Suppress Arrhythmogenic Store Overload-induced Ca2+ Release - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Non-β-Blocking Carvedilol Analog, this compound, Prevents Ouabain-Induced Cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to VK-II-86 and Dantrolene: Differential Effects on Calcium Transients in Cardiomyocytes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of VK-II-86 and dantrolene on intracellular calcium transients, with a focus on their application in cardiac research. Both compounds are known modulators of ryanodine receptors (RyRs), the primary channels responsible for calcium release from the sarcoplasmic reticulum (SR), a critical step in excitation-contraction coupling. Understanding their differential effects is crucial for the development of novel therapeutics targeting calcium dysregulation in cardiovascular diseases.
Executive Summary
This compound, a carvedilol analog devoid of beta-blocking activity, and dantrolene, a well-established muscle relaxant, both exhibit inhibitory effects on RyR-mediated calcium release. However, emerging evidence suggests significant differences in their potency, isoform selectivity, and overall impact on cardiomyocyte calcium handling. This guide synthesizes available experimental data to highlight these distinctions, providing a resource for informed decision-making in research and drug development.
Comparative Data on Calcium Transient Modulation
The following table summarizes the known effects of this compound and dantrolene on key parameters of intracellular calcium transients. It is important to note that direct side-by-side comparisons under identical experimental conditions are limited in the current literature. The data presented here are compiled from various studies, and experimental contexts are provided for clarity.
| Parameter | This compound | Dantrolene | Experimental Context |
| Spontaneous Ca2+ Release (Ca2+ Sparks/Waves) | Significantly reduces the frequency of Ca2+ waves and sparks.[1][2] | Reduces Ca2+ spark frequency and increases the threshold for spontaneous Ca2+ waves in heart failure models.[3][4] | This compound data from ouabain-induced cardiotoxicity models in rat cardiomyocytes.[1][2] Dantrolene data from rabbit and mouse models of heart failure.[3][4] |
| Arrhythmia Incidence | Completely prevented hypokalaemia-induced ventricular arrhythmias.[5][6] | Reduced the incidence of hypokalaemia-induced ventricular arrhythmias by 94% .[5][6] | Direct comparison in a murine Langendorff-perfused heart model.[5][6] |
| Ryanodine Receptor (RyR) Isoform Selectivity | Primarily targets RyR2 (cardiac isoform).[7][8] | Primarily targets RyR1 (skeletal muscle) and RyR3 , with effects on RyR2 primarily observed under pathological conditions (e.g., heart failure).[7][9] | In vitro and in vivo studies.[7][9] |
| Effect on Sarcoplasmic Reticulum Ca2+-ATPase (SERCA) | Not reported in the reviewed literature. | No direct effect on SERCA activity.[9] | Biochemical assays.[9] |
Mechanism of Action and Signaling Pathways
Both this compound and dantrolene exert their primary effects by modulating the function of ryanodine receptors, albeit with different specificities.
Dantrolene directly binds to the RyR1 and RyR3 channels, stabilizing them in a closed state and thereby inhibiting the release of calcium from the sarcoplasmic reticulum.[9] Its effect on the cardiac RyR2 isoform is less pronounced in healthy tissues but becomes significant in pathological states like heart failure, where it can reduce diastolic calcium leak.[3][4] The inhibitory action of dantrolene on RyR2 has been shown to be dependent on the presence of calmodulin (CaM) and the FK506-binding protein 12.6 (FKBP12.6).[10][11]
This compound , as a carvedilol analog, is a potent inhibitor of the cardiac RyR2 channel.[1][8] It has been shown to suppress spontaneous calcium release from the SR without affecting SR calcium load, suggesting a direct stabilizing effect on RyR2.[1] This action is believed to underlie its potent anti-arrhythmic properties.[12]
Experimental Protocols
The following section outlines a representative methodology for the isolation of adult ventricular cardiomyocytes and the subsequent measurement of intracellular calcium transients, based on protocols described in the literature.[13][14][15]
Cardiomyocyte Isolation (Langendorff Perfusion)
-
Animal Euthanasia and Heart Excision: Euthanize a rodent (e.g., rat or mouse) in accordance with institutional guidelines. Rapidly excise the heart and place it in ice-cold, oxygenated Tyrode's solution.
-
Aortic Cannulation: Cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion with a calcium-free buffer to stop the heart and wash out blood.
-
Enzymatic Digestion: Switch the perfusion to a buffer containing collagenase and protease to digest the extracellular matrix.
-
Cell Dissociation: Once the heart is digested, remove it from the cannula, and gently tease the ventricular tissue apart in a petri dish containing a stopping buffer (e.g., with a low concentration of calcium and bovine serum albumin).
-
Calcium Reintroduction: Gradually reintroduce calcium to the cell suspension to obtain calcium-tolerant, quiescent, rod-shaped cardiomyocytes.
Measurement of Calcium Transients using Fluo-4 AM
-
Dye Loading: Incubate the isolated cardiomyocytes with the fluorescent calcium indicator Fluo-4 AM (acetoxymethyl ester) in a physiological buffer. The AM ester allows the dye to cross the cell membrane.
-
De-esterification: After loading, wash the cells to remove excess dye and allow time for intracellular esterases to cleave the AM group, trapping the active Fluo-4 dye inside the cells.
-
Confocal Microscopy: Plate the Fluo-4 loaded cardiomyocytes in a chamber on the stage of a laser scanning confocal microscope.
-
Image Acquisition: Use a line-scan mode to acquire fluorescence intensity changes along a single line within a cardiomyocyte over time. This provides high temporal resolution to capture the rapid kinetics of calcium transients. Fluo-4 is typically excited with a 488 nm laser, and emission is collected above 505 nm.[16]
-
Data Analysis: Analyze the recorded fluorescence signals (F) normalized to the baseline fluorescence (F0) to determine the amplitude (F/F0), time to peak, and decay kinetics of the calcium transients.[16][17]
Conclusions and Future Directions
This compound and dantrolene are valuable pharmacological tools for investigating the role of RyR-mediated calcium release in cardiac physiology and pathophysiology. The available evidence suggests that This compound is a more potent and selective inhibitor of the cardiac RyR2 channel compared to dantrolene, which may translate to greater efficacy in preventing cardiac arrhythmias.
However, several knowledge gaps remain:
-
Direct Comparative Studies: Head-to-head studies comparing the effects of this compound and dantrolene on calcium transient amplitude, kinetics, and SR calcium load under identical, well-defined pathological conditions are needed.
-
Effect of this compound on SERCA: The potential off-target effects of this compound, particularly on SERCA activity, have not been thoroughly investigated.
-
Long-term Effects: The chronic effects of both compounds on cardiomyocyte structure and function require further exploration.
Future research should focus on addressing these gaps to provide a more complete understanding of the differential effects of these two important RyR modulators. Such studies will be instrumental in guiding the development of the next generation of therapies for heart failure and cardiac arrhythmias.
References
- 1. Non-β-Blocking Carvedilol Analog, this compound, Prevents Ouabain-Induced Cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dantrolene prevents arrhythmogenic Ca2+ release in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dantrolene prevents arrhythmogenic Ca2+ release in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A carvedilol analogue, this compound, prevents hypokalaemia-induced ventricular arrhythmia through novel multi-channel effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. bhf.org.uk [bhf.org.uk]
- 9. The Cytoprotective Effects of Dantrolene: A Ryanodine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dantrolene inhibition of ryanodine channels (RyR2) in artificial lipid bilayers depends on FKBP12.6 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Essential Role of Calmodulin in RyR Inhibition by Dantrolene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Isolation of High Quality Murine Atrial and Ventricular Myocytes for Simultaneous Measurements of Ca2+ Transients and L-Type Calcium Current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Isolation of Human Atrial Myocytes for Simultaneous Measurements of Ca2+ Transients and Membrane Currents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isolation and Physiological Analysis of Mouse Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Imaging Calcium Sparks in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Multidimensional Detection and Analysis of Ca2+ Sparks in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Handling of VK-II-86: A Procedural Guide
For researchers, scientists, and drug development professionals working with the novel carvedilol analogue VK-II-86, ensuring laboratory safety is paramount. While specific safety data for this compound is not extensively available, a comprehensive approach based on best practices for handling research-grade pharmaceuticals is essential. This guide provides immediate, essential safety and logistical information, including operational and disposal plans, to foster a secure research environment.
Essential Safety and Handling Procedures
As this compound is a research chemical, it should be handled with the utmost care, assuming it may be hazardous. Standard laboratory procedures for handling chemicals of unknown toxicity should be strictly followed.
Personal Protective Equipment (PPE)
A robust defense against potential exposure begins with the correct personal protective equipment. The "last line of defense" in the laboratory, proper PPE is critical when engineering and administrative controls are not sufficient to eliminate hazards.[1][2]
Minimum PPE Requirements:
-
Lab Coats: A flame-resistant lab coat must be worn over personal clothing at all times.[1] For tasks with a high risk of splashes, a chemical-resistant apron over the lab coat is recommended.[3]
-
Eye and Face Protection: Safety glasses with side-shields are the minimum requirement.[4] When there is a splash hazard, chemical splash goggles should be worn.[5] For significant splash risks, a face shield should be used in addition to goggles.[4]
-
Gloves: Disposable nitrile gloves are the minimum requirement for incidental contact.[4] It is crucial to consult the glove manufacturer's compatibility chart for specific chemical resistance information, as glove materials can vary in their protective capabilities.[2] Gloves should be changed immediately if contaminated.[4]
-
Clothing and Footwear: Full-length pants or equivalent and closed-toe shoes that cover the top of the foot are mandatory.[1]
Operational Handling
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
This compound should be stored in a dry, dark environment.[6]
-
Recommended storage temperatures are 0 - 4°C for short-term (days to weeks) and -20°C or -80°C for long-term (months to years).[6][7]
Preparation and Use:
-
All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Before use, ensure all necessary PPE is correctly worn.
-
When preparing solutions, add the solvent to the solid slowly to avoid splashing.
Spill and Emergency Procedures:
-
In case of a spill, evacuate the immediate area and alert others.
-
For small spills, trained personnel wearing appropriate PPE may clean it up using an appropriate absorbent material.
-
For large spills, or if the substance is deemed highly hazardous, evacuate the laboratory and contact the institution's environmental health and safety (EHS) office.
Disposal Plan
Proper disposal of laboratory waste is crucial for safety, regulatory compliance, and environmental protection.[8] All waste generated from the handling of this compound should be considered hazardous unless determined otherwise by a qualified professional.
Waste Segregation and Collection:
-
Segregate chemical waste from general waste.[8]
-
Collect all solid waste (e.g., contaminated gloves, weigh boats, paper towels) in a designated, clearly labeled hazardous waste container.
-
Collect all liquid waste (e.g., unused solutions, solvent rinses) in a separate, compatible, and clearly labeled hazardous waste container.
-
Never mix incompatible waste streams.[9]
Disposal Procedure:
-
Identify and Classify: All waste contaminated with this compound should be classified as chemical waste.[8]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the date of accumulation.[8][10]
-
Storage: Store waste containers in a designated, secure satellite accumulation area away from heat sources and high-traffic areas.[10]
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed waste disposal service.[8][11] Do not dispose of chemical waste down the sanitary sewer unless explicitly permitted by your institution's EHS for specific, neutralized, non-hazardous materials.[12]
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound.
| Property | Value |
| Chemical Formula | C25H28N2O4 |
| Molecular Weight | 420.51 g/mol |
| CAS Number | 955371-84-3 |
| Short-Term Storage | 0 - 4°C (days to weeks) |
| Long-Term Storage | -20°C or -80°C (months to years) |
| (Data sourced from MedKoo Biosciences and DC Chemicals)[6][7] |
Experimental Workflow for Safe Handling
The following diagram outlines the logical workflow for the safe handling of this compound from receipt to disposal.
Caption: Logical workflow for handling this compound.
By adhering to these procedures, researchers can mitigate the potential risks associated with handling this compound and maintain a safe and productive laboratory environment. Always consult your institution's specific safety guidelines and EHS office for any questions or concerns.
References
- 1. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
- 2. Personal Protective Equipment – Lab Safety [ehs.lbl.gov]
- 3. sc.edu [sc.edu]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. westlab.com [westlab.com]
- 6. medkoo.com [medkoo.com]
- 7. This compound Datasheet DC Chemicals [dcchemicals.com]
- 8. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 11. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 12. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
